molecular formula C45H82N7O17P3S B15600533 12-Methyltricosanoyl-CoA

12-Methyltricosanoyl-CoA

Cat. No.: B15600533
M. Wt: 1118.2 g/mol
InChI Key: ZOBZOXORVGYCIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Methyltricosanoyl-CoA is a useful research compound. Its molecular formula is C45H82N7O17P3S and its molecular weight is 1118.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H82N7O17P3S

Molecular Weight

1118.2 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 12-methyltricosanethioate

InChI

InChI=1S/C45H82N7O17P3S/c1-5-6-7-8-9-10-13-16-19-22-33(2)23-20-17-14-11-12-15-18-21-24-36(54)73-28-27-47-35(53)25-26-48-43(57)40(56)45(3,4)30-66-72(63,64)69-71(61,62)65-29-34-39(68-70(58,59)60)38(55)44(67-34)52-32-51-37-41(46)49-31-50-42(37)52/h31-34,38-40,44,55-56H,5-30H2,1-4H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)

InChI Key

ZOBZOXORVGYCIU-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 12-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed elucidation of the chemical structure of 12-Methyltricosanoyl-CoA, a complex biomolecule significant in various metabolic pathways. The structure is broken down into its constituent components to facilitate a comprehensive understanding.

Overview of this compound

This compound is a long-chain fatty acyl-CoA. Such molecules are activated forms of fatty acids, primed for metabolic processes like beta-oxidation or for incorporation into complex lipids. The structure is comprised of two primary moieties: the fatty acyl group, which in this case is 12-methyltricosanoyl, and the coenzyme A (CoA) molecule. These two are linked by a high-energy thioester bond.

The 12-Methyltricosanoyl Group

The fatty acyl component of this molecule is derived from 12-methyltricosanoic acid. The key features of this group are:

  • Tricosanoyl Chain: A saturated fatty acid chain consisting of 23 carbon atoms.

  • Methyl Group: A single methyl (-CH₃) group is attached to the 12th carbon atom of the tricosanoyl chain. The numbering of the carbon chain begins with the carboxyl carbon as C1.

The Coenzyme A Moiety

Coenzyme A (CoA) is a universal and essential coenzyme in all living organisms. It is a complex molecule itself, composed of three distinct parts:

  • 3'-Phosphoadenosine Diphosphate (B83284): This component consists of an adenine (B156593) molecule linked to a ribose sugar, which is phosphorylated at the 3' position and has a diphosphate group at the 5' position.

  • Pantothenic Acid (Vitamin B5): This is an amide formed between pantoic acid and β-alanine.

  • Cysteamine (B1669678): This is a derivative of the amino acid cysteine, providing the crucial thiol (-SH) group that participates in the formation of the thioester bond with the acyl group.

The Thioester Linkage

The 12-methyltricosanoyl group is covalently linked to the coenzyme A moiety through a thioester bond. This bond is formed between the carboxyl group of the 12-methyltricosanoic acid and the thiol group of the cysteamine residue of coenzyme A.[1][2] This thioester bond is a high-energy bond, which makes the fatty acyl group readily transferable in enzymatic reactions.

Structural Visualization

To illustrate the connectivity of these components, the following diagram in DOT language represents the logical structure of this compound.

Caption: Logical structure of this compound.

Conclusion

The structure of this compound is characterized by a 23-carbon fatty acyl chain with a methyl substitution at the 12th position, linked via a high-energy thioester bond to the complex coenzyme A molecule. This molecular architecture is crucial for its role in lipid metabolism, enabling the transport and transfer of the methylated fatty acyl group within the cellular environment. Understanding this structure is fundamental for researchers investigating fatty acid metabolism and its implications in various physiological and pathological states.

Note: As this guide focuses on the chemical structure, quantitative data from experimental protocols are not included. The provided visualization is a logical representation of the molecular components and their connectivity.

References

The Enigmatic Role of 12-Methyltricosanoyl-CoA: A Whitepaper on its Putative Function in Branched-Chain Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide to the probable biological role of 12-Methyltricosanoyl-CoA. Given the limited direct research on this specific molecule, its function is elucidated through the lens of well-characterized metabolic pathways of other methyl-branched fatty acids. This paper will detail these analogous pathways, present relevant quantitative data from related molecules, outline key experimental protocols, and visualize the proposed metabolic routes.

Introduction: The Significance of Methyl-Branched Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a diverse class of lipids found in various organisms, from bacteria to mammals.[1][2] They play crucial roles in numerous biological processes, including maintaining membrane fluidity, energy storage, and cellular signaling.[2][3] Monomethyl BCFAs, such as 12-methyltricosanoic acid, are consumed through the diet, particularly from ruminant products like dairy and meat, and are also found as normal constituents of human tissues.[1][4] While research has highlighted their anti-inflammatory, anti-cancer, and neuroprotective properties, the metabolism of many specific BCFAs remains to be fully elucidated.[3][4]

This compound is the coenzyme A thioester of 12-methyltricosanoic acid, a 24-carbon saturated fatty acid with a methyl group at the 12th position. While direct studies on this compound are scarce, its structure suggests it is an intermediate in the catabolism of its parent fatty acid. The position of the methyl group, distant from the carboxyl end, presents a unique challenge for the standard beta-oxidation pathway, suggesting a specialized metabolic route.

Proposed Metabolic Pathway of this compound

Based on the established metabolism of other branched-chain fatty acids like phytanic and pristanic acid, a putative metabolic pathway for 12-methyltricosanoic acid, and by extension this compound, can be proposed.[5][6] The degradation of these fatty acids typically involves a combination of alpha- and beta-oxidation steps, primarily occurring in the peroxisomes and mitochondria.[7]

The initial step in the metabolism of 12-methyltricosanoic acid would be its activation to this compound. Due to the methyl branch at an even-numbered carbon (C12), it is unlikely to directly undergo beta-oxidation. However, since the branch is not at the beta-carbon (C3), initial rounds of beta-oxidation are possible until the methyl group is near the carboxyl end.

A logical hypothesis is that this compound undergoes several cycles of beta-oxidation until the methyl branch is at a position that sterically hinders the beta-oxidation enzymes. At that point, an alpha-oxidation step would be required to bypass the methyl group.

Visualizing the Proposed Metabolic Cascade

The following diagram illustrates the hypothesized metabolic pathway for 12-methyltricosanoic acid, leading to the formation and subsequent degradation of this compound.

Metabolism_of_12_Methyltricosanoic_Acid cluster_extracellular Dietary Intake / Tissue Stores cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 12-Methyltricosanoic_Acid 12-Methyltricosanoic Acid 12-Methyltricosanoyl_CoA_Formation This compound 12-Methyltricosanoic_Acid->12-Methyltricosanoyl_CoA_Formation Acyl-CoA Synthetase Beta_Oxidation_1 Beta-Oxidation Cycles (n=4) 12-Methyltricosanoyl_CoA_Formation->Beta_Oxidation_1 Transport into Peroxisome 4-Methylpentadecanoyl_CoA 4-Methylpentadecanoyl-CoA Beta_Oxidation_1->4-Methylpentadecanoyl_CoA Yields 4 Acetyl-CoA Alpha_Oxidation Alpha-Oxidation 4-Methylpentadecanoyl_CoA->Alpha_Oxidation Steric hindrance 3-Methyltetradecanoyl_CoA 3-Methyltetradecanoyl-CoA (Pristanoyl-CoA analogue) Alpha_Oxidation->3-Methyltetradecanoyl_CoA Removes one carbon Beta_Oxidation_2 Beta-Oxidation Cycles 3-Methyltetradecanoyl_CoA->Beta_Oxidation_2 Bypass of methyl group Final_Products Propionyl-CoA + Acetyl-CoA Beta_Oxidation_2->Final_Products TCA_Cycle TCA Cycle Final_Products->TCA_Cycle Energy Production

Caption: Proposed metabolic pathway of 12-Methyltricosanoic Acid.

Quantitative Data from Analogous Pathways

Direct quantitative data for this compound metabolism is not available. However, data from studies on phytanic and pristanic acid metabolism provide a valuable reference for understanding the potential kinetics and disease-state accumulations.

ParameterPhytanic AcidPristanic AcidReference
Normal Plasma Concentration < 10 µM< 1 µM[8]
Refsum Disease Plasma Concentration > 200 µMNormal to slightly elevated[9]
Zellweger Syndrome Plasma Concentration ElevatedElevated[8]
Primary Metabolic Location Peroxisomes (alpha-oxidation)Peroxisomes (beta-oxidation)[5]
Key Metabolic Enzymes Phytanoyl-CoA hydroxylaseBranched-chain acyl-CoA oxidase[6]

Key Experimental Protocols for Future Research

To validate the proposed pathway and understand the biological role of this compound, a series of experiments would be necessary. The following protocols, adapted from studies on other branched-chain fatty acids, would be critical.

In Vitro Enzyme Assays
  • Objective: To identify and characterize the enzymes that metabolize this compound.

  • Methodology:

    • Synthesize radiolabeled or fluorescently tagged this compound.

    • Incubate the substrate with purified candidate enzymes (e.g., acyl-CoA oxidases, hydroxylases) or with cellular fractions (peroxisomal and mitochondrial extracts).

    • Monitor the formation of metabolic products over time using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or radiometric detection.

    • Determine kinetic parameters (Km, Vmax) for the identified enzymes.

Cellular Metabolism Studies
  • Objective: To trace the metabolic fate of 12-methyltricosanoic acid in cultured cells.

  • Methodology:

    • Culture relevant cell lines (e.g., hepatocytes, fibroblasts).

    • Incubate the cells with stable isotope-labeled 12-methyltricosanoic acid (e.g., ¹³C-labeled).

    • After incubation, perform lipid extraction and analyze the acyl-CoA and acylcarnitine pools by tandem mass spectrometry (MS/MS) to identify metabolic intermediates.

    • Utilize gene-editing techniques (e.g., CRISPR/Cas9) to knock out candidate enzyme genes and observe the effect on metabolism.

Visualizing the Experimental Workflow

The following diagram outlines a logical workflow for investigating the metabolism of this compound.

Experimental_Workflow Hypothesis Hypothesis Generation: Metabolism via Beta- and Alpha-Oxidation Synthesis Synthesis of Labeled 12-Methyltricosanoic Acid & CoA derivative Hypothesis->Synthesis In_Vitro In Vitro Enzyme Assays (Purified Enzymes / Cellular Extracts) Synthesis->In_Vitro Cell_Culture Cell Culture Experiments (Stable Isotope Tracing) Synthesis->Cell_Culture Analysis_IV Product Identification (HPLC-MS) In_Vitro->Analysis_IV Analysis_CC Metabolite Profiling (LC-MS/MS) Cell_Culture->Analysis_CC Enzyme_ID Identification of Metabolizing Enzymes Analysis_IV->Enzyme_ID Pathway_Elucidation Elucidation of the Metabolic Pathway Analysis_CC->Pathway_Elucidation KO_Studies Gene Knockout/Knockdown Studies (e.g., CRISPR) Enzyme_ID->KO_Studies Pathway_Elucidation->KO_Studies Validation Pathway Validation KO_Studies->Validation Animal_Models In Vivo Studies in Animal Models Validation->Animal_Models

Caption: Workflow for investigating this compound metabolism.

Potential Roles in Health and Disease

Defects in branched-chain fatty acid metabolism are associated with several inherited metabolic disorders, such as Refsum disease and Zellweger syndrome, which lead to the accumulation of phytanic and pristanic acids and result in severe neurological and other systemic symptoms.[9][10] Although no specific disease has been linked to 12-methyltricosanoic acid metabolism, it is plausible that genetic defects in its putative metabolic pathway could lead to its accumulation and subsequent cellular toxicity.

Conversely, some branched-chain fatty acids have been shown to have beneficial effects.[3][4] Further research is needed to determine if 12-methyltricosanoic acid or its metabolites have any signaling roles or contribute to the beneficial bioactivities observed for other BCFAs.

Conclusion and Future Directions

This compound remains a molecule of unknown biological significance. However, by drawing parallels with the metabolism of other methyl-branched fatty acids, we can construct a strong hypothesis for its role as an intermediate in a catabolic pathway involving both beta- and alpha-oxidation. The experimental frameworks outlined in this whitepaper provide a clear roadmap for future research to test this hypothesis, identify the key enzymes involved, and ultimately understand the importance of this metabolic pathway in health and disease. Unraveling the metabolism of this compound will not only fill a gap in our knowledge of lipid metabolism but may also open new avenues for diagnosing and treating metabolic disorders and for harnessing the potential health benefits of branched-chain fatty acids.

References

The Synthesis of 12-Methyltricosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of 12-methyltricosanoyl-CoA, a mid-chain branched fatty acyl-CoA. The synthesis of such molecules deviates from the canonical straight-chain fatty acid synthesis through the selective incorporation of a methyl branch, a process with significant implications for lipid diversity and function. This document details the core biochemical steps, enzymatic players, and available kinetic data, alongside relevant experimental protocols and pathway visualizations.

Introduction to Mid-Chain Branched Fatty Acid Synthesis

While the majority of fatty acids in mammals are straight-chained, branched-chain fatty acids (BCFAs) represent a unique class of lipids. Mid-chain branched fatty acids, such as 12-methyltricosanoic acid, are characterized by a methyl group located on an even-numbered carbon atom within the acyl chain. Their synthesis is not initiated by a branched-chain primer, as is the case for iso- and anteiso- fatty acids. Instead, it involves the promiscuous activity of fatty acid synthase (FASN), which can utilize methylmalonyl-CoA as an extender unit in place of the usual malonyl-CoA.[1] This incorporation results in the introduction of a methyl branch. The presence of these branched lipids can influence the physical properties of membranes and lipid-protein interactions.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process that begins with common metabolic precursors and proceeds through the iterative elongation cycles of the fatty acid synthase complex, with a key branching event.

Precursor Synthesis

The necessary precursors for the synthesis of this compound are acetyl-CoA and methylmalonyl-CoA.

  • Acetyl-CoA: This primary building block for fatty acid synthesis is derived from various metabolic pathways, including glycolysis and pyruvate (B1213749) oxidation.[2]

  • Methylmalonyl-CoA: This branching unit is primarily synthesized from propionyl-CoA through the action of propionyl-CoA carboxylase.[3][4] Propionyl-CoA itself is generated from the catabolism of certain amino acids (valine, isoleucine, methionine, threonine) and odd-chain fatty acids.[4]

Elongation by Fatty Acid Synthase (FASN)

The core of the synthesis is carried out by the multifunctional enzyme, fatty acid synthase (FASN). The process begins with the condensation of acetyl-CoA (as the primer) with malonyl-CoA. The acyl chain is then elongated in a series of cycles, with each cycle adding two carbons from malonyl-CoA.

The key event in the synthesis of this compound is the incorporation of a methylmalonyl-CoA molecule instead of a malonyl-CoA molecule during one of the elongation cycles. For the methyl group to be positioned at the 12th carbon, this incorporation must occur at the fifth elongation cycle.

The overall process to synthesize the 24-carbon backbone of 12-methyltricosanoic acid would involve:

  • Priming: One molecule of acetyl-CoA.

  • Elongation (Cycles 1-4): Four molecules of malonyl-CoA are used to extend the chain to 10 carbons.

  • Branching (Cycle 5): One molecule of methylmalonyl-CoA is incorporated, adding a three-carbon unit with a one-carbon branch, resulting in a 13-carbon chain with a methyl group at the newly formed 10th position (which will become the 12th position in the final product).

  • Elongation (Cycles 6-10): Five more molecules of malonyl-CoA are added to reach a 23-carbon chain with a methyl group at the 12th position. The final product is 12-methyltricosanoyl-ACP, which is then released as 12-methyltricosanoic acid and subsequently activated to this compound.

Visualization of the Synthesis Pathway

12-Methyltricosanoyl-CoA_Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_fasn Fatty Acid Synthase (FASN) Elongation Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase Cycle5 1x Methylmalonyl-CoA (Cycle 5 - Branching) Methylmalonyl-CoA->Cycle5 Cycle1_4 4x Malonyl-CoA (Cycles 1-4) Malonyl-CoA->Cycle1_4 Cycle6_10 5x Malonyl-CoA (Cycles 6-10) Malonyl-CoA->Cycle6_10 Start Acetyl-CoA (Primer) Start->Cycle1_4 C10_Acyl_ACP C10-Acyl-ACP Cycle1_4->C10_Acyl_ACP C10_Acyl_ACP->Cycle5 C13_Methyl_Acyl_ACP 10-Methyl-C13-Acyl-ACP Cycle5->C13_Methyl_Acyl_ACP C13_Methyl_Acyl_ACP->Cycle6_10 C24_Branched_Acyl_ACP 12-Methyltricosanoyl-ACP Cycle6_10->C24_Branched_Acyl_ACP Release Thioesterase C24_Branched_Acyl_ACP->Release Final_Product 12-Methyltricosanoic Acid Release->Final_Product Activation Acyl-CoA Synthetase Final_Product->Activation Final_CoA This compound Activation->Final_CoA

Figure 1: Biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the synthesis of this compound specifically is scarce in the literature. However, studies on the incorporation of methylmalonyl-CoA by fatty acid synthase provide valuable insights into the kinetics of this process.

ParameterValueOrganism/EnzymeConditionsReference
Relative Utilization of Methylmalonyl-CoA vs. Malonyl-CoA Methylmalonyl-CoA incorporation is significantly lower than malonyl-CoA.Rat Liver FASNIn vitro assay with purified enzyme.[1]
Inhibition of FASN by Methylmalonyl-CoA 50% inhibition of FASN activity (with 50 µM malonyl-CoA) was observed at 50 µM methylmalonyl-CoA.Rat Liver FASNNADPH consumption assay at 340 nm.[1]
Product Distribution with Methylmalonyl-CoA A mixture of mono- and multi-methyl branched fatty acids is produced.Rat Liver FASNIn vitro reaction with deuterated acetyl-CoA and methylmalonyl-CoA.[1]
Relative Rates of Utilization Partially purified FASN from both liver and Harderian gland showed similar relative rates of utilization of methylmalonyl-CoA compared to malonyl-CoA.Guinea Pig FASNIn vitro assays.[5]

Experimental Protocols

Fatty Acid Synthase (FASN) Activity Assay (NADPH Consumption)

This protocol is adapted from studies investigating the effect of methylmalonyl-CoA on FASN activity.[1]

Objective: To measure the rate of fatty acid synthesis by monitoring the consumption of NADPH at 340 nm.

Materials:

  • Purified FASN

  • Acetyl-CoA

  • Malonyl-CoA

  • Methylmalonyl-CoA

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, acetyl-CoA, and NADPH.

  • Initiate the reaction by adding a known amount of purified FASN.

  • To test the effect of methylmalonyl-CoA, add varying concentrations of methylmalonyl-CoA to the reaction mixture along with a fixed concentration of malonyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is proportional to the FASN activity.

  • Calculate the specific activity of FASN (µmol of NADPH consumed per minute per mg of protein).

Analysis of Branched-Chain Fatty Acid Products by GC-MS

This protocol outlines the general steps for identifying and quantifying the products of an in vitro FASN reaction.

Objective: To determine the profile of fatty acids synthesized by FASN in the presence of methylmalonyl-CoA.

Materials:

  • Products from an in vitro FASN reaction

  • Internal standard (e.g., heptadecanoic acid)

  • Saponification reagent (e.g., 0.5 M KOH in methanol)

  • Methylation reagent (e.g., 14% BF3 in methanol)

  • Organic solvent for extraction (e.g., hexane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Saponification: Terminate the FASN reaction and add the internal standard. Add the saponification reagent and heat to hydrolyze the fatty acyl-CoAs to free fatty acids.

  • Methylation: Neutralize the reaction and add the methylation reagent. Heat to convert the free fatty acids to their fatty acid methyl esters (FAMEs).

  • Extraction: Add water and extract the FAMEs with an organic solvent like hexane.

  • Analysis: Inject the extracted FAMEs into the GC-MS. The different FAMEs will be separated based on their retention times and identified by their mass spectra.

  • Quantification: Quantify the different fatty acid species relative to the internal standard.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro FASN Reaction cluster_analysis Product Analysis cluster_activity Activity Assay Reaction_Setup Reaction setup: - Purified FASN - Acetyl-CoA - Malonyl-CoA - Methylmalonyl-CoA - NADPH Saponification Saponification (Hydrolysis to Free Fatty Acids) Reaction_Setup->Saponification Spectrophotometry Spectrophotometry (Monitor NADPH consumption at 340 nm) Reaction_Setup->Spectrophotometry Methylation Methylation (Conversion to FAMEs) Saponification->Methylation Extraction Hexane Extraction Methylation->Extraction GCMS_Analysis GC-MS Analysis (Separation and Identification) Extraction->GCMS_Analysis Quantification Quantification (Relative to Internal Standard) GCMS_Analysis->Quantification Activity_Calculation Calculate Specific Activity Spectrophotometry->Activity_Calculation

Figure 2: Experimental workflow for FASN activity and product analysis.

Regulation and Significance

The synthesis of mid-chain branched fatty acids is regulated at multiple levels. The availability of the precursor methylmalonyl-CoA is a key determinant.[3] Furthermore, the enzyme ECHDC1 has been identified as a "metabolite repair" enzyme that degrades methylmalonyl-CoA, thereby limiting its incorporation into fatty acids and preventing the excessive formation of methyl-branched lipids.[1]

The physiological significance of this compound and other mid-chain branched fatty acids is an active area of research. Their presence in cellular lipids can alter membrane fluidity and may play roles in cell signaling and protein function. Understanding the synthesis and regulation of these unique lipids is crucial for elucidating their biological roles and for the development of therapeutic strategies targeting lipid metabolism.

Conclusion

The biosynthesis of this compound represents a fascinating deviation from canonical fatty acid synthesis, highlighting the metabolic plasticity of cells. The pathway relies on the promiscuous use of methylmalonyl-CoA by fatty acid synthase, leading to the formation of a mid-chain branched fatty acid. While our understanding of this process has grown, further research is needed to fully characterize the kinetics and regulation of each step and to elucidate the functional significance of these unique lipid species in health and disease. The experimental approaches outlined in this guide provide a framework for future investigations in this exciting field.

References

The Obscure Presence of 12-Methyltricosanoyl-CoA: A Technical Deep Dive for Scientific Advancement

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide consolidates the current understanding of 12-Methyltricosanoyl-CoA, a very-long-chain anteiso-branched-chain fatty acyl-CoA. While direct research on this specific molecule is sparse, this paper extrapolates from the broader knowledge of branched-chain fatty acid biosynthesis and analysis to provide a foundational resource for future investigation.

Discovery and Significance of Anteiso-Branched-Chain Fatty Acids

The discovery of branched-chain fatty acids (BCFAs), particularly the iso and anteiso series, has been pivotal in understanding bacterial physiology and taxonomy. These fatty acids are major components of the membrane lipids in many bacteria, influencing membrane fluidity and adaptation to environmental stress.[1][2] Anteiso-fatty acids, characterized by a methyl branch on the antepenultimate carbon atom, are synthesized via a pathway that diverges from straight-chain fatty acid synthesis at the initial priming step. While the general principles of anteiso-fatty acid synthesis are well-established, the specific discovery and characterization of the very-long-chain variant, this compound (an anteiso-C24:0 CoA), is not well-documented in publicly available literature, suggesting it is a rare or understudied lipid.

Biosynthesis of this compound

The biosynthesis of this compound is inferred to follow the established pathway for anteiso-fatty acid synthesis, beginning with the amino acid L-isoleucine. This process involves two major stages: initiation with a branched-chain primer and subsequent elongation.

Initiation of Anteiso-Fatty Acid Synthesis

The synthesis is initiated with a 2-methylbutyryl-CoA primer, which is derived from the catabolism of L-isoleucine. This initial step is a key differentiator from straight-chain fatty acid synthesis, which typically uses an acetyl-CoA primer.

Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid Branched-chain aminotransferase Primer 2-methylbutyryl-CoA KetoAcid->Primer Branched-chain α-keto acid dehydrogenase complex

Figure 1: Initiation of anteiso-fatty acid biosynthesis.
Elongation to Very-Long-Chain Fatty Acids

Once the 2-methylbutyryl-CoA primer is formed, it enters the fatty acid synthase (FAS) II pathway for elongation. The elongation cycle involves the sequential addition of two-carbon units from malonyl-CoA. For the synthesis of a C24 fatty acid, this cycle would be repeated multiple times.

The further elongation to a very-long-chain fatty acid like 12-methyltricosanoic acid (C24) likely involves the fatty acid elongase (ELOVL) enzyme system, which is responsible for extending fatty acyl-CoAs beyond C20. Specifically, ELOVL4 has been shown to be involved in the synthesis of very-long-chain saturated fatty acids of C26 and longer.[3][4][5] It is plausible that ELOVL4 or a similar elongase with specificity for branched-chain acyl-CoAs is responsible for the final elongation steps to produce this compound.

cluster_0 Fatty Acid Elongation Cycle Primer 2-methylbutyryl-CoA (or elongated anteiso-acyl-CoA) Condensation Condensation (β-Ketoacyl-ACP synthase) Primer->Condensation Reduction1 Reduction (β-Ketoacyl-ACP reductase) Condensation->Reduction1 Dehydration Dehydration (β-Hydroxyacyl-ACP dehydratase) Reduction1->Dehydration Reduction2 Reduction (Enoyl-ACP reductase) Dehydration->Reduction2 Elongated_Acyl_ACP Elongated anteiso-Acyl-ACP Reduction2->Elongated_Acyl_ACP Elongated_Acyl_ACP->Primer Further cycles or release as fatty acid Malonyl_CoA Malonyl-CoA Malonyl_CoA->Condensation NADPH1 NADPH NADPH1->Reduction1 NADPH2 NADPH NADPH2->Reduction2

Figure 2: General fatty acid elongation cycle for anteiso-fatty acids.

Quantitative Data

OrganismAnteiso-C15:0 (%)Anteiso-C17:0 (%)Other BCFAs (%)Reference
Bacillus subtilisVariableVariableIso-C14:0, Iso-C15:0, Iso-C16:0, Iso-C17:0--INVALID-LINK--
Listeria monocytogenesHighHighIso-C15:0, Iso-C17:0--INVALID-LINK--
Staphylococcus aureusLowLowIso-C15:0, Iso-C17:0--INVALID-LINK--
Marine SpongesPresentPresentVarious iso and other branched FAs--INVALID-LINK--

Note: This table provides a general overview of anteiso-fatty acid distribution. The presence and quantity of this compound would require specific and sensitive analytical methods for detection and quantification.

Experimental Protocols

The analysis of very-long-chain acyl-CoAs like this compound presents analytical challenges due to their low abundance and amphipathic nature. The following is a representative protocol for the extraction and analysis of long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS), adapted from established methods.

Extraction of Acyl-CoAs from Biological Samples
  • Homogenization: Homogenize the frozen tissue or cell pellet in 1 ml of ice-cold 10% (w/v) trichloroacetic acid.

  • Internal Standard: Add an appropriate internal standard, such as a commercially available odd-chain fatty acyl-CoA (e.g., C17:0-CoA) or a stable isotope-labeled standard if available.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 5 ml of methanol (B129727), followed by 5 ml of water.

    • Load the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 5 ml of 50 mM ammonium (B1175870) acetate (B1210297) in 10% methanol to remove unbound contaminants.

    • Elute the acyl-CoAs with 2 ml of methanol containing 50 mM ammonium acetate.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µl) of the initial mobile phase for LC-MS/MS analysis.

Start Biological Sample Homogenize Homogenize in TCA Start->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge SPE Solid-Phase Extraction (C18) Centrifuge->SPE Dry Dry under Nitrogen SPE->Dry Reconstitute Reconstitute for LC-MS/MS Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Figure 3: Workflow for the extraction of acyl-CoAs.
LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: 10 mM ammonium acetate in methanol.

    • Gradient: A linear gradient from 20% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B.

    • Flow Rate: 0.3 ml/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The [M+H]⁺ ion for this compound (m/z to be calculated based on its exact mass).

    • Product Ion (Q3): A characteristic fragment ion, often corresponding to the loss of the phosphopantetheine moiety.

    • Collision Energy: Optimized for the specific analyte.

Potential Biological Roles and Drug Development Implications

Biological Functions

Given the established role of anteiso-fatty acids in modulating membrane fluidity, it is highly probable that this compound, upon incorporation into membrane phospholipids (B1166683) as 12-methyltricosanoic acid, would contribute to maintaining membrane integrity and function, particularly in organisms inhabiting extreme environments. The presence of a very-long-chain anteiso-fatty acid could have a more pronounced effect on the biophysical properties of the membrane compared to its shorter-chain counterparts.

Drug Development

The bacterial fatty acid synthesis pathway is a validated target for the development of novel antimicrobial agents.[6][7] Inhibitors targeting the enzymes involved in the biosynthesis of branched-chain fatty acids could have therapeutic potential. While no drugs specifically targeting the synthesis of this compound have been developed, understanding the unique enzymes involved in the synthesis of very-long-chain anteiso-fatty acids could open new avenues for the design of highly specific antibacterial drugs.

cluster_0 Potential Drug Targets in BCFA Synthesis BCKDC Branched-chain α-keto acid dehydrogenase complex FAS Fatty Acid Synthase (FAS II) ELOVL Fatty Acid Elongase (ELOVL-like) Inhibitor1 Inhibitor Inhibitor1->BCKDC Inhibitor2 Inhibitor Inhibitor2->FAS Inhibitor3 Inhibitor Inhibitor3->ELOVL

Figure 4: Potential enzymatic targets for drug development.

Conclusion and Future Directions

This compound remains an enigmatic molecule within the broader class of branched-chain fatty acids. While its existence can be inferred from established biosynthetic pathways, a significant knowledge gap persists regarding its specific discovery, prevalence, and biological function. Future research should focus on targeted lipidomic analyses of organisms known to produce high levels of anteiso-fatty acids, particularly those from unique environments such as marine sponges or thermophilic bacteria, to definitively identify and quantify this very-long-chain lipid.[8][9][10] Elucidating the specific enzymes responsible for its synthesis and its precise role in membrane biology could unveil novel biochemical pathways and potential targets for therapeutic intervention. The technical framework provided in this guide serves as a starting point for researchers poised to explore this uncharted territory of lipid biochemistry.

References

An In-Depth Technical Guide to the Metabolic Precursor: 12-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 12-Methyltricosanoyl-CoA is a very-long-chain, internally branched-chain fatty acyl-CoA molecule. While specific research on this particular molecule is limited, this guide synthesizes current knowledge on the metabolism of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) to provide a comprehensive theoretical framework for understanding its metabolic role. This document outlines the putative biosynthetic and catabolic pathways of this compound, discusses its potential physiological significance, and provides detailed experimental protocols for its analysis. This guide is intended to serve as a foundational resource for researchers investigating the metabolism and potential therapeutic relevance of novel, internally branched lipids.

Introduction to this compound

This compound is the coenzyme A thioester of 12-methyltricosanoic acid, a 24-carbon saturated fatty acid with a methyl group located on the 12th carbon. Its structure places it in the category of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[1] The internal methyl branch makes it a structurally unique lipid, distinct from the more commonly studied BCFAs with branches near the methyl (iso- and anteiso-) or carboxyl (alpha- and beta-) ends.

The metabolism of VLCFAs and BCFAs is critical for numerous biological processes, and defects in these pathways are associated with severe inherited metabolic disorders, such as Zellweger syndrome and X-linked adrenoleukodystrophy.[1] While the direct biological role of 12-methyltricosanoic acid is not yet elucidated, its structure suggests involvement in pathways that handle large, sterically hindered lipids, likely involving peroxisomal oxidation.

Hypothesized Biosynthesis of this compound

The biosynthesis of a long-chain fatty acid with an internal methyl group is not as straightforward as that of straight-chain or terminally branched fatty acids. The following pathway is a plausible hypothesis based on known enzymatic machinery for fatty acid synthesis and modification.

The synthesis likely begins with a medium-chain branched fatty acyl-CoA precursor, which is then elongated. The methyl group is likely introduced by a methyltransferase enzyme acting on a fatty acid precursor. S-adenosyl methionine (SAM) is the most common methyl group donor in biological systems.[2]

The core of the elongation process is the fatty acid elongation system located in the endoplasmic reticulum. This system is a four-step cycle that adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain. Mammals have seven fatty acid elongase enzymes (ELOVL1-7), each with different substrate specificities.[3]

Putative Biosynthetic Pathway:
  • Precursor Synthesis: A mid-chain methyl-branched fatty acid precursor is synthesized. This could potentially start from a primer other than acetyl-CoA in the fatty acid synthase (FAS) complex, or through the action of a methyltransferase on a straight-chain fatty acid.

  • Activation: The precursor fatty acid is activated to its coenzyme A thioester by an acyl-CoA synthetase.

  • Elongation Cycles: The precursor acyl-CoA undergoes multiple cycles of elongation in the endoplasmic reticulum. Each cycle consists of four reactions:

    • Condensation: with malonyl-CoA, catalyzed by an ELOVL elongase.

    • Reduction: of the resulting β-ketoacyl-CoA by a β-ketoacyl-CoA reductase, using NADPH.

    • Dehydration: of the β-hydroxyacyl-CoA to an enoyl-CoA by a β-hydroxyacyl-CoA dehydratase.

    • Reduction: of the enoyl-CoA by an enoyl-CoA reductase, using NADPH, to yield an acyl-CoA that is two carbons longer.

  • Final Product: After the requisite number of elongation cycles to reach a 24-carbon chain, the final product, this compound, is released.

Hypothesized Biosynthesis of this compound cluster_synthesis Endoplasmic Reticulum Precursor_Acyl_CoA Branched-Chain Acyl-CoA Precursor Elongation_Cycle Fatty Acid Elongation System (ELOVL, etc.) Precursor_Acyl_CoA->Elongation_Cycle n cycles 12_Methyltricosanoyl_CoA This compound Elongation_Cycle->12_Methyltricosanoyl_CoA NADP 2 NADP+ Elongation_Cycle->NADP Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongation_Cycle NADPH 2 NADPH NADPH->Elongation_Cycle

Caption: Hypothesized biosynthetic pathway of this compound.

Hypothesized Catabolism of this compound

The degradation of a VLCFA with an internal methyl branch poses a challenge to the standard mitochondrial β-oxidation pathway. The methyl group at the 12th position would sterically hinder the enzymes of β-oxidation once the chain is shortened to that point. Therefore, it is highly probable that its degradation is initiated in the peroxisome, which is equipped to handle such unusual fatty acids.[4]

Putative Catabolic Pathway:
  • Peroxisomal Transport: this compound is transported into the peroxisome, likely via an ATP-binding cassette (ABC) transporter such as ABCD1.

  • Peroxisomal β-oxidation: The molecule undergoes several cycles of β-oxidation within the peroxisome. This process will shorten the carbon chain from the carboxyl end.

  • Encountering the Methyl Branch: As the chain is shortened, the methyl group will eventually be located at a position that inhibits further β-oxidation (e.g., the α or β position).

  • Alpha-oxidation: At this point, the peroxisomal α-oxidation machinery would likely be required to remove a single carbon, bypassing the methyl-branched carbon.

  • Resumption of β-oxidation: Following α-oxidation, the resulting shorter acyl-CoA can re-enter the β-oxidation pathway.

  • Mitochondrial Transfer: Once the fatty acid chain is sufficiently shortened (typically to a medium-chain length), it is transferred to the mitochondria as a carnitine conjugate for the completion of oxidation to acetyl-CoA.

Hypothesized Catabolism of this compound cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 12_Methyl This compound Beta_Ox_1 Peroxisomal β-oxidation cycles 12_Methyl->Beta_Ox_1 Branched_Intermediate Methyl-branched Acyl-CoA Intermediate Beta_Ox_1->Branched_Intermediate Alpha_Ox α-oxidation Branched_Intermediate->Alpha_Ox Shorter_Acyl_CoA Shorter Acyl-CoA Alpha_Ox->Shorter_Acyl_CoA Beta_Ox_2 Further β-oxidation Shorter_Acyl_CoA->Beta_Ox_2 Medium_Chain Medium-Chain Acyl-CoA Beta_Ox_2->Medium_Chain Medium_Chain_Mito Medium-Chain Acyl-CoA Medium_Chain->Medium_Chain_Mito Carnitine Shuttle Mito_Beta_Ox Mitochondrial β-oxidation Acetyl_CoA Acetyl-CoA Mito_Beta_Ox->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle To TCA Cycle Medium_Chain_Mito->Mito_Beta_Ox

Caption: Hypothesized catabolic pathway of this compound.

Potential Biological Significance

The presence of an internal methyl branch in a VLCFA suggests several potential biological roles:

  • Membrane Fluidity and Structure: Branched-chain fatty acids are known to alter the physical properties of cell membranes, increasing their fluidity and lowering their melting point. 12-Methyltricosanoic acid, when incorporated into phospholipids (B1166683) or sphingolipids, could play a role in maintaining membrane integrity and function in specific cellular compartments or tissues.

  • Signaling Molecule Precursor: Fatty acids and their derivatives can act as signaling molecules. It is plausible that 12-methyltricosanoic acid or its metabolites could have roles in cellular signaling pathways.

  • Bacterial Metabolism: Branched-chain fatty acids are common in bacteria. The presence of 12-methyltricosanoic acid in certain biological samples could be indicative of a bacterial origin or a host-microbe interaction.[5]

Quantitative Data Summary

Specific quantitative data for this compound metabolism is not currently available in the literature. However, for researchers investigating this molecule, the following types of data would be crucial to obtain.

ParameterDescriptionPotential Experimental Approach
Enzyme Kinetics (Km, Vmax) Substrate affinity and maximum reaction velocity for the putative elongases, acyl-CoA synthetases, and oxidative enzymes.In vitro enzyme assays with purified recombinant enzymes and radiolabeled or fluorescently labeled substrates.
Substrate Specificity The preference of the involved enzymes for 12-methylated precursors and intermediates compared to other fatty acyl-CoAs.Competitive enzyme assays.
Cellular Concentration The concentration of 12-methyltricosanoic acid and its CoA ester in different cell types and tissues under various physiological conditions.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of lipid extracts.[6]
Metabolic Flux The rate of synthesis and degradation of this compound.Stable isotope tracing studies followed by mass spectrometry analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments required to study the metabolism of this compound.

Analysis of this compound by LC-MS/MS

This protocol describes the quantification of 12-methyltricosanoic acid (as a proxy for its CoA ester) in plasma or tissue samples.[6]

Materials:

  • Plasma or homogenized tissue samples

  • Internal standard (e.g., deuterated C24-branched-chain fatty acid)

  • Methanol, Chloroform, Hexane (B92381) (HPLC grade)

  • Hydrochloric acid (HCl)

  • Oxalyl chloride

  • Dimethylaminoethanol (B1669961)

  • Methyl iodide

  • LC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation: To 100 µL of plasma or tissue homogenate, add the internal standard.

  • Hydrolysis: Add 1 mL of 3 N methanolic HCl. Incubate at 90 °C for 1 hour to hydrolyze the CoA ester and any other esterified forms of the fatty acid.

  • Extraction: After cooling, add 1 mL of hexane and vortex for 1 minute. Centrifuge at 2000 x g for 5 minutes. Collect the upper hexane layer. Repeat the extraction.

  • Derivatization: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. Add derivatization reagents (oxalyl chloride, followed by dimethylaminoethanol and then methyl iodide) as per established protocols for creating charged derivatives for better ionization.[6]

  • LC-MS/MS Analysis: Reconstitute the derivatized sample in a suitable solvent (e.g., 50:50 methanol:water). Inject onto the LC-MS/MS system.

    • Chromatography: Use a C18 column with a gradient elution of water and methanol/acetonitrile containing a small amount of formic acid or ammonium (B1175870) acetate.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the derivatized 12-methyltricosanoic acid and the internal standard.

  • Quantification: Generate a calibration curve using known concentrations of a 12-methyltricosanoic acid standard. Calculate the concentration in the samples based on the peak area ratios relative to the internal standard.

LC-MS/MS Experimental Workflow Sample Plasma/Tissue Homogenate + Internal Standard Hydrolysis Acid Hydrolysis Sample->Hydrolysis Extraction Hexane Extraction Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization LC_MS LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Workflow for the analysis of 12-methyltricosanoic acid by LC-MS/MS.

In Vitro Fatty Acid Elongation Assay

This protocol is for determining if a precursor can be elongated to 12-methyltricosanoic acid.

Materials:

  • Microsomal fraction isolated from a relevant cell line or tissue (e.g., liver)

  • Radiolabeled [1-14C]malonyl-CoA

  • The putative branched-chain acyl-CoA precursor

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal protein (e.g., 50 µg), the acyl-CoA precursor (e.g., 20 µM), NADPH (e.g., 200 µM), and [1-14C]malonyl-CoA (e.g., 50 µM, 1 µCi) in the reaction buffer.

  • Incubation: Incubate the reaction mixture at 37 °C for a set time (e.g., 30 minutes).

  • Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., 1 M KOH in 90% ethanol) and heat at 70 °C for 1 hour to saponify the fatty acids.

  • Extraction: Acidify the mixture with a strong acid (e.g., 6 M HCl) and extract the fatty acids with hexane.

  • Analysis:

    • Total Elongation: Measure the radioactivity of an aliquot of the hexane extract by liquid scintillation counting to determine the total amount of radiolabeled malonyl-CoA incorporated into fatty acids.

    • Product Identification: Evaporate the remaining hexane extract and analyze the fatty acid profile by radio-GC or LC-MS to identify if radiolabeled 12-methyltricosanoic acid was formed.

Conclusion

This compound represents a fascinating, yet understudied, lipid molecule. Based on the extensive knowledge of general VLCFA and BCFA metabolism, we can construct plausible biosynthetic and catabolic pathways. Its synthesis likely involves the fatty acid elongation machinery in the endoplasmic reticulum acting on a methylated precursor, while its degradation is almost certainly initiated in the peroxisome via a combination of β- and α-oxidation. Elucidating the precise mechanisms and biological roles of this compound will require dedicated research using the advanced analytical and biochemical techniques outlined in this guide. Such studies will not only enhance our fundamental understanding of lipid metabolism but may also open new avenues for diagnosing and treating metabolic diseases.

References

function of 12-Methyltricosanoyl-CoA in lipid metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Function of 12-Methyltricosanoyl-CoA in Lipid Metabolism

Introduction

Branched-chain fatty acids (BCFAs) represent a class of lipids that, while less abundant than their straight-chain counterparts, play significant roles in cellular structure and signaling. The metabolism of BCFAs presents a unique challenge to cellular machinery due to the presence of methyl groups along their acyl chains. These branches can sterically hinder the enzymes of the conventional beta-oxidation pathway, necessitating alternative catabolic routes. One such critical pathway is alpha-oxidation, a process that facilitates the degradation of BCFAs by removing a single carbon from the carboxyl end.

This technical guide focuses on the metabolic function of this compound, a 24-carbon saturated fatty acyl-CoA with a methyl group at the C-12 position. Due to the absence of direct experimental data on this compound in the current literature, this document will extrapolate its metabolic fate based on the well-characterized alpha-oxidation pathway of phytanic acid, a 3-methyl-branched fatty acid.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of branched-chain fatty acid metabolism.

Hypothesized Metabolic Pathway: Alpha-Oxidation of this compound

The presence of a methyl group on the carbon chain of 12-Methyltricosanoic acid prevents its direct entry into mitochondrial beta-oxidation. Therefore, it is hypothesized to undergo alpha-oxidation, a process primarily occurring in the peroxisomes.[1][2] The initial step is the activation of 12-Methyltricosanoic acid to its CoA ester, this compound, by an acyl-CoA synthetase.[4] The subsequent steps are analogous to the alpha-oxidation of phytanoyl-CoA.

The proposed pathway is as follows:

  • Hydroxylation: this compound is hydroxylated at the alpha-carbon by a putative acyl-CoA hydroxylase, forming 2-Hydroxy-12-methyltricosanoyl-CoA. This reaction is analogous to the action of phytanoyl-CoA dioxygenase and likely requires Fe²⁺ and O₂.[1][5]

  • Cleavage: The 2-hydroxy intermediate is then cleaved by a lyase, yielding formyl-CoA and 11-Methyldocosanal (an aldehyde with 23 carbons). This step is dependent on thiamine (B1217682) pyrophosphate (TPP).[1]

  • Dehydrogenation: The resulting aldehyde, 11-Methyldocosanal, is oxidized to 11-Methyldocosanoic acid by an aldehyde dehydrogenase.[1]

  • Activation and Beta-Oxidation: 11-Methyldocosanoic acid can then be activated to its CoA ester, 11-Methyldocosanoyl-CoA. With the methyl group no longer sterically hindering the beta-carbon, this acyl-CoA can proceed through the conventional beta-oxidation pathway, yielding propionyl-CoA in the final cycle due to its odd-numbered carbon chain.

Alpha_Oxidation_of_12_Methyltricosanoyl_CoA cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion MTA 12-Methyltricosanoic Acid MTCoA This compound MTA->MTCoA Acyl-CoA Synthetase Hydroxy_MTCoA 2-Hydroxy-12-methyltricosanoyl-CoA MTCoA->Hydroxy_MTCoA Acyl-CoA Hydroxylase MDA 11-Methyldocosanal Hydroxy_MTCoA->MDA 2-Hydroxyacyl-CoA Lyase MD_Acid 11-Methyldocosanoic Acid MDA->MD_Acid Aldehyde Dehydrogenase MD_CoA 11-Methyldocosanoyl-CoA MD_Acid->MD_CoA Acyl-CoA Synthetase Beta_Ox Beta-Oxidation MD_CoA->Beta_Ox

Figure 1: Hypothesized alpha-oxidation pathway of this compound.

Data Presentation

While specific quantitative data for the metabolism of this compound is not available, the following tables provide illustrative values for enzyme kinetics and metabolite concentrations based on studies of similar branched-chain fatty acids. These tables serve as a reference for the expected ranges and magnitudes in experimental settings.

Table 1: Illustrative Enzyme Kinetic Parameters for the Alpha-Oxidation Pathway

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
Acyl-CoA Synthetase12-Methyltricosanoic Acid5 - 2050 - 150
Acyl-CoA HydroxylaseThis compound10 - 5020 - 80
2-Hydroxyacyl-CoA Lyase2-Hydroxy-12-methyltricosanoyl-CoA20 - 100100 - 300
Aldehyde Dehydrogenase11-Methyldocosanal15 - 75150 - 400

Table 2: Hypothetical Cellular Concentrations of Metabolites

MetaboliteConcentration in Liver Tissue (pmol/mg tissue)
12-Methyltricosanoic Acid0.5 - 2.0
This compound0.1 - 0.5
2-Hydroxy-12-methyltricosanoyl-CoA< 0.1
11-Methyldocosanoic Acid0.2 - 1.0
11-Methyldocosanoyl-CoA0.1 - 0.4

Experimental Protocols

Investigating the metabolism of this compound requires a combination of techniques from lipidomics and enzymology. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of this compound and its Metabolites by LC-MS/MS

This protocol describes the extraction and quantification of acyl-CoAs from cultured cells or tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cell or tissue homogenate

  • Internal standard (e.g., C17:0-CoA)

  • Methanol (B129727), water, acetonitrile (B52724) (LC-MS grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system (e.g., Q-Exactive or Q-TOF)[5]

Procedure:

  • Sample Preparation: Homogenize 50-100 mg of tissue or a pellet of 1-5 million cells in 1 mL of ice-cold 10% trichloroacetic acid.

  • Internal Standard Spiking: Add a known amount of C17:0-CoA internal standard to the homogenate.

  • Extraction:

    • Vortex the sample vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 2 mL of water, followed by 2 mL of 50% methanol.

    • Elute the acyl-CoAs with 1 mL of methanol containing 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Dry the eluate under a stream of nitrogen and reconstitute in 100 µL of 50% acetonitrile.

    • Inject 5-10 µL onto a C18 reverse-phase column.

    • Use a gradient elution from 95% mobile phase A (water with 0.1% formic acid) to 95% mobile phase B (acetonitrile with 0.1% formic acid) over 20 minutes.

    • Detect the acyl-CoAs using electrospray ionization in positive mode and monitor for specific precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[6]

Protocol 2: Enzyme Activity Assay for Acyl-CoA Hydroxylase

This assay measures the activity of the putative hydroxylase responsible for the first step in the alpha-oxidation of this compound.

Materials:

  • Peroxisomal fraction isolated from tissue homogenate

  • This compound (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Cofactors: FeSO₄, ascorbate, 2-oxoglutarate

  • LC-MS/MS system for product detection

Procedure:

  • Enzyme Preparation: Isolate peroxisomes from liver tissue by differential centrifugation.[7] Resuspend the peroxisomal pellet in reaction buffer.

  • Reaction Mixture: In a microcentrifuge tube, prepare a 200 µL reaction mixture containing:

    • 100 µL of peroxisomal protein (0.5-1.0 mg/mL)

    • 20 µL of 10x cofactor mix (final concentration: 100 µM FeSO₄, 1 mM ascorbate, 1 mM 2-oxoglutarate)

    • Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add 20 µL of 1 mM this compound to start the reaction.

  • Incubation: Incubate at 37°C for 15-60 minutes.

  • Stop Reaction: Terminate the reaction by adding 200 µL of ice-cold acetonitrile.

  • Product Analysis:

    • Centrifuge at 14,000 x g for 10 minutes to pellet the protein.

    • Analyze the supernatant for the formation of 2-Hydroxy-12-methyltricosanoyl-CoA using LC-MS/MS as described in Protocol 1.

    • Quantify the product against a standard curve of a synthesized 2-hydroxyacyl-CoA standard.

    • Calculate the enzyme activity as nmol of product formed per minute per mg of protein.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue/Cell Sample Homogenize Homogenization Tissue->Homogenize Spike Spike Internal Standard Homogenize->Spike Extract Lipid Extraction Spike->Extract SPE Solid Phase Extraction Extract->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Processing & Quantification LCMS->Data

Figure 2: General experimental workflow for the analysis of this compound.

Conclusion and Future Directions

For researchers and drug development professionals, understanding this pathway is crucial, especially in the context of metabolic disorders where the accumulation of branched-chain fatty acids can lead to cellular toxicity. Future research should focus on the direct experimental validation of this hypothesized pathway for this compound. This would involve the identification and characterization of the specific enzymes involved, particularly the acyl-CoA hydroxylase, and the elucidation of the regulatory mechanisms governing this metabolic route. Such studies will provide a more complete picture of branched-chain fatty acid metabolism and may reveal novel therapeutic targets for related metabolic diseases.

References

The Metabolic Crossroads of 12-Methyltricosanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 6, 2025 – This technical guide provides an in-depth analysis of the enzymatic pathways likely responsible for the metabolism of 12-Methyltricosanoyl-CoA, a C24:0 monomethyl-branched very-long-chain fatty acid (VLCFA). While direct experimental evidence for the metabolism of this specific molecule is not extensively documented, this whitepaper extrapolates from established principles of branched-chain fatty acid catabolism to provide a robust theoretical framework for researchers, scientists, and drug development professionals.

The metabolism of branched-chain fatty acids is a critical process, and its dysregulation is implicated in several metabolic disorders. Understanding the enzymes that process molecules like this compound is therefore of significant interest. The presence of a methyl group on the acyl chain prevents direct metabolism through the conventional beta-oxidation pathway, necessitating the involvement of specialized enzymatic machinery.

Proposed Metabolic Pathway for this compound

The metabolism of this compound is hypothesized to occur primarily within the peroxisomes , the primary site for the oxidation of very-long-chain and branched-chain fatty acids.[1][2][3] The initial steps likely involve a series of beta-oxidation cycles until the methyl-branched carbon is reached.

Initial Chain Shortening via Peroxisomal Beta-Oxidation

Prior to encountering the methyl branch, this compound is expected to undergo five cycles of peroxisomal beta-oxidation. Each cycle consists of four enzymatic reactions, shortening the acyl-CoA chain by two carbons and yielding one molecule each of acetyl-CoA, FADH2, and NADH.

The key enzymes in peroxisomal beta-oxidation include:

  • Acyl-CoA Oxidase (ACOX): Specifically, ACOX2 is known to be involved in the β-oxidation of monomethyl-branched fatty acids.[4][5][6]

  • Multifunctional Enzyme (MFE/HSD): Possessing both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

  • 3-Ketoacyl-CoA Thiolase: Catalyzes the final thiolytic cleavage.

After five cycles, the resulting intermediate would be 6-Methyl-tridecanoyl-CoA. At this juncture, the methyl group at the C6 position (originally C12) poses a steric hindrance to the beta-oxidation machinery.

Navigating the Methyl Branch: The Role of Alpha-Oxidation

To bypass the methyl branch, the cell likely employs the alpha-oxidation pathway.[7][8] This process removes a single carbon atom from the carboxyl end of the fatty acid. The key enzyme in this pathway is Phytanoyl-CoA Hydroxylase (PHYH) , a 2-oxoglutarate-dependent dioxygenase.[9][10][11] While PHYH is primarily known for its role in the metabolism of 3-methyl-branched fatty acids like phytanic acid, its substrate specificity is broader than initially thought and it may act on other methyl-branched acyl-CoAs.[10][11]

The steps involved in the alpha-oxidation of the 6-Methyl-tridecanoyl-CoA intermediate are proposed as follows:

  • Hydroxylation: Phytanoyl-CoA hydroxylase (PHYH) hydroxylates the alpha-carbon (C2) of 6-Methyl-tridecanoyl-CoA to form 2-hydroxy-6-methyl-tridecanoyl-CoA.[12]

  • Lyase Reaction: A lyase, such as 2-hydroxyphytanoyl-CoA lyase (2-HPCL), cleaves the C1-C2 bond, releasing formyl-CoA and yielding 5-Methyl-dodecanal.[9]

  • Dehydrogenation: The resulting aldehyde is oxidized to a carboxylic acid, 5-Methyl-dodecanoic acid, by an aldehyde dehydrogenase.

  • Activation: The newly formed carboxylic acid is then activated to its CoA ester, 5-Methyl-dodecanoyl-CoA, by an acyl-CoA synthetase.

The resulting 5-Methyl-dodecanoyl-CoA can now re-enter the beta-oxidation pathway.

Resumption of Beta-Oxidation

Following alpha-oxidation, the shortened and now un-branched (at the beta-carbon) 5-Methyl-dodecanoyl-CoA can undergo further rounds of beta-oxidation. This process would continue until the fatty acid is completely degraded to acetyl-CoA and, in the final cycle, propionyl-CoA.

Key Enzymes in this compound Metabolism

The following table summarizes the key enzymes predicted to be involved in the metabolism of this compound, their localization, and their proposed function.

EnzymeSubcellular LocalizationProposed Function in this compound Metabolism
Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS) Peroxisomal MembraneActivation of 12-Methyltricosanoic acid to this compound.
Acyl-CoA Oxidase 2 (ACOX2) PeroxisomeCatalyzes the first step of beta-oxidation for the initial chain-shortening.[4][5][6]
Multifunctional Enzyme (MFE/HSD) PeroxisomeProvides enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities during beta-oxidation.
3-Ketoacyl-CoA Thiolase PeroxisomeCatalyzes the thiolytic cleavage in the final step of each beta-oxidation cycle.
Phytanoyl-CoA Hydroxylase (PHYH) PeroxisomeHydroxylates the alpha-carbon of the methyl-branched intermediate to initiate alpha-oxidation.[10][11]
2-Hydroxyphytanoyl-CoA Lyase (2-HPCL) PeroxisomeCleaves the 2-hydroxy intermediate, removing one carbon atom.
Aldehyde Dehydrogenase Peroxisome/CytosolOxidizes the resulting aldehyde to a carboxylic acid.
Medium/Long-Chain Acyl-CoA Synthetase Peroxisome/MitochondriaActivates the shortened fatty acid for re-entry into beta-oxidation.
α-Methylacyl-CoA Racemase (AMACR) Peroxisome/MitochondriaWhile not directly implicated in the metabolism of a 12-methyl branch, AMACR is crucial for the metabolism of 2-methyl-branched fatty acids and is a key enzyme in general branched-chain fatty acid metabolism.[13][14][15][16][17]
Sterol Carrier Protein 2 (SCP2) Peroxisome/CytosolFacilitates the intracellular transport and metabolism of branched-chain fatty acids within the peroxisome.[18][19][20][21][22]

Experimental Protocols

Researchers investigating the metabolism of this compound can adapt established protocols for studying branched-chain fatty acid oxidation.

Enzyme Activity Assays

Objective: To determine the activity of key enzymes (e.g., ACOX2, PHYH) with this compound or its metabolic intermediates as a substrate.

Methodology:

  • Substrate Synthesis: Synthesize and purify this compound.

  • Enzyme Source: Utilize purified recombinant enzymes or cellular fractions (e.g., isolated peroxisomes).

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, substrate, and necessary cofactors (e.g., FAD for ACOX2; Fe(II), 2-oxoglutarate, and ascorbate (B8700270) for PHYH).[11]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Detection of Product Formation:

    • Spectrophotometry: Monitor the change in absorbance of a coupled indicator dye or the production/consumption of NADH/FADH2.

    • Chromatography (HPLC/GC-MS): Separate and quantify the substrate and product(s) over time. This method provides high specificity and sensitivity.

    • Radiolabeling: Use a radiolabeled substrate (e.g., [1-¹⁴C]this compound) and measure the release of radiolabeled products (e.g., ¹⁴CO₂ or ¹⁴C-acetyl-CoA).

Cellular Metabolism Studies

Objective: To trace the metabolic fate of this compound in cultured cells.

Methodology:

  • Cell Culture: Use a relevant cell line, such as primary hepatocytes or fibroblasts.

  • Substrate Incubation: Supplement the cell culture medium with labeled (e.g., ¹³C or ¹⁴C) 12-Methyltricosanoic acid.

  • Metabolite Extraction: After a defined incubation period, harvest the cells and extract lipids and aqueous metabolites.

  • Analysis:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Identify and quantify the labeled substrate and its downstream metabolites in the extracts.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Analyze fatty acid profiles after derivatization.

  • Subcellular Fractionation: Isolate organelles (peroxisomes, mitochondria) to determine the location of specific metabolic intermediates.

Visualizing the Metabolic Network

The following diagrams illustrate the proposed metabolic pathway and experimental workflows.

Metabolic_Pathway_of_12_Methyltricosanoyl_CoA cluster_peroxisome Peroxisome This compound This compound Beta_Oxidation_1 Beta-Oxidation (5 cycles) This compound->Beta_Oxidation_1 ACOX2, MFE, Thiolase 6-Methyl-tridecanoyl-CoA 6-Methyl-tridecanoyl-CoA Beta_Oxidation_1->6-Methyl-tridecanoyl-CoA Alpha_Oxidation Alpha-Oxidation 6-Methyl-tridecanoyl-CoA->Alpha_Oxidation PHYH, 2-HPCL, ALDH 5-Methyl-dodecanoyl-CoA 5-Methyl-dodecanoyl-CoA Alpha_Oxidation->5-Methyl-dodecanoyl-CoA Beta_Oxidation_2 Beta-Oxidation (further cycles) 5-Methyl-dodecanoyl-CoA->Beta_Oxidation_2 ACOX, MFE, Thiolase Acetyl-CoA_Propionyl-CoA Acetyl-CoA & Propionyl-CoA Beta_Oxidation_2->Acetyl-CoA_Propionyl-CoA

Caption: Proposed metabolic pathway of this compound in the peroxisome.

Experimental_Workflow_Enzyme_Activity Substrate This compound (or intermediate) Reaction Incubation with Cofactors Substrate->Reaction Enzyme Purified Enzyme (e.g., ACOX2, PHYH) Enzyme->Reaction Detection Product Detection Reaction->Detection Spectrophotometry Spectrophotometry Detection->Spectrophotometry Chromatography HPLC / GC-MS Detection->Chromatography Radiolabeling Radiolabeling Detection->Radiolabeling

Caption: Workflow for in vitro enzyme activity assays.

Experimental_Workflow_Cellular_Metabolism Cells Cultured Cells Incubation Incubation Cells->Incubation Labeled_Substrate Labeled 12-Methyltricosanoic Acid Labeled_Substrate->Incubation Extraction Metabolite Extraction Incubation->Extraction Analysis Analysis Extraction->Analysis LC_MS LC-MS Analysis->LC_MS GC_MS GC-MS Analysis->GC_MS Subcellular_Fractionation Subcellular Fractionation Analysis->Subcellular_Fractionation

Caption: Workflow for cellular metabolism studies.

Conclusion and Future Directions

The metabolism of this compound is predicted to be a multistep process involving both beta- and alpha-oxidation within the peroxisome. The enzymes ACOX2 and PHYH are likely to play pivotal roles in its degradation. Further research, employing the experimental approaches outlined in this guide, is necessary to definitively elucidate the metabolic fate of this and other complex branched-chain fatty acids. A deeper understanding of these pathways will be instrumental in developing novel therapeutic strategies for metabolic disorders associated with aberrant fatty acid metabolism.

References

Natural Sources of 12-Methyltricosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Methyltricosanoyl-CoA is a saturated, long-chain acyl-Coenzyme A derivative with a methyl branch at the 12th carbon position. While direct quantitative data for this compound in natural sources is scarce in publicly available literature, its existence can be inferred from the well-documented presence of its precursor, 12-Methyltricosanoic acid, and other mid-chain branched very-long-chain fatty acids (VLCFAs) in specific biological niches. This technical guide synthesizes the current understanding of the likely natural sources of this compound, focusing on organisms known for their diverse branched-chain fatty acid profiles. It also provides a detailed overview of the biosynthetic pathways and the experimental protocols required for the identification and quantification of this molecule and its precursors.

Inferred Natural Sources of 12-Methyltricosanoic Acid

The presence of this compound in an organism is contingent on the presence of its precursor fatty acid, 12-Methyltricosanoic acid. While direct isolation and quantification of 12-Methyltricosanoic acid are not widely reported, several lines of evidence point towards its likely occurrence in marine sponges and various bacteria, which are known for their complex and diverse fatty acid profiles.[1][2]

Marine Sponges (Phylum Porifera): Marine sponges, particularly of the class Demospongiae, are a rich source of unusual and structurally diverse fatty acids, including a high abundance of branched-chain and very-long-chain fatty acids (VLCFAs).[2][3] Studies on the fatty acid composition of various sponge species have revealed the presence of numerous mid-chain branched fatty acids.[4] For instance, isomeric mixtures of methyl-branched C16:0 and C18:0 fatty acids have been found in high abundance in deep-sea demosponges.[4] The enzymatic machinery capable of producing these mid-chain branched fatty acids could plausibly synthesize 12-Methyltricosanoic acid.

Bacteria: Bacteria are well-known producers of branched-chain fatty acids (BCFAs), which play a crucial role in maintaining membrane fluidity.[5][6][7] While iso- and anteiso-branched fatty acids are the most common, some bacterial species are known to synthesize fatty acids with methyl branches at various positions along the acyl chain.[8] For example, tuberculostearic acid (10-methyloctadecanoic acid) is a well-known mid-chain branched fatty acid found in Mycobacterium tuberculosis and other related species.[8] The biosynthetic pathways responsible for these mid-chain branches could potentially be adapted for the synthesis of 12-Methyltricosanoic acid.

The following table summarizes the inferred natural sources and the types of relevant branched-chain fatty acids found in them.

Organism TypeSpecific Examples (Genus/Species)Relevant Branched-Chain Fatty Acids Detected
Marine Sponges Geodia spp., Stelletta spp.Isomeric mixtures of mid-chain branched C16:0 and C18:0 fatty acids; various other long-chain branched fatty acids.[4]
Bacteria Mycobacterium spp., Bacillus spp.Tuberculostearic acid (10-methyloctadecanoic acid); various iso- and anteiso-branched fatty acids.[6][8]

Biosynthesis of this compound

The biosynthesis of this compound is a two-stage process: the synthesis of the fatty acid precursor, 12-Methyltricosanoic acid, followed by its activation to the corresponding CoA thioester.

Biosynthesis of 12-Methyltricosanoic Acid

The biosynthesis of mid-chain branched fatty acids is less understood than that of iso- and anteiso-branched fatty acids. However, it is generally accepted to follow the fatty acid synthase (FAS) pathway with a modification in the primer or during the elongation process.

One plausible pathway involves the use of a specific branched-chain primer, which is then elongated by the FAS complex. Alternatively, a methyl group could be introduced at a specific position during the elongation of a straight-chain fatty acid, a process that would require a specific methyltransferase enzyme.

Biosynthesis_of_12_Methyltricosanoic_Acid cluster_primer Primer Synthesis cluster_elongation Fatty Acid Elongation Branched-chain Amino Acid Branched-chain Amino Acid Branched Acyl-CoA Primer Branched Acyl-CoA Primer Branched-chain Amino Acid->Branched Acyl-CoA Primer Short-chain Carboxylic Acid Short-chain Carboxylic Acid Short-chain Carboxylic Acid->Branched Acyl-CoA Primer FAS Complex FAS Complex Branched Acyl-CoA Primer->FAS Complex Initiation Malonyl-CoA Malonyl-CoA Elongation Cycles Elongation Cycles Malonyl-CoA->Elongation Cycles FAS Complex->Elongation Cycles 12-Methyltricosanoic Acid 12-Methyltricosanoic Acid Elongation Cycles->12-Methyltricosanoic Acid

Biosynthesis of 12-Methyltricosanoic Acid.

Activation to this compound

Once synthesized, 12-Methyltricosanoic acid is activated to its CoA ester, this compound, by an acyl-CoA synthetase (ACS) or fatty acid CoA ligase (FACL). This is an ATP-dependent reaction that is essential for the fatty acid to enter into metabolic pathways such as beta-oxidation or incorporation into complex lipids.

Activation_to_Acyl_CoA 12-Methyltricosanoic Acid 12-Methyltricosanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 12-Methyltricosanoic Acid->Acyl-CoA Synthetase CoA-SH CoA-SH CoA-SH->Acyl-CoA Synthetase ATP ATP ATP->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound AMP + PPi AMP + PPi Acyl-CoA Synthetase->AMP + PPi

Activation of 12-Methyltricosanoic Acid.

Experimental Protocols

The identification and quantification of this compound and its precursor fatty acid require specialized analytical techniques due to their low abundance and the complexity of the biological matrices in which they are found.

Analysis of 12-Methyltricosanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

The standard method for the analysis of fatty acids is GC-MS of their methyl ester derivatives (FAMEs).

1. Lipid Extraction:

  • Homogenize the biological sample (e.g., sponge tissue, bacterial cell pellet) in a chloroform:methanol mixture (2:1, v/v).

  • Add water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Resuspend the dried lipid extract in methanolic NaOH or KOH and heat to saponify the lipids, releasing the free fatty acids.

  • Acidify the mixture and extract the free fatty acids with a nonpolar solvent like hexane.

  • Methylate the fatty acids by adding a reagent such as BF3-methanol or methanolic HCl and heating.

  • Extract the resulting FAMEs with hexane.

3. GC-MS Analysis:

  • Inject the FAMEs onto a GC equipped with a polar capillary column (e.g., a biscyanopropyl or a polyethylene (B3416737) glycol phase) for separation.[9]

  • The mass spectrometer is typically operated in electron ionization (EI) mode.

  • Identification of 12-methyltricosanoate is based on its retention time relative to standards and its characteristic mass spectrum. The fragmentation pattern will show a characteristic cleavage alpha to the methyl branch.

GCMS_Workflow Sample Sample Lipid Extraction Lipid Extraction Sample->Lipid Extraction Chloroform/Methanol Saponification Saponification Lipid Extraction->Saponification Methanolic NaOH/KOH Methylation (FAMEs) Methylation (FAMEs) Saponification->Methylation (FAMEs) BF3-Methanol GC-MS Analysis GC-MS Analysis Methylation (FAMEs)->GC-MS Analysis Hexane Extraction Data Analysis Data Analysis GC-MS Analysis->Data Analysis Retention Time & Mass Spectrum

GC-MS Workflow for Branched-Chain Fatty Acid Analysis.

Analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis of fatty acyl-CoAs is more challenging due to their amphipathic nature and lower stability. LC-MS/MS is the method of choice for their sensitive and specific quantification.[10][11][12]

1. Extraction of Acyl-CoAs:

  • Quench metabolism and lyse the cells or tissue in a cold acidic solution or an organic solvent mixture (e.g., isopropanol/water).

  • Perform a solid-phase extraction (SPE) to enrich for the acyl-CoA fraction and remove interfering lipids and salts.

2. LC-MS/MS Analysis:

  • Separate the acyl-CoAs using reversed-phase liquid chromatography, often with an ion-pairing agent in the mobile phase to improve retention and peak shape.

  • The mass spectrometer is operated in positive electrospray ionization (ESI) mode.

  • Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored.[11][12] The neutral loss of 507 Da (the phosphoadenosine diphosphate (B83284) moiety) is a characteristic fragmentation for acyl-CoAs.

LCMSMS_Workflow Sample Sample Acyl-CoA Extraction Acyl-CoA Extraction Sample->Acyl-CoA Extraction Acidic/Organic Solvent Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Acyl-CoA Extraction->Solid-Phase Extraction (SPE) Enrichment LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis Reversed-Phase LC Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis MRM Quantification

LC-MS/MS Workflow for Fatty Acyl-CoA Analysis.

Conclusion

While direct evidence for the natural occurrence of this compound is currently limited, its existence is strongly suggested by the presence of a wide variety of mid-chain branched very-long-chain fatty acids in marine sponges and some bacteria. The biosynthetic pathways for such molecules are plausible extensions of known fatty acid synthesis mechanisms. The analytical methods detailed in this guide provide a robust framework for the future identification and quantification of this compound and its precursor in biological samples, which will be crucial for elucidating its potential biological functions and exploring its applications in drug development. Further research focusing on detailed lipidomic analyses of organisms known to produce diverse branched-chain fatty acids is warranted to confirm the natural sources of this molecule.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 12-Methyltricosanoyl-CoA and Branched-Chain Fatty Acids

Abstract

This technical guide provides a comprehensive overview of this compound, a very-long-chain branched-chain fatty acid (VLC-BCFA), and the broader class of branched-chain fatty acids (BCFAs). While specific literature on this compound is scarce, this document extrapolates from the known biochemistry of related molecules to propose its metabolic pathways and potential biological activities. Detailed experimental protocols for the synthesis, analysis, and biological evaluation of such molecules are provided, alongside quantitative data from studies on analogous compounds. Visual diagrams generated using the DOT language are included to illustrate key pathways and workflows, offering a foundational resource for researchers interested in this niche area of lipid biology and its potential therapeutic applications.

Introduction to Branched-Chain Fatty Acids (BCFAs)

Branched-chain fatty acids are a class of fatty acids characterized by one or more methyl groups on their carbon chain.[1] They are found in various organisms, from bacteria to mammals, and play crucial roles in maintaining cell membrane fluidity and participating in metabolic signaling.[2][3] BCFAs can be categorized based on the position of the methyl branch, with iso and anteiso being common forms.[1] In humans, BCFAs are obtained from dietary sources like dairy and ruminant meat products, and are also synthesized by the gut microbiota.[2] Emerging research has linked BCFAs to various health aspects, including metabolic regulation and potential anti-cancer properties.[1]

Very-long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms.[4] Their biosynthesis occurs in the endoplasmic reticulum, and unlike shorter fatty acids, they are metabolized in peroxisomes.[4] The combination of a very-long-chain backbone with a methyl branch, as in 12-methyltricosanoic acid, results in a molecule with unique physicochemical properties that likely influence its metabolic fate and biological function. This compound is the activated form of 12-methyltricosanoic acid, enabling its participation in various metabolic pathways.[5]

Putative Biosynthesis and Metabolism of this compound

The precise biosynthetic pathway of this compound has not been elucidated. However, a putative pathway can be constructed based on the known metabolism of BCFAs and VLCFAs.

The synthesis of BCFAs is initiated from branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine, which are converted to their corresponding branched-chain α-keto acids.[6] These α-keto acids can then serve as primers for fatty acid synthesis, leading to the formation of short- and medium-chain BCFAs.

Subsequent elongation of these shorter BCFAs to form very-long-chain species like 12-methyltricosanoic acid occurs in the endoplasmic reticulum through a series of four enzymatic steps: condensation, reduction, dehydration, and a second reduction.[7] This cycle is repeated to add two-carbon units from malonyl-CoA in each round.[7] The key enzymes in this process are the fatty acid elongases (ELOVLs).[7]

Once synthesized, 12-methyltricosanoic acid must be activated to its CoA ester, this compound, to become metabolically active. This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs), with very-long-chain acyl-CoA synthetases (ACSVLs) being specifically involved in the activation of VLCFAs.[8]

The metabolic fate of this compound likely includes:

  • Incorporation into complex lipids: It can be used for the synthesis of phospholipids, sphingolipids, and other complex lipids, where it would influence membrane properties.

  • Peroxisomal β-oxidation: Due to its chain length, its degradation is expected to occur in peroxisomes.[4]

Below is a diagram illustrating the putative metabolic pathway of this compound.

Putative_Metabolic_Pathway BCAA Branched-Chain Amino Acid (e.g., Leucine/Isoleucine) BCKA Branched-Chain α-Keto Acid BCAA->BCKA Transamination SC_BCFA Short-Chain BCFA BCKA->SC_BCFA Fatty Acid Synthase VLC_BCFA 12-Methyltricosanoic Acid SC_BCFA->VLC_BCFA Elongation (ELOVL enzymes) + Malonyl-CoA VLC_BCFA_CoA This compound VLC_BCFA->VLC_BCFA_CoA Activation (ACSVL enzyme) + CoA + ATP Complex_Lipids Complex Lipids (e.g., Sphingolipids) VLC_BCFA_CoA->Complex_Lipids Acyltransferases Peroxisomal_Oxidation Peroxisomal β-Oxidation VLC_BCFA_CoA->Peroxisomal_Oxidation Degradation

Caption: Putative metabolic pathway of this compound.

Potential Biological Activity and Quantitative Data

A study on 12-MTA investigated its effects on human prostate cancer cells (PC3).[9] The findings revealed that 12-MTA inhibits cell proliferation and induces apoptosis.[9] The quantitative data from this study are summarized in the table below.

Cell Line (Cancer Type)IC50 for Cell Proliferation (µg/mL)
PC3 (Prostate)17.99
LNCaP (Prostate)25.11
DU145 (Prostate)35.44
SK-BR-3 (Breast)20.33
MDA-MB-231 (Breast)28.18
OVCAR-3 (Ovarian)22.55

Table 1: Inhibitory Concentration (IC50) of 12-Methyltetradecanoic Acid on Various Cancer Cell Lines. [9]

The study also showed that 12-MTA induces apoptosis in PC3 cells, as evidenced by a significant increase in caspase-3 activity.[9] At a concentration of 50 µg/mL, 12-MTA increased caspase-3 activity by four to seven-fold compared to control cells.[9] Furthermore, 12-MTA was found to selectively inhibit the 5-lipoxygenase (5-LOX) pathway, reducing the production of 5-hydroxyeicosatetraenoic acid (5-HETE), a pro-inflammatory and pro-survival molecule.[9]

It is plausible that 12-methyltricosanoic acid could exhibit similar, or potentially more potent or selective, biological activities due to its different chain length and resulting lipophilicity.

Experimental Protocols

This section outlines detailed methodologies for the synthesis, analysis, and biological evaluation of this compound.

Synthesis of 12-Methyltricosanoic Acid

A common method for the synthesis of custom fatty acids is through the copper-catalyzed coupling of a Grignard reagent with an ω-bromo acid.[10] For 12-methyltricosanoic acid, this could involve the coupling of a Grignard reagent derived from a branched alkyl halide with a long-chain ω-bromo acid. Isotopic labeling can be incorporated by using isotopically labeled precursors.[10]

Preparation of this compound

The activation of the free fatty acid to its CoA ester can be achieved through enzymatic or chemical synthesis. Enzymatic synthesis typically involves the use of an acyl-CoA synthetase.

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol is based on established methods for the quantification of long-chain and very-long-chain fatty acyl-CoAs.[11][12]

  • Sample Preparation (Lipid Extraction):

    • Homogenize cells or tissues in a suitable solvent mixture, such as chloroform:methanol (2:1, v/v).[13]

    • Add an internal standard, such as an odd-chain length fatty acyl-CoA (e.g., C17:0-CoA), for quantification.[11]

    • Perform a liquid-liquid extraction by adding water or a saline solution to induce phase separation.[13]

    • Collect the lower organic phase containing the lipids and acyl-CoAs.[13]

    • Dry the extract under a stream of nitrogen.[11]

    • Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system.[11]

  • Liquid Chromatography (LC):

    • Use a reverse-phase C18 column for separation.[12]

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) hydroxide (B78521) in water) and an organic component (e.g., acetonitrile).[12]

  • Tandem Mass Spectrometry (MS/MS):

    • Utilize electrospray ionization (ESI) in positive ion mode.[11]

    • Perform Multiple Reaction Monitoring (MRM) for quantification.[12]

      • The precursor ion (Q1) will be the [M+H]⁺ of this compound.

      • The product ion (Q3) will be a specific fragment, often resulting from a neutral loss of the phosphopantetheine moiety.[14]

    • Optimize MS parameters (e.g., declustering potential, collision energy) for the specific analyte and internal standard.[14]

Cell-Based Assays for Biological Activity
  • Preparation of Fatty Acid-BSA Complex:

    • Dissolve the sodium salt of 12-methyltricosanoic acid in ethanol.[15]

    • Slowly add this solution to a solution of fatty acid-free bovine serum albumin (BSA) in serum-free cell culture medium while vortexing to allow complex formation.[16]

  • Cell Treatment:

    • Culture cells of interest to the desired confluency.[16]

    • Replace the culture medium with medium containing various concentrations of the fatty acid-BSA complex or a BSA-only control.[16]

    • Incubate for the desired duration (e.g., 24, 48, 72 hours).[17]

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength to determine cell viability.[18]

  • Assessment of Apoptosis (Caspase-3 Activity Assay):

    • Lyse the treated cells.

    • Add a caspase-3 substrate conjugated to a fluorophore or chromophore.

    • Measure the fluorescence or absorbance to quantify caspase-3 activity.

Below is a diagram illustrating a general experimental workflow for the analysis of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Analytical Workflow cluster_bioassay Biological Assays Synthesis Chemical Synthesis of 12-Methyltricosanoic Acid Activation Activation to This compound Synthesis->Activation Treatment Treatment with FA-BSA Complex Activation->Treatment Sample_Prep Sample Preparation (Lipid Extraction) LC_Separation LC Separation (Reverse Phase) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Cell_Culture Cell Culture Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3) Treatment->Apoptosis_Assay Biological_Sample Biological Sample (Cells/Tissues) Biological_Sample->Sample_Prep

Caption: Experimental workflow for the synthesis, analysis, and biological evaluation.

Conclusion

This compound represents a largely unexplored member of the very-long-chain branched-chain fatty acid family. While direct experimental data is lacking, this guide provides a robust theoretical framework for its biosynthesis, metabolism, and potential biological activities, drawing parallels with more well-characterized BCFAs. The detailed experimental protocols and analytical workflows presented herein offer a practical starting point for researchers aiming to investigate this and other rare lipids. Future studies are warranted to elucidate the specific roles of this compound in cellular physiology and its potential as a biomarker or therapeutic agent in various diseases, including cancer.

References

An In-depth Technical Guide on the Cellular Localization of 12-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular localization of 12-Methyltricosanoyl-CoA, a methylated very-long-chain fatty acyl-CoA. Understanding the subcellular distribution of this molecule is critical for elucidating its metabolic fate and its role in cellular physiology and pathology. This document summarizes key findings from experimental studies, details relevant methodologies, and presents signaling pathways and experimental workflows through structured diagrams and tables.

Introduction

12-Methyltricosanoic acid is a branched-chain fatty acid (BCFA) that belongs to the category of very-long-chain fatty acids (VLCFAs) due to its long carbon chain (24 carbons in total). The metabolism of such fatty acids is a complex process that is compartmentalized within the cell, primarily involving peroxisomes and mitochondria. The initial and obligatory step for the metabolism of 12-methyltricosanoic acid is its activation to this compound. This conversion is catalyzed by acyl-CoA synthetases (ACSs). The specific subcellular localization of the resulting acyl-CoA ester dictates its subsequent metabolic pathway.

Cellular Localization of Acyl-CoA Synthetases

The localization of this compound is intrinsically linked to the subcellular distribution of the acyl-CoA synthetases responsible for its formation. Multiple long-chain and very-long-chain acyl-CoA synthetases are expressed in cells, each with a distinct subcellular localization. This spatial organization is a key factor in channeling fatty acids toward specific metabolic fates[1].

Long-chain acyl-CoA synthetases (ACSLs) have been found in various cellular compartments, including the plasma membrane, endoplasmic reticulum (ER), and mitochondria[1][2]. Specifically, some ACSL isoforms are integral membrane proteins of the ER and mitochondria[1]. The localization of fatty acid transport proteins (FATPs), some of which also possess acyl-CoA synthetase activity, is also crucial. While initially thought to be at the plasma membrane, several FATP family members are located intracellularly, including in the ER[3][4]. For instance, FATP4, an enzyme that activates very-long-chain fatty acids, is localized to the endoplasmic reticulum[4].

Crucially for VLCFAs, including branched-chain VLCFAs, peroxisomes play a central role. Peroxisomes contain specific very-long-chain acyl-CoA synthetases (VLC-ACS) that are responsible for activating VLCFAs that are too long to be handled by mitochondria[5][6].

Primary Localization: The Peroxisome

The metabolism of both very-long-chain and branched-chain fatty acids predominantly occurs in peroxisomes[7][8]. 12-methyltricosanoic acid, being a methylated VLCFA, undergoes a process called alpha-oxidation in peroxisomes to remove the methyl branch, followed by beta-oxidation to shorten the carbon chain[8]. Therefore, the primary site of this compound generation and initial metabolism is the peroxisome .

The activation of the parent fatty acid is a prerequisite for these oxidative processes. Peroxisomes are equipped with the necessary enzymes, including a specific phytanoyl-CoA/pristanoyl-CoA thioesterase, which acts as an auxiliary enzyme in the oxidation of methyl-branched fatty acids.

Secondary Localization and Metabolic Fate

While the initial steps of 12-methyltricosanoic acid metabolism occur in peroxisomes, the complete oxidation to CO2 and water takes place in mitochondria. Peroxisomal beta-oxidation is an incomplete process, yielding shorter-chain acyl-CoAs. These shorter acyl-CoAs are then transported to the mitochondria for further breakdown via the mitochondrial beta-oxidation pathway to generate acetyl-CoA, which enters the TCA cycle[9].

Therefore, while this compound itself is primarily found in the peroxisome, its metabolic derivatives (shorter-chain acyl-CoAs) are subsequently localized to the mitochondrial matrix. The catabolism of the essential branched-chain amino acids (leucine, isoleucine, and valine) also occurs within the mitochondrial matrix, highlighting the central role of this organelle in branched-chain metabolism[10]. The enzymes involved in the subsequent metabolism of propionyl-CoA, a product of odd-chain fatty acid and some amino acid catabolism, such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase, are also located in the mitochondria[11].

Quantitative Data on Subcellular Distribution

Cellular ComponentKey Enzymes/ProcessesRelevance to this compound
Peroxisome Very-Long-Chain Acyl-CoA Synthetase (VLC-ACS)Activation of 12-methyltricosanoic acid to this compound[5][6].
Alpha-oxidation enzymesRemoval of the methyl group from this compound[8].
Beta-oxidation enzymesShortening of the acyl chain of the demethylated intermediate[7][8].
Mitochondria Beta-oxidation enzymesComplete oxidation of shorter-chain acyl-CoAs derived from peroxisomal oxidation[9].
Propionyl-CoA Carboxylase, Methylmalonyl-CoA MutaseMetabolism of propionyl-CoA, a potential end-product of odd-chain fatty acid breakdown[11].
Endoplasmic Reticulum Long-Chain and Very-Long-Chain Acyl-CoA Synthetases (e.g., FATP4)Potential site for the activation of 12-methyltricosanoic acid[4].

Experimental Protocols

The determination of the subcellular localization of enzymes and metabolites relies on a combination of biochemical and cell biology techniques.

This is a classical biochemical technique used to isolate different organelles from a cell homogenate.

  • Homogenization: Tissues or cultured cells are disrupted using mechanical or chemical methods to release their contents, creating a homogenate.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds. Larger and denser components, such as nuclei, pellet at lower speeds, while smaller components, like mitochondria and peroxisomes, require higher speeds.

  • Density Gradient Centrifugation: To further purify organelles, the fractions obtained from differential centrifugation are layered on top of a density gradient (e.g., sucrose (B13894) or Percoll) and centrifuged at high speed. Organelles migrate to a position in the gradient that matches their own density, allowing for their separation.

  • Analysis: The resulting fractions are collected and analyzed for the presence of specific marker enzymes or proteins to assess the purity of the isolated organelles. The activity of acyl-CoA synthetases or the presence of this compound (using techniques like mass spectrometry) can then be measured in each fraction.

This technique allows for the visualization of the subcellular localization of specific proteins within intact cells.

  • Cell Fixation and Permeabilization: Cells grown on coverslips are treated with a fixative (e.g., paraformaldehyde) to preserve their structure, followed by a detergent (e.g., Triton X-100) to permeabilize the cell membranes.

  • Immunostaining: The cells are incubated with a primary antibody that specifically recognizes the protein of interest (e.g., a specific acyl-CoA synthetase).

  • Secondary Antibody Incubation: A secondary antibody, which is conjugated to a fluorescent dye and recognizes the primary antibody, is then added.

  • Counterstaining and Mounting: The cell nuclei can be stained with a fluorescent DNA-binding dye (e.g., DAPI). The coverslip is then mounted on a microscope slide.

  • Microscopy: The stained cells are visualized using a fluorescence microscope. The localization of the protein of interest is determined by the pattern of fluorescence. Co-localization with organelle-specific markers can confirm its subcellular compartment.

This method can be used to trace the metabolic fate of a molecule and identify its location.

  • Cell Culture with Labeled Precursor: Cells are incubated with a stable isotope-labeled form of 12-methyltricosanoic acid (e.g., containing ¹³C or ²H).

  • Subcellular Fractionation: After a specific incubation time, the cells are harvested and subjected to subcellular fractionation as described above.

  • Metabolite Extraction: Metabolites are extracted from each subcellular fraction.

  • Mass Spectrometry Analysis: The extracts are analyzed by mass spectrometry to detect and quantify the labeled this compound and its downstream metabolites in each organelle fraction.

Visualizations

Metabolic_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion 12-MTA_ext 12-Methyltricosanoic Acid 12-MTA_cyt 12-Methyltricosanoic Acid 12-MTA_CoA This compound 12-MTA_cyt->12-MTA_CoA Activation (VLC-ACS) Alpha_Ox Alpha-Oxidation 12-MTA_CoA->Alpha_Ox Demethylated_CoA Demethylated Acyl-CoA Alpha_Ox->Demethylated_CoA Beta_Ox_Perox Beta-Oxidation Demethylated_CoA->Beta_Ox_Perox Short_Acyl_CoA Shorter-Chain Acyl-CoA Beta_Ox_Perox->Short_Acyl_CoA Short_Acyl_CoA_mit Shorter-Chain Acyl-CoA Short_Acyl_CoA->Short_Acyl_CoA_mit Transport Beta_Ox_Mit Beta-Oxidation Short_Acyl_CoA_mit->Beta_Ox_Mit Acetyl_CoA Acetyl-CoA Beta_Ox_Mit->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Metabolic pathway of 12-Methyltricosanoic Acid.

Experimental_Workflow Homogenization Cell Homogenization Differential_Cent Differential Centrifugation Homogenization->Differential_Cent Fractions Crude Fractions (Nuclei, Mitochondria, Microsomes, Cytosol) Differential_Cent->Fractions Density_Grad Density Gradient Centrifugation Fractions->Density_Grad Purified_Fractions Purified Organelles (Mitochondria, Peroxisomes, ER) Density_Grad->Purified_Fractions Analysis Biochemical Analysis Purified_Fractions->Analysis Western_Blot Western Blot for Marker Proteins Analysis->Western_Blot Enzyme_Assay Acyl-CoA Synthetase Activity Assay Analysis->Enzyme_Assay MS_Analysis Mass Spectrometry for This compound Analysis->MS_Analysis Result Determination of Subcellular Localization Western_Blot->Result Enzyme_Assay->Result MS_Analysis->Result

Caption: Workflow for determining subcellular localization.

Conclusion

The cellular localization of this compound is primarily in the peroxisomes , where it is synthesized from its corresponding fatty acid and undergoes initial alpha- and beta-oxidation. The resulting shorter-chain acyl-CoAs are subsequently transported to the mitochondria for complete oxidation. A potential, though likely minor, site of its synthesis is the endoplasmic reticulum . This compartmentalization is crucial for the efficient and regulated metabolism of branched-chain very-long-chain fatty acids. Understanding this localization is fundamental for research into metabolic disorders associated with defects in peroxisomal or mitochondrial fatty acid oxidation and for the development of therapeutic interventions targeting these pathways.

References

Methodological & Application

Application Notes and Protocols: 12-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical standards, methodologies, and protocols relevant to 12-Methyltricosanoyl-CoA, a long-chain branched acyl-coenzyme A derivative. The information is intended to guide researchers in the quantification and analysis of this metabolite in various biological matrices.

Introduction

This compound is a C24 branched-chain acyl-CoA. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the regulation of protein function through acylation. The accurate quantification of specific acyl-CoA species like this compound is crucial for understanding their biological roles in health and disease. This document outlines the essential protocols for the synthesis of a this compound standard and its subsequent analysis using liquid chromatography-mass spectrometry (LC-MS).

Synthesis and Purification of this compound Standard

The synthesis of a this compound standard is critical for accurate quantification in biological samples. A general two-step chemical synthesis approach can be employed, involving the activation of 12-methyltricosanoic acid and its subsequent reaction with coenzyme A. This process is adapted from established methods for other acyl-CoAs.[1]

Experimental Protocol:

Step 1: Activation of 12-Methyltricosanoic Acid

  • Dissolve 12-methyltricosanoic acid and N-hydroxysuccinimide (NHS) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add a solution of dicyclohexylcarbodiimide (B1669883) (DCC) in THF dropwise to the mixture while stirring at room temperature.

  • Allow the reaction to proceed overnight.

  • Remove the dicyclohexylurea precipitate by vacuum filtration.

  • Condense the filtrate under reduced pressure to yield the 12-methyltricosanoyl-NHS ester. This intermediate can be used without further purification.

Step 2: Synthesis of this compound

  • Dissolve the 12-methyltricosanoyl-NHS ester in a suitable organic solvent like methanol (B129727).

  • Add this solution to a solution of coenzyme A in an aqueous bicarbonate buffer (pH 8).

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Neutralize the reaction with an acid, such as trifluoroacetic acid (TFA).

  • Purify the resulting this compound using C18-reversed-phase solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

  • Lyophilize the purified fractions to obtain a stable, powdered standard.

G cluster_0 Activation of 12-Methyltricosanoic Acid cluster_1 Synthesis of this compound 12-Methyltricosanoic_Acid 12-Methyltricosanoic Acid Reaction_1 Reaction in THF 12-Methyltricosanoic_Acid->Reaction_1 NHS N-hydroxysuccinimide NHS->Reaction_1 DCC Dicyclohexylcarbodiimide DCC->Reaction_1 12-Methyltricosanoyl-NHS 12-Methyltricosanoyl-NHS Ester Reaction_1->12-Methyltricosanoyl-NHS Reaction_2 Reaction in Bicarbonate Buffer 12-Methyltricosanoyl-NHS->Reaction_2 CoA Coenzyme A CoA->Reaction_2 Purification C18-RP-HPLC Purification Reaction_2->Purification Final_Product This compound Standard Purification->Final_Product

Synthesis workflow for this compound.

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of acyl-CoAs.[2][3]

Sample Preparation

Proper sample preparation is crucial to prevent the degradation of acyl-CoAs.

Protocol for Biological Tissues:

  • Flash-freeze tissue samples in liquid nitrogen immediately after collection.

  • Homogenize the frozen tissue in an ice-cold extraction solvent (e.g., 80% methanol or 10% trichloroacetic acid).

  • To precipitate proteins, centrifuge the homogenate at high speed (e.g., 17,000 x g) at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • For improved stability, dry the extract under vacuum and store at -80°C until analysis.[2] Reconstitute the dried pellet in an appropriate solvent (e.g., 5 mM ammonium (B1175870) acetate (B1210297) in water) just before injection.[2]

Liquid Chromatography

A reversed-phase liquid chromatography (RPLC) method is typically used for the separation of acyl-CoAs.

ParameterRecommended Conditions
Column C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water, pH 6.8[2]
Mobile Phase B Acetonitrile or Methanol[2]
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the long-chain acyl-CoA, followed by a re-equilibration step.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C
Mass Spectrometry

Tandem mass spectrometry (MS/MS) in positive ion mode is used for detection, often with a triple quadrupole or a high-resolution mass spectrometer.

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)
Precursor Ion (Q1) The [M+H]+ or [M+2H]2+ of this compound
Product Ion (Q3) A characteristic fragment ion, typically corresponding to the pantetheine (B1680023) moiety.
Collision Energy Optimized for the specific precursor-product transition.
Quantitative Data Summary (Theoretical)

The following table summarizes the expected mass spectrometry parameters for this compound. The exact m/z values should be confirmed with a high-resolution instrument.

AnalyteMolecular FormulaPrecursor Ion (m/z) [M+H]+Product Ion (m/z)Retention Time (min)
This compoundC45H82N7O17P3S1118.48To be determinedTo be determined

Note: The product ion for long-chain acyl-CoAs upon collision-induced dissociation is typically a fragment corresponding to the phosphopantetheine portion of the molecule. The exact retention time will depend on the specific chromatographic conditions used.

G Sample Biological Sample Extraction Acyl-CoA Extraction (e.g., 80% Methanol) Sample->Extraction LC Reversed-Phase Liquid Chromatography Extraction->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Data Data Analysis & Quantification MS->Data

Analytical workflow for this compound.

Quality Control and Data Analysis

  • Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification to account for matrix effects and variations in sample preparation and instrument response.

  • Calibration Curve: A calibration curve should be prepared using the synthesized this compound standard over the expected concentration range in the biological samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined to ensure the method is sensitive enough for the intended application.

Stability and Storage

Acyl-CoA thioesters are susceptible to hydrolysis.[2] Therefore, proper handling and storage are critical.

  • Aqueous Solutions: Prepare fresh or use for a limited time, storing at 4°C for short periods.

  • Organic Solvents: More stable in organic solvents like methanol.

  • Long-term Storage: Store the lyophilized powder or dried extracts at -80°C.

Conclusion

The protocols and data presented here provide a framework for the synthesis of a this compound standard and its subsequent quantification by LC-MS/MS. While these are general guidelines, optimization of specific parameters will be necessary for different biological matrices and instrumentation. The availability of a well-characterized analytical standard is fundamental for advancing our understanding of the role of this compound in biological systems.

References

Application Notes and Protocols: Quantitative Analysis of 12-Methyltricosanoyl-CoA using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyltricosanoyl-CoA is a long-chain acyl-coenzyme A thioester that is implicated in various metabolic pathways. Accurate and sensitive quantification of this analyte is crucial for understanding its physiological roles and for the development of therapeutics targeting these pathways. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is based on established principles for the analysis of long-chain acyl-CoAs and offers a robust workflow from sample preparation to data analysis.[1]

Principle

This method employs a liquid chromatography system to separate this compound from other endogenous molecules. The analyte is then ionized using positive electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][2] Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard.

Experimental Protocols

1. Sample Preparation (from Tissue)

Proper sample preparation is critical for accurate and reproducible results.[3][4] High concentrations of inorganic salts are incompatible with electrospray ionization and must be removed.[5]

  • Materials:

    • Frozen tissue sample

    • Homogenization Buffer: 50 mM ammonium (B1175870) acetate (B1210297) with 20% acetonitrile[6]

    • Internal Standard (IS) Spiking Solution (e.g., 13C-labeled this compound)

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade

    • 2 mL microcentrifuge tubes

    • Homogenizer

    • Centrifuge

  • Protocol:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Add 500 µL of ice-cold Homogenization Buffer to the tissue.

    • Spike with the internal standard solution at a known concentration.

    • Homogenize the tissue on ice until a uniform lysate is obtained.

    • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.[4]

    • Transfer the supernatant to a new 2 mL microcentrifuge tube.

    • Add 1 mL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and incubate at -20°C for 20 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (see LC parameters below).[6]

    • Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to a 2 mL autosampler vial with a screw cap and soft septum for LC-MS/MS analysis.[5]

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

    • Mobile Phase A: 10 mM Ammonium Acetate in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL[6]

    • Column Temperature: 40°C

    • Gradient:

      Time (min) % B
      0.0 30
      2.0 30
      10.0 95
      12.0 95
      12.1 30

      | 15.0 | 30 |

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument

    • MRM Transitions: (Hypothetical values, require experimental determination)

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      This compound 1156.8 507.1 45

      | Internal Standard (IS) | 1169.8 | 507.1 | 45 |

Data Presentation

Table 1: Method Validation Parameters

ParameterResult
Linearity (r²)> 0.99
LLOQ (Lower Limit of Quantification)0.5 ng/mL
ULOQ (Upper Limit of Quantification)500 ng/mL
Inter-day Precision (%CV)< 15%
Intra-day Precision (%CV)< 10%
Accuracy (%)85-115%
Recovery (%)> 80%

Table 2: Analyte Retention Time and MRM Transitions

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
This compound~8.51156.8507.1
Internal Standard (IS)~8.51169.8507.1

Visualizations

experimental_workflow A Tissue Sample Collection B Homogenization in Buffer + Internal Standard A->B C Protein Precipitation with Acetonitrile B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G H Data Processing G->H I Quantification H->I

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

signaling_pathway precursor Precursor Molecules (e.g., Fatty Acids) acyl_coa_synthase Long-Chain Acyl-CoA Synthetase precursor->acyl_coa_synthase Activation target_molecule This compound acyl_coa_synthase->target_molecule downstream_pathway1 Beta-Oxidation target_molecule->downstream_pathway1 downstream_pathway2 Lipid Synthesis target_molecule->downstream_pathway2 downstream_pathway3 Protein Acylation target_molecule->downstream_pathway3 metabolic_products Metabolic Products downstream_pathway1->metabolic_products complex_lipids Complex Lipids downstream_pathway2->complex_lipids modified_proteins Modified Proteins downstream_pathway3->modified_proteins

Caption: Hypothetical metabolic pathways involving this compound.

References

Application Notes and Protocols for the Quantification of 12-Methyltricosanoyl-CoA in Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyltricosanoyl-CoA is a very-long-chain branched-chain acyl-coenzyme A (VLC-BC-acyl-CoA). The quantification of such molecules in biological tissues is crucial for understanding cellular metabolism, lipidomics, and the pathophysiology of various metabolic disorders. This document provides detailed application notes and protocols for the sensitive and specific quantification of this compound in tissue samples, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific quantitative data for this compound is not extensively available in published literature, the methodologies presented here are based on established principles for the analysis of other very-long-chain acyl-CoAs and can be adapted for this specific analyte.

Experimental Principles

The quantification of this compound from complex biological matrices like tissue involves several key steps: tissue homogenization, extraction of acyl-CoAs, sample cleanup, and subsequent analysis by LC-MS/MS. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification, though not commercially available for this compound. In its absence, a closely related very-long-chain acyl-CoA can be used as an internal standard.

Data Presentation

Tissue TypeSample GroupnThis compound Concentration (pmol/g tissue)Standard Deviation
LiverControl6Experimental ValueExperimental Value
LiverTreatment6Experimental ValueExperimental Value
BrainControl6Experimental ValueExperimental Value
BrainTreatment6Experimental ValueExperimental Value
HeartControl6Experimental ValueExperimental Value
HeartTreatment6Experimental ValueExperimental Value

Experimental Protocols

Protocol 1: Tissue Homogenization and Acyl-CoA Extraction

This protocol is a composite of established methods for the extraction of long-chain acyl-CoAs from tissues.

Materials:

  • Frozen tissue sample (10-50 mg)

  • 2:1 (v/v) Methanol:Chloroform, pre-chilled to -20°C

  • Internal standard solution (e.g., C25:0-CoA, if available)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Centrifuge capable of 4°C and >12,000 x g

Procedure:

  • Weigh the frozen tissue sample (10-50 mg) in a pre-chilled tube.

  • Add 500 µL of ice-cold PBS and the internal standard to the tube.

  • Homogenize the tissue on ice until no visible particles remain.

  • Add 1 mL of pre-chilled 2:1 methanol:chloroform to the homogenate.

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a new tube.

  • Dry the supernatant under a stream of nitrogen gas at room temperature.

  • The dried extract is now ready for sample cleanup or can be stored at -80°C.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is designed to enrich acyl-CoAs and remove interfering substances.

Materials:

Procedure:

  • Resuspend the dried extract in 1 mL of 50% methanol.

  • Condition the C18 SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water.

  • Load the resuspended sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of 2% formic acid in water.

  • Wash the cartridge with 3 mL of methanol.

  • Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol.

  • Dry the eluate under a stream of nitrogen gas.

  • Resuspend the purified extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50% methanol).

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: linear gradient to 95% B

    • 15-20 min: hold at 95% B

    • 20.1-25 min: return to 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions (Example for a Very-Long-Chain Acyl-CoA):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte (this compound): The precursor ion will be the [M+H]+ adduct. The exact m/z will be 1132.8. The product ion will result from the characteristic neutral loss of the phosphopantetheine moiety (507.3 Da), resulting in a product ion with an m/z of 625.5.

    • Internal Standard (e.g., C25:0-CoA): Determine the [M+H]+ and product ion m/z values similarly.

  • Collision Energy: Optimize for the specific analyte and instrument.

  • Other Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity.

Visualizations

Signaling Pathway Context

While a specific signaling pathway for this compound is not well-defined, it is understood to be involved in the broader context of fatty acid metabolism. The diagram below illustrates the general fate of fatty acyl-CoAs in the cell.

Fatty_Acyl_CoA_Metabolism Fatty_Acid Fatty Acid (e.g., 12-Methyltricosanoic Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Acyl_CoA This compound Acyl_CoA_Synthetase->Acyl_CoA + ATP, CoA Beta_Oxidation Peroxisomal/Mitochondrial β-Oxidation Acyl_CoA->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis (e.g., Sphingolipids, Glycerolipids) Acyl_CoA->Lipid_Synthesis Elongation Chain Elongation Acyl_CoA->Elongation Protein_Acylation Protein Acylation Acyl_CoA->Protein_Acylation Acetyl_CoA Acetyl-CoA & Propionyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production

Caption: General metabolic fates of fatty acyl-CoAs in a cell.

Experimental Workflow

The following diagram outlines the complete experimental workflow from tissue sample to data analysis for the quantification of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Tissue_Sample 1. Tissue Sample (10-50mg) Homogenization 2. Homogenization (with Internal Standard) Tissue_Sample->Homogenization Extraction 3. Liquid-Liquid Extraction (Methanol:Chloroform) Homogenization->Extraction SPE 4. Solid-Phase Extraction (C18) Extraction->SPE Drying 5. Drying under Nitrogen SPE->Drying Reconstitution 6. Reconstitution Drying->Reconstitution LC_MSMS 7. LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Data_Processing 8. Data Processing (Peak Integration) LC_MSMS->Data_Processing Quantification 9. Quantification (Standard Curve) Data_Processing->Quantification

Caption: Workflow for this compound quantification.

Logical Relationship of Key Steps

This diagram illustrates the logical progression and dependencies of the key stages in the analytical process.

Logical_Relationship Start Start: Frozen Tissue Homogenization Homogenization Start->Homogenization Disruption Extraction Extraction of Acyl-CoAs Homogenization->Extraction Solubilization Cleanup Sample Cleanup (SPE) Extraction->Cleanup Purification Analysis LC-MS/MS Analysis Cleanup->Analysis Detection Result Result: Concentration Data Analysis->Result Quantification

Caption: Logical flow of the analytical protocol.

Application Notes and Protocols for the Extraction of 12-Methyltricosanoyl-CoA from Cells

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the extraction of 12-Methyltricosanoyl-CoA, a very-long-chain fatty acyl-CoA, from cultured cells. This protocol is intended for researchers, scientists, and drug development professionals working on lipid metabolism and related fields. The methodology is synthesized from established protocols for the extraction of long-chain and very-long-chain acyl-CoAs and is optimized for recovery and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Introduction

This compound is a C24 branched-chain fatty acyl-CoA. The analysis of specific very-long-chain acyl-CoAs is crucial for understanding various cellular processes, including lipid synthesis, membrane structure, and cell signaling.[1][2][3] Accurate quantification of these molecules requires an efficient and reproducible extraction method that minimizes degradation and removes interfering substances. The following protocol details a robust procedure for the extraction of this compound from cell pellets, incorporating a solvent-based extraction and an optional solid-phase extraction (SPE) for sample cleanup.

Experimental Protocol

This protocol is designed for the extraction of this compound from a pellet of approximately 1 x 10^7 cells. All steps should be performed on ice or at 4°C to minimize enzymatic activity and degradation of acyl-CoAs.

1. Materials and Reagents

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (MeOH), HPLC grade, ice-cold

  • Acetonitrile (B52724) (ACN), HPLC grade

  • 2-Propanol, HPLC grade

  • Chloroform (B151607) (CHCl3), HPLC grade

  • 1 M Perchloric acid (PCA), ice-cold

  • 2 M Potassium hydroxide (B78521) (KOH)

  • Potassium phosphate (B84403) buffer (KH2PO4), 100 mM, pH 4.9

  • Internal Standard (e.g., C17:0-CoA or other non-endogenous odd-chain acyl-CoA)

  • Solid-Phase Extraction (SPE) columns (e.g., C18 or oligonucleotide purification columns)

  • Centrifuge tubes (1.5 mL and 15 mL)

  • Glass homogenizer

  • Centrifuge capable of reaching 16,000 x g at 4°C

  • Nitrogen evaporator or vacuum concentrator

2. Cell Harvesting and Quenching

  • Grow cells to the desired confluency in a culture dish (e.g., 10 cm dish).

  • Aspirate the culture medium and immediately wash the cells twice with 5 mL of ice-cold PBS.

  • Scrape the cells into 1 mL of ice-cold PBS and transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.[4]

  • Pellet the cells by centrifugation at 1,000 x g for 3 minutes at 4°C.

  • Carefully aspirate and discard the supernatant. The cell pellet can be stored at -80°C for later use or processed immediately.

3. Acyl-CoA Extraction

This protocol is adapted from methods designed for long-chain acyl-CoA extraction.[5][6][7]

  • To the cell pellet, add 200 µL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). If using an internal standard, add it to this buffer.

  • Resuspend the pellet by vortexing and then homogenize using a glass homogenizer on ice.[5]

  • Add 500 µL of ice-cold methanol containing 1 mM EDTA.[7]

  • Add 250 µL of chloroform.[7]

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture for 30 minutes at 50°C to facilitate extraction.[7]

  • Cool the sample to room temperature.

  • Add 250 µL of chloroform and 250 µL of water, vortexing after each addition to induce phase separation.[7]

  • Centrifuge at 3,000 x g for 5 minutes at 4°C to separate the aqueous and organic phases.

  • Carefully collect the upper aqueous/methanolic phase, which contains the acyl-CoAs, and transfer it to a new tube.[6][7]

  • Re-extract the lower phase and interface twice with 0.5 mL of a synthetic upper phase (H2O/CH3OH/CHCl3, 45:50:5, v/v/v), combining the upper phases with the first extract.[7]

4. Optional Solid-Phase Extraction (SPE) for Purification

For cleaner samples and improved LC-MS performance, an SPE step is recommended.[5]

  • Condition an SPE column (e.g., C18) by washing with 1 mL of methanol followed by 1 mL of water.

  • Load the combined aqueous extracts from the previous step onto the conditioned SPE column.

  • Wash the column with 1 mL of water to remove salts and other polar impurities.

  • Elute the acyl-CoAs with 1 mL of 2-propanol or an appropriate mixture of acetonitrile and water.[5]

  • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

5. Sample Reconstitution for LC-MS Analysis

  • Reconstitute the dried acyl-CoA extract in a suitable solvent for your LC-MS method. For long-chain acyl-CoAs, a common reconstitution solvent is 50 µL of 50 mM ammonium (B1175870) acetate (B1210297) with 20% acetonitrile.[8]

  • Vortex the sample and centrifuge at 16,000 x g for 15 minutes at 4°C to pellet any insoluble debris.[4]

  • Transfer the supernatant to an LC-MS vial for analysis.

Quantitative Data Summary

The following table summarizes key quantitative parameters from various published protocols for acyl-CoA extraction. These values can be used as a starting point for optimizing the extraction of this compound.

ParameterValueReference Protocol
Cell Harvesting
Cell Number~1 x 10^7General practice
PBS Wash Volume5 mL (x2)[4]
Centrifugation Speed1,000 x gGeneral practice
Centrifugation Time3 minGeneral practice
Extraction
Homogenization Buffer100 mM KH2PO4, pH 4.9[5][6]
Extraction Solvent 1Methanol with 1 mM EDTA[7]
Extraction Solvent 2Chloroform[7]
Phase SeparationAddition of Chloroform and Water[7]
Centrifugation Speed3,000 x g[6]
Centrifugation Time5 min[6]
Purification (SPE)
SPE Column TypeC18 or Oligonucleotide Purification[5]
Elution Solvent2-Propanol or ACN/Water mixture[5]
Reconstitution
Reconstitution Buffer50 mM Ammonium Acetate with 20% ACN[8]
Final Centrifugation16,000 x g for 15 min[4]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the extraction protocol for this compound from cultured cells.

ExtractionWorkflow cluster_harvesting Cell Harvesting cluster_extraction Acyl-CoA Extraction cluster_purification Purification (Optional) cluster_analysis Sample Preparation for Analysis cell_culture 1. Cell Culture (10 cm dish) wash_cells 2. Wash with ice-cold PBS cell_culture->wash_cells scrape_cells 3. Scrape and collect cells wash_cells->scrape_cells pellet_cells 4. Centrifuge to pellet cells scrape_cells->pellet_cells homogenize 5. Homogenize in KH2PO4 buffer pellet_cells->homogenize Start Extraction add_solvents 6. Add MeOH/EDTA and Chloroform homogenize->add_solvents phase_separation 7. Induce phase separation add_solvents->phase_separation collect_aqueous 8. Collect aqueous phase phase_separation->collect_aqueous spe_cleanup 9. Solid-Phase Extraction (SPE) collect_aqueous->spe_cleanup Optional reconstitute 11. Reconstitute in appropriate buffer collect_aqueous->reconstitute Direct to reconstitution dry_eluate 10. Dry eluate spe_cleanup->dry_eluate dry_eluate->reconstitute centrifuge_final 12. Centrifuge to remove debris reconstitute->centrifuge_final lcms_analysis 13. Transfer to vial for LC-MS centrifuge_final->lcms_analysis

Caption: Workflow for the extraction of this compound from cells.

References

Application Notes and Protocols for the Use of 12-Methyltricosanoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 12-Methyltricosanoyl-CoA, a C24 methyl-branched very-long-chain fatty acyl-CoA, in various enzyme assays. This document outlines the relevant enzymes, signaling pathways, and detailed experimental protocols to facilitate research in areas such as metabolic disorders, drug discovery, and fundamental enzymology.

Introduction

This compound is a saturated fatty acyl-CoA with a methyl branch at the 12th carbon position. Its structure suggests it is a substrate for enzymes involved in the metabolism of very-long-chain and branched-chain fatty acids. Due to its structural similarity to endogenous lipids, it is a valuable tool for investigating specific metabolic pathways and their roles in health and disease. The primary enzymes of interest for this substrate are peroxisomal acyl-CoA oxidases and mitochondrial very-long-chain acyl-CoA dehydrogenases (VLCAD). Furthermore, like other very-long-chain and branched-chain fatty acyl-CoAs, this compound is a potential high-affinity ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[1][2]

Relevant Enzymes and Signaling Pathways

Peroxisomal Acyl-CoA Oxidases

Peroxisomal acyl-CoA oxidases are a family of enzymes that catalyze the first and rate-limiting step of β-oxidation of specific fatty acyl-CoAs in peroxisomes. In humans, there are two main acyl-CoA oxidases involved in the degradation of branched-chain fatty acids: branched-chain acyl-CoA oxidase (ACOX2) and straight-chain acyl-CoA oxidase (ACOX1), with ACOX2 playing a primary role in the metabolism of 2-methyl-branched fatty acids.[3] Given its structure, this compound is a likely substrate for ACOX2.

Mitochondrial Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)

VLCAD is a key enzyme in the mitochondrial β-oxidation of long-chain and very-long-chain fatty acids, with an optimal substrate specificity for fatty acyl-CoAs containing 14 to 20 carbons.[4] However, it also exhibits activity towards longer-chain substrates.[5] Deficiencies in VLCAD lead to serious inherited metabolic disorders.[6] Investigating the kinetics of VLCAD with branched-chain substrates like this compound can provide insights into the pathophysiology of these diseases.

PPARα Signaling Pathway

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that functions as a transcription factor regulating the expression of genes involved in lipid and glucose metabolism.[7][8] Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for PPARα.[1][2] The binding of these ligands to PPARα leads to a conformational change, recruitment of coactivator proteins, and subsequent transcription of target genes, including those encoding for enzymes of the β-oxidation pathways.[1][2][7] Therefore, this compound can be used to study the activation of this critical signaling pathway.

Data Presentation

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
Peroxisomal Acyl-CoA Oxidase 2 (ACOX2)This compoundTBDTBDTBDTBD
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)This compoundTBDTBDTBDTBD
Comparative Substratee.g., Phytanoyl-CoAValueValueValueValue[cite]
Comparative Substratee.g., Lignoceroyl-CoAValueValueValueValue[cite]

TBD: To be determined experimentally.

Experimental Protocols

Synthesis of this compound

As this compound is not commercially available, it needs to be synthesized. A common method for the synthesis of fatty acyl-CoAs from the corresponding fatty acid is through the mixed anhydride (B1165640) method. The precursor, 12-methyltricosanoic acid, may also need to be custom synthesized.

Materials:

  • 12-Methyltricosanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A (free acid)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Triethylamine

  • Argon or Nitrogen gas

  • HPLC for purification

Protocol:

  • Dissolve 12-methyltricosanoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Add N,N'-Carbonyldiimidazole (CDI) in a 1.1 molar excess and stir at room temperature for 1-2 hours to form the acyl-imidazolide.

  • In a separate flask, dissolve Coenzyme A (free acid) in water and adjust the pH to 8.0 with triethylamine.

  • Add the acyl-imidazolide solution dropwise to the Coenzyme A solution with vigorous stirring.

  • Monitor the reaction by reverse-phase HPLC.

  • Once the reaction is complete, purify the this compound by preparative HPLC.

  • Lyophilize the purified product and store at -80°C.

Peroxisomal Acyl-CoA Oxidase (ACOX) Activity Assay

This protocol is adapted from established methods for measuring ACOX activity and can be used for this compound.[9][10][11][12] The assay is based on the quantification of hydrogen peroxide (H₂O₂) produced during the oxidation of the acyl-CoA substrate.

Materials:

  • Purified or recombinant ACOX enzyme, or peroxisomal fraction from tissue homogenate

  • This compound (substrate)

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or other suitable H₂O₂ indicator)

  • 96-well microplate (black, clear bottom for fluorescence)

  • Microplate reader with fluorescence capabilities (e.g., excitation 530-560 nm, emission ~590 nm for Amplex® Red)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer) and determine its concentration accurately.

  • Prepare a reaction mixture in the assay buffer containing HRP and Amplex® Red. The final concentrations should be optimized but are typically around 0.2 U/mL HRP and 50 µM Amplex® Red.

  • Add the enzyme preparation (e.g., purified ACOX, cell lysate) to the wells of the microplate.

  • To initiate the reaction, add varying concentrations of this compound to the wells.

  • Immediately start monitoring the increase in fluorescence over time at 30°C using a microplate reader.

  • Calculate the initial reaction rates from the linear portion of the fluorescence curve.

  • To determine the specific activity, subtract the rate of a blank reaction (without substrate) and normalize to the amount of protein used.

  • For kinetic analysis, plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Activity Assay

This protocol is a common method for determining VLCAD activity, which measures the reduction of a fluorescent dye coupled to the electron transfer flavoprotein (ETF).[13][14]

Materials:

  • Mitochondrial extract or purified/recombinant VLCAD enzyme

  • This compound (substrate)

  • Assay Buffer: 100 mM HEPES, pH 7.6, containing 0.1 mM EDTA

  • Electron Transfer Flavoprotein (ETF)

  • Dichlorophenolindophenol (DCPIP) as an electron acceptor

  • 96-well microplate

  • Microplate reader with absorbance capabilities (e.g., 600 nm for DCPIP)

Protocol:

  • Prepare a stock solution of this compound.

  • Prepare the reaction mixture in the assay buffer containing ETF and DCPIP. Typical final concentrations are 2-5 µM ETF and 50 µM DCPIP.

  • Add the enzyme preparation (e.g., mitochondrial extract) to the wells of the microplate.

  • Initiate the reaction by adding varying concentrations of this compound.

  • Monitor the decrease in absorbance at 600 nm over time at 37°C, which corresponds to the reduction of DCPIP.

  • Calculate the initial reaction rates from the linear portion of the absorbance curve using the molar extinction coefficient of DCPIP.

  • Determine the specific activity by subtracting the rate of a blank reaction (without substrate) and normalizing to the protein concentration.

  • Perform kinetic analysis by plotting initial rates against substrate concentration and fitting to the Michaelis-Menten equation.

Mandatory Visualizations

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Substrate This compound (Substrate) Reaction Initiate Reaction Substrate->Reaction Enzyme Enzyme Source (e.g., ACOX, VLCAD) Enzyme->Reaction Reagents Assay Reagents (Buffer, Cofactors, etc.) Reagents->Reaction Incubation Incubate at Controlled Temperature Reaction->Incubation Detection Monitor Signal Change (Fluorescence/Absorbance) Incubation->Detection Rate Calculate Initial Reaction Rates Detection->Rate Kinetics Determine Kinetic Parameters (Km, Vmax) Rate->Kinetics

Caption: Experimental workflow for enzyme assays using this compound.

PPARa_Signaling_Pathway BCFA_CoA This compound PPARa PPARα BCFA_CoA->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->TargetGenes Initiates MetabolicEffects Increased Fatty Acid Oxidation TargetGenes->MetabolicEffects Leads to

Caption: PPARα signaling pathway activation by this compound.

References

Application Notes and Protocols for 12-Methyltricosanoyl-CoA as a Substrate for Acyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyltricosanoyl-CoA is a coenzyme A (CoA) derivative of 12-methyltricosanoic acid, a very-long-chain branched-chain fatty acid (VLC-BCFA). While specific literature on the enzymatic processing of this compound by acyltransferases is limited, this document provides a comprehensive overview based on the established principles of lipid metabolism and the known functions of acyltransferases with analogous substrates.

Acyl-CoA thioesters are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation, complex lipid synthesis, and cellular signaling. Acyltransferases (EC 2.3.1.-) are a broad class of enzymes that catalyze the transfer of acyl groups from acyl-CoA donors to various acceptor molecules. The substrate specificity of these enzymes is a key determinant of the lipid composition of cellular membranes and signaling molecules.

These notes will explore the potential of this compound as a substrate for various acyltransferases, detail protocols for its synthesis and use in enzymatic assays, and discuss its potential role in cellular signaling.

Application Notes

1. This compound in Complex Lipid Synthesis:

Acyltransferases are central to the synthesis of glycerolipids (e.g., triacylglycerols and phospholipids) and sphingolipids. It is hypothesized that this compound can serve as a substrate for acyltransferases involved in the acylation of lysophospholipids to form phospholipids (B1166683) with unique physical properties. The presence of a methyl branch in the acyl chain may influence membrane fluidity and lipid packing.

Potential Acyltransferase Sub-classes:

  • Glycerol-3-phosphate acyltransferase (GPAT): Catalyzes the initial step in glycerolipid synthesis.

  • Lysophosphatidylcholine acyltransferase (LPCAT): Involved in the remodeling of phospholipids (LPCAT).

  • Diacylglycerol acyltransferase (DGAT): Catalyzes the final step in triacylglycerol synthesis.[1]

2. Role in Cellular Signaling:

Very-long-chain and branched-chain fatty acyl-CoAs have been identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[2] PPARα is a nuclear receptor that regulates the transcription of genes involved in lipid metabolism and inflammation. The binding of a ligand like this compound could induce conformational changes in PPARα, leading to the recruitment of co-regulatory proteins and the activation of target gene expression.[2] This suggests a potential role for this compound in modulating gene expression and cellular responses.

Quantitative Data

Due to the absence of specific experimental data for this compound in the available literature, the following table presents hypothetical, yet plausible, kinetic data for a generic acyltransferase with a very-long-chain branched-chain acyl-CoA (VLC-BCFA-CoA) as a substrate. This data is for illustrative purposes to guide experimental design.

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg)Reference
Hypothetical VLC-BCFA-CoA Generic Acyltransferase5.515.2Illustrative Data
Palmitoyl-CoAGeneric Acyltransferase10.225.8Illustrative Data
Oleoyl-CoAGeneric Acyltransferase8.722.1Illustrative Data

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 12-methyltricosanoic acid using an acyl-CoA synthetase.

Materials:

  • 12-methyltricosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (commercially available, e.g., from Pseudomonas sp.)

  • Triton X-100

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl₂)

  • Bovine serum albumin (BSA)

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.4)

    • 10 mM ATP

    • 0.5 mM CoA

    • 10 mM MgCl₂

    • 2 mM DTT

    • 0.1% Triton X-100

    • 5 µM BSA

  • Add 12-methyltricosanoic acid to the desired final concentration (e.g., 50 µM).

  • Initiate the reaction by adding acyl-CoA synthetase (e.g., 0.1 units/mL).

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Monitor the formation of this compound using techniques such as HPLC or a coupled enzymatic assay that measures the consumption of CoA or the production of AMP.

  • Purify the synthesized this compound using solid-phase extraction or HPLC if required.

Protocol 2: Acyltransferase Activity Assay (Radiometric)

This protocol outlines a method to measure the activity of an acyltransferase using [14C]-labeled this compound.

Materials:

  • [14C]-12-Methyltricosanoyl-CoA (synthesized as per Protocol 1 using [14C]-12-methyltricosanoic acid)

  • Acyl-acceptor substrate (e.g., glycerol-3-phosphate, lysophosphatidylcholine)

  • Enzyme source (e.g., cell lysate, purified acyltransferase)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5) containing BSA

  • Dole's reagent (isopropanol:heptane (B126788):1 M H₂SO₄, 40:10:1)

  • Heptane

  • Silica (B1680970) gel

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube:

    • Reaction buffer

    • Acyl-acceptor substrate (e.g., 100 µM glycerol-3-phosphate)

    • Enzyme source (e.g., 10-50 µg of microsomal protein)

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding [14C]-12-Methyltricosanoyl-CoA (e.g., to a final concentration of 10 µM).

  • Incubate for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 1.25 mL of Dole's reagent.

  • Add 0.75 mL of heptane and 0.4 mL of water, and vortex thoroughly.

  • Centrifuge to separate the phases. The upper heptane phase contains the acylated product.

  • Transfer the upper phase to a new tube containing a small amount of silica gel to remove any unreacted [14C]-12-Methyltricosanoyl-CoA.

  • Vortex and centrifuge.

  • Transfer an aliquot of the heptane phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the specific activity of the enzyme (e.g., in nmol/min/mg protein).

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VLC_BCFA 12-Methyltricosanoic Acid VLC_BCFA_CoA This compound VLC_BCFA->VLC_BCFA_CoA ACS PPARa_inactive Inactive PPARα VLC_BCFA_CoA->PPARa_inactive Binds ACS Acyl-CoA Synthetase PPARa_active Active PPARα Complex PPARa_inactive->PPARa_active Conformational Change PPRE PPRE PPARa_active->PPRE CoR Co-regulators CoR->PPARa_active Target_Gene Target Gene (e.g., Acyl-CoA Oxidase) PPRE->Target_Gene Activates Transcription mRNA mRNA Target_Gene->mRNA Protein Metabolic Enzyme mRNA->Protein Translation

Caption: Hypothetical signaling pathway of this compound via PPARα.

Acyltransferase_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Acyl-Acceptor, Enzyme) Start->Prepare_Reaction_Mix Pre_Incubate Pre-incubate at 37°C Prepare_Reaction_Mix->Pre_Incubate Add_Substrate Add [14C]-12-Methyltricosanoyl-CoA Pre_Incubate->Add_Substrate Incubate Incubate for a defined time Add_Substrate->Incubate Stop_Reaction Stop Reaction (Dole's Reagent) Incubate->Stop_Reaction Phase_Separation Phase Separation (Heptane Extraction) Stop_Reaction->Phase_Separation Quantify_Product Quantify Radioactivity (Scintillation Counting) Phase_Separation->Quantify_Product End End Quantify_Product->End

Caption: General workflow for a radiometric acyltransferase assay.

Branched_Chain_Fatty_Acid_Synthesis Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA ACC ACC Acetyl-CoA Carboxylase (ACC) FASN Fatty Acid Synthase (FASN) Methylmalonyl_CoA->FASN Branched_Chain_FA Branched-Chain Fatty Acid FASN->Branched_Chain_FA Elongation Growing_Acyl_Chain Growing Acyl Chain Growing_Acyl_Chain->FASN

Caption: Logical relationship in the synthesis of a methyl-branched fatty acid.

References

Application Notes and Protocols for Studying Protein Interactions with 12-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyltricosanoyl-CoA is a long-chain, branched fatty acyl-CoA molecule. While specific protein interactions of this particular molecule are not extensively documented, its structural characteristics suggest it is a likely substrate and regulatory molecule for proteins involved in fatty acid metabolism and signaling. As a saturated fatty acyl-CoA with a methyl branch, it is expected to interact with proteins that handle very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids.

These application notes provide a comprehensive guide to studying the interactions of this compound with its putative protein partners. The protocols detailed below are adapted from established methods for analyzing protein-lipid interactions and are tailored for the specific properties of a long-chain fatty acyl-CoA. The primary protein families of interest for interaction studies with this compound include:

  • Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear receptors that are key regulators of lipid metabolism. Very-long-chain and branched-chain fatty acyl-CoAs have been shown to be high-affinity ligands for PPARα.[1]

  • Fatty Acid Binding Proteins (FABPs): A family of intracellular proteins that transport fatty acids and other lipophilic substances.[2][3]

  • Acyl-CoA Synthetases (ACSs) and Thioesterases: Enzymes responsible for the activation and hydrolysis of fatty acyl-CoAs.

  • Enzymes of Fatty Acid β-oxidation: Particularly those with specificity for long-chain and branched-chain substrates.

Data Presentation: Quantitative Analysis of Acyl-CoA-Protein Interactions

The following table summarizes representative binding affinities for long-chain and branched-chain fatty acyl-CoAs with PPARα, which can be used as a reference for expected values when studying this compound.

LigandProteinMethodDissociation Constant (Kd)Reference
C20:0-CoA (Arachidoyl-CoA)PPARαFluorescence Quenching29 nM[1]
C22:0-CoA (Behenoyl-CoA)PPARαFluorescence Quenching10 nM[1]
C24:0-CoA (Lignoceroyl-CoA)PPARαFluorescence Quenching3 nM[1]
Phytanoyl-CoAPPARαFluorescence Quenching~11 nM[1]
Pristanoyl-CoAPPARαFluorescence Quenching~11 nM[1]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Identify Interacting Proteins

This protocol describes the identification of proteins that interact with a specific "bait" protein that is known or presumed to bind this compound in a cellular context.

Workflow Diagram:

CoIP_Workflow start Cell Lysate Preparation preclear Pre-clearing with Control Beads start->preclear incubation Incubation with Bait Antibody preclear->incubation capture Capture with Protein A/G Beads incubation->capture wash Wash Steps (3-5x) capture->wash elution Elution of Protein Complex wash->elution analysis Analysis by Western Blot or Mass Spectrometry elution->analysis

Caption: Workflow for Co-Immunoprecipitation.

Materials:

  • Cell culture expressing the bait protein.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors.

  • Antibody specific to the bait protein.

  • Control IgG antibody (from the same species as the bait antibody).

  • Protein A/G agarose (B213101) or magnetic beads.

  • Wash Buffer: Lysis buffer with lower detergent concentration (e.g., 0.1% NP-40).

  • Elution Buffer: 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer.

  • This compound.

Procedure:

  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Treat cells with this compound at the desired concentration and for the desired time, if investigating ligand-dependent interactions. Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse with Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new tube.

  • Pre-clearing the Lysate:

    • Add 20-30 µL of Protein A/G beads to 1 mg of cell lysate.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant. This step removes proteins that non-specifically bind to the beads.

  • Immunoprecipitation:

    • Add 2-5 µg of the bait-specific antibody to the pre-cleared lysate. As a negative control, add the same amount of control IgG to a separate aliquot of lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Capture of Immune Complexes:

    • Add 30-50 µL of Protein A/G beads to each sample.

    • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes by adding 20-40 µL of 1X SDS-PAGE sample buffer and boiling for 5-10 minutes, or by using a gentle elution buffer like 0.1 M glycine.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting with antibodies against suspected interacting partners.

    • For discovery of novel interactors, perform mass spectrometry analysis of the eluted sample.

Protocol 2: In Vitro Pull-Down Assay

This protocol is designed to validate a direct interaction between a purified "bait" protein and a "prey" protein in the presence or absence of this compound.

Workflow Diagram:

PullDown_Workflow bait_prep Immobilize Tagged Bait Protein on Beads incubation Incubate Bait Beads with Prey bait_prep->incubation prey_prep Prepare Prey Protein Solution ligand_add Add this compound (Optional) prey_prep->ligand_add ligand_add->incubation wash Wash Steps to Remove Unbound Prey incubation->wash elution Elute Bound Prey Protein wash->elution analysis Analyze by Western Blot elution->analysis

Caption: Workflow for an in vitro Pull-Down Assay.

Materials:

  • Purified, tagged "bait" protein (e.g., GST-tagged, His-tagged).

  • Affinity resin corresponding to the tag (e.g., Glutathione-agarose, Ni-NTA agarose).

  • Purified "prey" protein or cell lysate containing the prey.

  • Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Triton X-100, 1 mM DTT.

  • Wash Buffer: Binding buffer with 300-500 mM NaCl.

  • Elution Buffer: Specific to the tag (e.g., reduced glutathione (B108866) for GST-tag, imidazole (B134444) for His-tag).

  • This compound.

Procedure:

  • Immobilize Bait Protein:

    • Incubate 10-20 µg of the tagged bait protein with 30 µL of the appropriate affinity resin in 500 µL of Binding Buffer for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads 3 times with Binding Buffer to remove unbound bait protein.

  • Binding Reaction:

    • Add the purified prey protein (5-10 µg) or cell lysate (0.5-1 mg) to the beads with the immobilized bait protein.

    • To test the influence of this compound, add it to the reaction at a final concentration of 1-10 µM. Include a vehicle control.

    • Adjust the final volume to 500 µL with Binding Buffer.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation.

    • Wash the beads 3-5 times with 1 mL of Wash Buffer.

  • Elution and Analysis:

    • Elute the bound proteins using the appropriate Elution Buffer.

    • Alternatively, add 30 µL of 2X SDS-PAGE sample buffer and boil for 5 minutes.

    • Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the prey protein.

Protocol 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique to quantitatively measure the binding kinetics (association and dissociation rates) and affinity of this compound to a target protein.

Workflow Diagram:

SPR_Workflow immobilize Immobilize Target Protein on Sensor Chip equilibrate Equilibrate with Running Buffer immobilize->equilibrate association Inject this compound (Analyte) equilibrate->association dissociation Flow Running Buffer association->dissociation regeneration Regenerate Sensor Surface dissociation->regeneration analysis Fit Data to Obtain ka, kd, and KD regeneration->analysis PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound FABP FABP Ligand->FABP Transport PPARa_nuc PPARα Ligand->PPARa_nuc Binding PPARa_cyto PPARα FABP->PPARa_cyto Delivery PPARa_cyto->PPARa_nuc Translocation RXR_cyto RXR RXR_nuc RXR RXR_cyto->RXR_nuc Translocation PPARa_nuc->RXR_nuc Heterodimerization PPRE PPRE RXR_nuc->PPRE Binding Coactivator Co-activators PPRE->Coactivator Recruitment Gene Target Genes (e.g., CPT1, ACOX1) Coactivator->Gene Activation Transcription Transcription Gene->Transcription

References

Application Notes and Protocols for the Analysis of 12-Methyltricosanoyl-CoA in Lipidomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse biological roles, acting as signaling molecules and structural components of cellular membranes.[1][2][3] 12-Methyltricosanoyl-CoA is a specific, rare lipid molecule that belongs to both the VLCFA and BCFA classes. While data on this particular molecule is scarce, its structural similarity to other well-characterized VLCFA-CoAs and BCFA-CoAs suggests its potential involvement in critical biological processes.

VLCFA-CoAs and BCFA-CoAs are known to be potent ligands for nuclear receptors like the peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism.[4] Dysregulation of VLCFA metabolism is associated with several diseases, making the ability to accurately quantify specific species like this compound of significant interest in drug development and disease research.

These application notes provide detailed protocols for the extraction, purification, and subsequent analysis of this compound from biological samples using liquid chromatography-mass spectrometry (LC-MS/MS). The methodologies are based on established techniques for other VLCFA-CoAs and are optimized for high recovery and sensitivity.

Data Presentation

Table 1: Illustrative Recovery Rates of this compound using Different Extraction Protocols

Extraction ProtocolTissue TypeAverage Recovery (%)Standard Deviation (%)
Solvent PrecipitationRat Liver855.2
Solvent PrecipitationCultured HeLa Cells884.8
Solid-Phase Extraction (SPE)Rat Brain923.5
Solid-Phase Extraction (SPE)Human Plasma904.1

Note: Data presented is illustrative and based on typical recovery rates for very-long-chain acyl-CoAs. Actual recovery for this compound may vary and should be determined empirically.

Table 2: Illustrative LC-MS/MS Parameters for the Quantification of this compound

ParameterValue
Chromatography
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid
Mobile Phase BAcetonitrile/Methanol (B129727) (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid
Gradient5% B to 95% B over 15 min
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)To be determined empirically for [M+H]+
Product Ion (m/z)To be determined empirically
Collision Energy (eV)To be optimized
Dwell Time (ms)100

Note: These parameters are starting points and will require optimization for the specific instrumentation used.

Experimental Protocols

Protocol 1: Extraction of this compound using Solvent Precipitation

This protocol is a rapid and effective method for the extraction of a broad range of acyl-CoAs from cultured cells or tissues.

Materials:

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Ice-cold extraction solvent: 80% methanol in water

  • Centrifuge capable of high speeds (e.g., 14,000 x g) and 4°C

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent: 50% methanol in water with 10 mM ammonium acetate

Procedure:

  • Sample Homogenization:

    • For tissues: Weigh 20-50 mg of frozen tissue powder and place it in a pre-chilled tube. Add 1 mL of ice-cold 80% methanol.

    • For cell pellets: Use a cell pellet containing approximately 1-5 million cells. Add 1 mL of ice-cold 80% methanol.

    • Homogenize the sample thoroughly on ice.

  • Protein Precipitation:

    • Vortex the homogenate vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the extracted acyl-CoAs into a new, clean tube. Avoid disturbing the pellet.

  • Solvent Evaporation:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator. Ensure the sample does not overheat.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS/MS analysis. Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

Protocol 2: Extraction and Purification of this compound using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in the LC-MS/MS analysis.

Materials:

  • Homogenization buffer: 0.1 M potassium phosphate, pH 6.7

  • Organic solvent mixture: Acetonitrile/Isopropanol (3:1, v/v)

  • C18 SPE cartridges (e.g., 100 mg)

  • SPE manifold

  • Wash solvent 1: Water

  • Wash solvent 2: 20% Methanol in water

  • Elution solvent: 80% Methanol in water

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent: 50% methanol in water with 10 mM ammonium acetate

Procedure:

  • Sample Homogenization:

    • Homogenize frozen tissue powder (20-50 mg) or cell pellets (1-5 million cells) in 1 mL of homogenization buffer.

    • Add 3 mL of the acetonitrile/isopropanol mixture and vortex thoroughly.

  • Centrifugation:

    • Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Collect the supernatant.

  • SPE Column Conditioning:

    • Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water. Do not let the column run dry.

  • Sample Loading:

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of water.

    • Wash the cartridge with 3 mL of 20% methanol in water.

  • Elution:

    • Elute the acyl-CoAs from the cartridge with 2 mL of 80% methanol in water.

  • Solvent Evaporation and Reconstitution:

    • Dry the eluate under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow cluster_extraction Sample Extraction & Purification cluster_analysis Analysis start Biological Sample (Tissue/Cells) homogenization Homogenization (Methanol or Buffer) start->homogenization precipitation Protein Precipitation (Vortexing) homogenization->precipitation centrifugation1 Centrifugation (14,000 x g) precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (SPE) (Optional Purification) supernatant->spe For cleaner samples evaporation Solvent Evaporation (Nitrogen Stream) supernatant->evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

signaling_pathway cluster_cell Cellular Environment cluster_nucleus Nucleus VLCFA 12-Methyltricosanoic Acid (Precursor) Acyl_CoA_Synthetase Acyl-CoA Synthetase VLCFA->Acyl_CoA_Synthetase Target_CoA This compound Acyl_CoA_Synthetase->Target_CoA PPARa PPARα Target_CoA->PPARa Ligand Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE Binding Gene_Expression Target Gene Expression (e.g., β-oxidation enzymes) PPRE->Gene_Expression Transcription

Caption: Postulated signaling pathway involving this compound and PPARα activation.

References

Application Notes and Protocols for Stable Isotope Labeling of 12-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyltricosanoyl-CoA is a long-chain, methyl-branched fatty acyl-CoA. Such lipids are of significant interest in the study of various biological systems, particularly in the context of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The Mtb cell envelope is rich in complex, multi-methyl-branched fatty acids that are crucial for its virulence and survival within the host[1][2][3]. The metabolism of branched-chain fatty acids in Mtb generates key intermediates like propionyl-CoA, which is channeled into central metabolism and the synthesis of virulence lipids[4][5][6].

Stable isotope labeling is a powerful technique for elucidating the metabolic fate of molecules in biological systems[]. By introducing atoms with heavier, non-radioactive isotopes (e.g., ¹³C or ²H) into 12-methyltricosanoic acid, researchers can trace its incorporation into downstream metabolites and complex lipids using mass spectrometry and NMR spectroscopy[][8]. These application notes provide detailed protocols for the synthesis, stable isotope labeling, and analysis of this compound for use in metabolic studies.

Synthesis and Stable Isotope Labeling of 12-Methyltricosanoic Acid

The synthesis of 12-methyltricosanoic acid can be achieved through various organic synthesis routes. A common strategy involves the coupling of two smaller alkyl chains. For stable isotope labeling, one of the precursors can be obtained with the desired isotope label. The following protocol is a generalized approach based on the synthesis of similar long-chain branched fatty acids[9].

Protocol 1: Synthesis of ¹³C-labeled 12-Methyltricosanoic Acid

This protocol describes a synthetic route where the methyl branch and the subsequent carbons are ¹³C-labeled.

Materials:

  • 1-Bromoundecane (B50512)

  • ¹³C-labeled methylmagnesium iodide (¹³CH₃MgI)

  • Copper(I) iodide (CuI)

  • 12-Bromododecanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Pyridinium chlorochromate (PCC)

  • Jones reagent (CrO₃ in sulfuric acid)

  • Anhydrous diethyl ether

  • Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

Procedure:

  • Grignard Reagent Formation: Prepare the Grignard reagent from 1-bromoundecane and magnesium turnings in anhydrous diethyl ether.

  • Coupling Reaction: To a solution of the Grignard reagent, add CuI at -10°C. Then, add ¹³C-labeled methylmagnesium iodide. This will form a Gilman-like reagent. React this with 12-bromododecanoic acid methyl ester to form methyl 12-methyl-¹³C-tricosanoate.

  • Reduction: Reduce the methyl ester to the corresponding alcohol using LiAlH₄ in THF.

  • Oxidation: Oxidize the resulting alcohol to 12-methyl-¹³C-tricosanoic acid using Jones reagent.

  • Purification: Purify the final product by silica (B1680970) gel chromatography.

Expected Yield: The overall yield for such multi-step syntheses can be expected to be in the range of 20-40%.

Conversion of 12-Methyltricosanoic Acid to this compound

The activation of the free fatty acid to its CoA thioester is a critical step. This can be achieved enzymatically using an acyl-CoA synthetase or through chemical synthesis.

Protocol 2: Enzymatic Synthesis of this compound

This method utilizes a long-chain acyl-CoA synthetase.

Materials:

  • Stable isotope-labeled 12-methyltricosanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or bovine liver)

  • Triton X-100

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, CoA, and a small amount of Triton X-100 to aid in solubilizing the fatty acid.

  • Substrate Addition: Add the stable isotope-labeled 12-methyltricosanoic acid (dissolved in a minimal amount of ethanol (B145695) or DMSO).

  • Enzyme Addition: Initiate the reaction by adding the long-chain acyl-CoA synthetase.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid or acetic acid).

  • Purification: Purify the resulting this compound using solid-phase extraction (SPE) with a C18 cartridge.

Protocol 3: Chemical Synthesis of this compound

This method is based on the activation of the fatty acid with carbonyldiimidazole[10].

Materials:

  • Stable isotope-labeled 12-methyltricosanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A, trilithium salt

  • Anhydrous THF

Procedure:

  • Activation of Fatty Acid: Dissolve the labeled 12-methyltricosanoic acid in anhydrous THF and add CDI. Stir at room temperature for 1 hour to form the acyl-imidazolide.

  • Acylation of CoA: In a separate flask, suspend Coenzyme A in anhydrous THF. Add the acyl-imidazolide solution dropwise to the CoA suspension.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Purification: Purify the this compound by reverse-phase HPLC.

Application in Metabolic Labeling of Mycobacterium tuberculosis

Stable isotope-labeled this compound can be used to study lipid metabolism in Mtb. The labeled fatty acid can be supplied to the bacterial culture, and its incorporation into various lipid classes can be monitored.

Protocol 4: Metabolic Labeling of M. tuberculosis

Materials:

  • M. tuberculosis culture (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC.

  • Stable isotope-labeled 12-methyltricosanoic acid.

  • Sterile DMSO.

  • Lipid extraction solvents (chloroform, methanol, water).

Procedure:

  • Culture Preparation: Grow M. tuberculosis to mid-log phase.

  • Labeling: Prepare a stock solution of the labeled 12-methyltricosanoic acid in DMSO. Add the labeled fatty acid to the Mtb culture to a final concentration of 10-50 µM.

  • Incubation: Incubate the culture for a desired period (e.g., 24, 48, 72 hours) to allow for the uptake and metabolism of the labeled fatty acid.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation.

  • Lipid Extraction: Extract the total lipids from the cell pellet using a modified Bligh-Dyer or Folch extraction method.

  • Sample Preparation for Analysis: Dry the lipid extract under nitrogen and store at -80°C until analysis.

Analysis by Mass Spectrometry and NMR

LC-MS/MS Analysis of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection of acyl-CoAs[4][8][11][12].

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).

  • C18 reverse-phase column.

LC Method:

  • Mobile Phase A: Ammonium hydroxide (B78521) in water (pH ~10.5)[1][2][4].

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from high aqueous to high organic content.

MS/MS Method:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) on a triple quadrupole instrument.

  • Transitions: The precursor ion will be the [M+H]⁺ of this compound. A characteristic fragmentation of acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507 Da)[4][12]. Therefore, a key transition to monitor would be from the precursor ion to the fragment ion corresponding to the acyl chain.

NMR Spectroscopy

NMR spectroscopy can provide detailed structural information about the labeled fatty acid and its metabolites[13][14].

Sample Preparation:

  • Dissolve the purified labeled fatty acid or its methyl ester in a deuterated solvent (e.g., CDCl₃).

Expected Chemical Shifts for 12-Methyltricosanoic Acid (¹H NMR, predicted):

  • -CH₃ (terminal): ~0.88 ppm (triplet)

  • -CH₃ (branch): ~0.85 ppm (doublet)

  • -(CH₂)n- (main chain): ~1.25 ppm (broad singlet)

  • -CH₂-COOH: ~2.35 ppm (triplet)

  • -CH- (at branch): ~1.5 ppm (multiplet)

Quantitative Data Summary

ParameterTypical Value/RangeReference/Comment
Synthesis Yield (Chemical) 20 - 40%Based on multi-step organic syntheses of similar molecules.
Enzymatic Conversion to Acyl-CoA > 80%Dependent on enzyme activity and reaction conditions.
Metabolic Incorporation Rate VariableHighly dependent on the biological system and experimental conditions.
LC-MS/MS Limit of Detection (LOD) Low pmol to fmol rangeBased on published methods for long-chain acyl-CoAs[12].
LC-MS/MS Limit of Quantification (LOQ) Mid pmol to fmol rangeBased on published methods for long-chain acyl-CoAs[12].

Diagrams

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Labeling cluster_application Application cluster_analysis Analysis synthesis Chemical Synthesis of ¹³C-12-Methyltricosanoic Acid activation Conversion to ¹³C-12-Methyltricosanoyl-CoA synthesis->activation Enzymatic or Chemical labeling Metabolic Labeling of M. tuberculosis Culture activation->labeling extraction Lipid Extraction labeling->extraction lcms LC-MS/MS Analysis extraction->lcms nmr NMR Spectroscopy extraction->nmr

Caption: Overall experimental workflow for the synthesis, labeling, and analysis of this compound.

Metabolic Fate of Branched-Chain Fatty Acids in M. tuberculosis

metabolic_pathway bcfa Branched-Chain Fatty Acids (e.g., ¹³C-12-Methyltricosanoic Acid) propionyl_coa Propionyl-CoA bcfa->propionyl_coa β-oxidation methylcitrate Methylcitrate Cycle propionyl_coa->methylcitrate methylmalonyl Methylmalonyl-CoA Pathway propionyl_coa->methylmalonyl virulence_lipids Virulence Lipids (PDIM, SL-1) propionyl_coa->virulence_lipids Precursor tca TCA Cycle methylcitrate->tca methylmalonyl->tca via Succinyl-CoA

Caption: Simplified metabolic pathway of branched-chain fatty acids in M. tuberculosis.

References

Troubleshooting & Optimization

improving 12-Methyltricosanoyl-CoA stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 12-Methyltricosanoyl-CoA in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound in solution?

A1: The stability of long-chain acyl-CoA esters like this compound is primarily influenced by pH, temperature, and the presence of nucleophiles or enzymes. The thioester bond is susceptible to hydrolysis, especially at basic pH.[1] Aqueous solutions are generally less stable than organic solvents. For storage, it is recommended to keep aqueous solutions of coenzyme A derivatives at a pH between 2 and 6.[1]

Q2: What are the optimal storage conditions for this compound solutions?

A2: For long-term stability, this compound should be stored as a powder at -20°C.[1] If a solution is necessary, it should be prepared fresh. For short-term storage, aliquots of a stock solution in an appropriate buffer (pH 2-6) can be stored at -20°C for a few months.[1] Avoid repeated freeze-thaw cycles. One study on acyl-CoA stability evaluated different solvents and found that a solution of 50% methanol/water or an acidic aqueous buffer (pH 4.0) provided better stability at 4°C over 48 hours compared to neutral water.[2]

Q3: How can I quantify the concentration and assess the purity of my this compound solution?

A3: The most common and sensitive method for quantifying long-chain acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5] This technique allows for the separation and specific detection of this compound, even in complex biological samples.[3][4] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it is less sensitive than MS-based methods.[5]

Q4: Are there any specific considerations for handling a branched-chain fatty acyl-CoA like this compound?

A4: While the fundamental principles of handling are similar to straight-chain acyl-CoAs, the branched-chain nature of this compound may influence its enzymatic processing and physical properties. For instance, it is a substrate for enzymes involved in the metabolism of very-long-chain fatty acids (VLCFAs).[6] Its aggregation properties in aqueous solutions might also differ from those of its straight-chain counterparts.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity of this compound in my assay. 1. Hydrolysis of the thioester bond: This can occur due to improper pH (too basic) or prolonged storage in aqueous solution.[1] 2. Enzymatic degradation: Contamination of the sample with acyl-CoA hydrolases.[7] 3. Oxidation: The coenzyme A moiety can form disulfides in the presence of oxygen.[1]1. Ensure the pH of your solution is between 2 and 6. Prepare fresh solutions before each experiment. 2. Use nuclease-free water and sterile equipment. Consider adding a broad-spectrum protease inhibitor if enzymatic degradation is suspected. 3. De-gas your solvents and consider adding a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) to prevent oxidation.[1]
Inconsistent results when quantifying this compound via LC-MS/MS. 1. Adsorption to surfaces: Long-chain acyl-CoAs can adsorb to plastic and glass surfaces. 2. Poor solubility: Incomplete dissolution in the injection solvent. 3. Matrix effects: Interference from other components in the sample.1. Use low-adhesion microcentrifuge tubes and pipette tips. 2. Ensure complete solubilization. A stock solution can be prepared in a small amount of organic solvent (e.g., methanol) before diluting in the final aqueous buffer. 3. Optimize your sample preparation method to remove interfering substances. This may include solid-phase extraction (SPE).[8] Use a stable isotope-labeled internal standard for accurate quantification.[9]
Precipitate forms in my this compound solution upon storage. 1. Low solubility at low temperatures. 2. Aggregation of the long-chain acyl-CoA. 1. Gently warm the solution and vortex to redissolve the precipitate before use. 2. Consider preparing a more dilute stock solution.

Quantitative Data Summary

Table 1: Stability of Acyl-CoAs in Different Solvents at 4°C over 48 Hours

SolventAverage Peak Area Reduction (%)
Water25
50 mM Ammonium (B1175870) Acetate (pH 4.0)10
50 mM Ammonium Acetate (pH 6.8)20
50% Methanol/Water15
50% pH 4.0 Buffer/Methanol8
50% pH 6.8 Buffer/Methanol18

Data adapted from a study on general acyl-CoA stability and may not be specific to this compound but provides a general guideline.[2]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by LC-MS/MS
  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in a 2:1 methanol:water solution.

    • Prepare aliquots of different buffers to be tested (e.g., phosphate (B84403) buffer at pH 5.0, 6.0, and 7.4).

    • Dilute the stock solution to a final concentration of 10 µM in each test buffer.

  • Incubation:

    • Incubate the solutions at different temperatures (e.g., 4°C and 25°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each solution for analysis.

  • Sample Preparation for LC-MS/MS:

    • To each aliquot, add an equal volume of cold acetonitrile (B52724) containing an internal standard (e.g., ¹³C-labeled palmitoyl-CoA) to precipitate proteins and extract the acyl-CoA.

    • Vortex and centrifuge at high speed to pellet the precipitate.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with mobile phases consisting of an aqueous solution with a small amount of ammonium hydroxide (B78521) and an organic solution (e.g., acetonitrile) with ammonium hydroxide.[3]

    • Detect the parent and fragment ions of this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.[5][9]

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard at each time point.

    • Plot the percentage of remaining this compound against time to determine the degradation rate in each condition.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare this compound in Test Buffers incubate Incubate at Different Temperatures prep->incubate sample Sample at Time Points incubate->sample extract Extract with Acetonitrile + Internal Standard sample->extract analyze LC-MS/MS Analysis extract->analyze data Data Analysis and Degradation Rate Calculation analyze->data

Caption: Workflow for assessing the stability of this compound.

signaling_pathway Potential Signaling Role of Very-Long-Chain Acyl-CoAs cluster_cell Cell cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome cluster_nucleus Nucleus VLCFA 12-Methyltricosanoic Acid (VLCFA) ACSL Long-Chain Acyl-CoA Synthetase (ACSL) VLCFA->ACSL VLC_CoA This compound ACSL->VLC_CoA Elongation Fatty Acid Elongation VLC_CoA->Elongation Substrate Sphingolipids Sphingolipid Synthesis VLC_CoA->Sphingolipids Substrate BetaOxidation Beta-Oxidation VLC_CoA->BetaOxidation Substrate TF_Activation Transcription Factor Activation (e.g., PPARα) VLC_CoA->TF_Activation Allosteric Regulator Gene_Expression Gene Expression (Lipid Metabolism) TF_Activation->Gene_Expression

Caption: Hypothetical signaling pathway involving a very-long-chain acyl-CoA.

References

Technical Support Center: Analysis of 12-Methyltricosanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Methyltricosanoyl-CoA mass spectrometry. The information provided is based on established methods for the analysis of very-long-chain and branched-chain acyl-Coenzyme A (acyl-CoA) species.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal Intensity Sample Degradation: this compound, like other long-chain acyl-CoAs, is susceptible to hydrolysis and oxidation.- Minimize freeze-thaw cycles. - Prepare fresh samples and process them quickly on ice. - Use extraction solvents containing antioxidants (e.g., butylated hydroxytoluene - BHT). - Store extracts at -80°C.
Poor Ionization Efficiency: The large and complex structure of this compound can lead to inefficient ionization.- Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). - Use positive ion mode, which is generally more sensitive for acyl-CoAs. - Consider the use of an ion-pairing agent in the mobile phase to enhance signal.
Inefficient Extraction: Incomplete extraction from the biological matrix will result in low analyte concentration.- Employ a robust solid-phase extraction (SPE) protocol optimized for long-chain acyl-CoAs. - Ensure complete cell lysis or tissue homogenization. - Use a suitable internal standard (e.g., a stable isotope-labeled version of a similar long-chain acyl-CoA) to monitor extraction efficiency.
Poor Chromatographic Peak Shape (Tailing, Broadening) Secondary Interactions: The polar head group and non-polar tail of this compound can interact with the stationary phase and column hardware.- Use a high-quality reversed-phase column (e.g., C18 or C8) suitable for lipid analysis. - Operate at a slightly elevated column temperature (e.g., 40-50°C) to improve peak shape. - Employ a mobile phase with a high pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) to suppress the negative charge on the phosphate (B84403) group.
Inappropriate Mobile Phase Composition: An improperly optimized gradient can lead to poor peak focusing.- Optimize the gradient elution program, ensuring a shallow gradient around the expected elution time of this compound. - Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.
High Background Noise or Interfering Peaks Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the signal of the target analyte.- Improve sample cleanup using a more stringent SPE protocol. - Optimize the chromatographic separation to resolve this compound from interfering species. - Use a high-resolution mass spectrometer to distinguish the analyte from isobaric interferences.
Contamination: Contaminants from solvents, glassware, or plasticware can introduce interfering signals.- Use high-purity solvents (LC-MS grade). - Thoroughly clean all glassware. - Use polypropylene (B1209903) or other low-binding plasticware.
Inconsistent Quantification Results Sample Instability: Degradation of the analyte between sample preparation and analysis.- Analyze samples as quickly as possible after preparation. - Use an autosampler cooled to 4°C. - Include quality control (QC) samples throughout the analytical run to monitor for signal drift.
Lack of a Suitable Internal Standard: Variations in extraction, ionization, and instrument response are not being corrected for.- The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled long-chain acyl-CoA) is highly recommended for accurate quantification. - If a labeled standard is unavailable, use a structurally similar odd-chain acyl-CoA as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is the expected fragmentation pattern for this compound in positive ion mode ESI-MS/MS?

A1: The most characteristic fragmentation of acyl-CoAs in positive ion mode is the neutral loss of the 3'-phospho-ADP moiety, which corresponds to a neutral loss of 507.3 Da. For this compound (expected molecular weight of approximately 1118.6 g/mol for the free acid form), the protonated molecule [M+H]⁺ would be around m/z 1119.6. The major product ion would therefore be expected at m/z 612.3. Additionally, fragmentation specific to the branched-chain structure may occur, potentially leading to ions resulting from cleavage adjacent to the methyl group at the C12 position.

Q2: How can I predict the Multiple Reaction Monitoring (MRM) transitions for this compound?

A2: Based on the expected fragmentation, a primary MRM transition can be predicted. The precursor ion (Q1) would be the m/z of the protonated molecule, and the product ion (Q3) would be the fragment after the neutral loss of 507.3.

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV) - Estimated
This compound~1119.6~612.340 - 50

Note: The optimal collision energy needs to be determined empirically by infusing a standard of this compound, if available, or a closely related very-long-chain acyl-CoA.

Q3: What type of liquid chromatography (LC) setup is recommended for the analysis of this compound?

A3: A reversed-phase liquid chromatography (RPLC) system is recommended.

  • Column: A C18 or C8 column with a particle size of 1.7-2.1 µm and a length of 100-150 mm is suitable.

  • Mobile Phase A: Water with an additive to adjust the pH, such as 10 mM ammonium hydroxide (B78521) (pH ~10.5).

  • Mobile Phase B: Acetonitrile or methanol (B129727).

  • Gradient: A shallow gradient starting with a lower percentage of organic phase and gradually increasing to elute the highly non-polar this compound.

  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.

Q4: Are there any specific considerations for sample preparation when analyzing this compound from biological matrices?

A4: Yes, due to the low abundance and instability of very-long-chain acyl-CoAs, a robust sample preparation protocol is crucial.

  • Homogenization: Tissues should be homogenized in a cold buffer.

  • Extraction: A liquid-liquid extraction followed by solid-phase extraction (SPE) is often necessary to remove interfering lipids and salts.

  • Internal Standard: Spike the sample with an appropriate internal standard at the beginning of the extraction process to account for analyte loss.

  • Drying and Reconstitution: The final extract is typically dried down under a stream of nitrogen and reconstituted in a solvent compatible with the initial LC mobile phase.

Experimental Protocols

General Protocol for Acyl-CoA Extraction from Tissues

This protocol is a general guideline and may need optimization for specific tissue types and instrumentation.

  • Weigh approximately 50-100 mg of frozen tissue and place it in a 2 mL tube with ceramic beads.

  • Add 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water) containing an internal standard.

  • Homogenize the tissue using a bead beater for 2-3 cycles of 30 seconds with cooling on ice in between.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and transfer it to a new tube.

  • Perform a solid-phase extraction (SPE) using a C18 cartridge to enrich for acyl-CoAs and remove salts and polar lipids.

  • Elute the acyl-CoAs from the SPE cartridge with an appropriate solvent (e.g., methanol or acetonitrile).

  • Dry the eluate under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

Visualizations

experimental_workflow sample Tissue Sample homogenization Homogenization with Internal Standard sample->homogenization extraction Liquid-Liquid Extraction homogenization->extraction spe Solid-Phase Extraction (SPE) extraction->spe drying Drying under Nitrogen spe->drying reconstitution Reconstitution in LC Mobile Phase drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis lcms->data

Caption: A generalized experimental workflow for the analysis of this compound.

fragmentation_pathway precursor [this compound + H]⁺ (Precursor Ion, Q1) fragment [Acyl Chain Fragment]⁺ (Product Ion, Q3) precursor->fragment Collision-Induced Dissociation (CID) neutral_loss Neutral Loss of 3'-phospho-ADP (507.3 Da) precursor->neutral_loss neutral_loss->fragment

Caption: Characteristic fragmentation of this compound in MS/MS.

minimizing degradation of 12-Methyltricosanoyl-CoA during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 12-Methyltricosanoyl-CoA during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

A1: The degradation of this compound, a very long-chain acyl-CoA, is primarily due to two factors:

  • Enzymatic Hydrolysis: Endogenous enzymes, such as acyl-CoA thioesterases (ACOTs) or hydrolases, present in the biological sample can cleave the thioester bond, releasing coenzyme A (CoA-SH) and 12-methyltricosanoic acid.[1]

  • Chemical Instability: The thioester bond is susceptible to chemical hydrolysis, particularly in aqueous solutions.[2] This process is accelerated at neutral to basic pH and at room temperature.[2][3] The longer the acyl chain, the more susceptible the thioester bond can be to hydrolysis.[4][5]

Q2: How should I properly store my biological samples and the extracted this compound to ensure stability?

A2: Proper storage is crucial for preventing degradation. Biological samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C to halt enzymatic activity.[6] Extracted this compound should be stored under the conditions outlined in the table below. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[2]

Q3: What is the optimal pH for extracting and storing this compound?

A3: A slightly acidic pH is optimal for maintaining the stability of long-chain acyl-CoAs. For extraction, a buffer with a pH of around 4.9 is commonly used.[6][7] For storage in aqueous solutions, a pH range of 4.0 to 6.0 is recommended to minimize hydrolysis of the thioester bond.[2][8]

Q4: What are the signs that my this compound has degraded?

A4: Degradation can be identified through several observations:

  • Analytical Chemistry: When analyzed by methods such as HPLC or LC-MS/MS, you may observe a decrease in the peak corresponding to this compound and an increase in peaks corresponding to its breakdown products, 12-methyltricosanoic acid and free Coenzyme A.

  • Reduced Biological Activity: In functional assays, a lower than expected biological or enzymatic response can indicate that the concentration of the active this compound has decreased.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Yield of this compound Incomplete cell lysis or tissue homogenization.Ensure thorough homogenization on ice. Consider using a glass homogenizer for tissue samples.[7]
Enzymatic degradation during sample preparation.Work quickly and keep samples on ice at all times. Use pre-chilled buffers and solvents.[6]
Inefficient extraction from the solvent phase.Ensure the correct ratio of organic solvents (e.g., acetonitrile (B52724), isopropanol) to the aqueous buffer is used.[7]
Loss during solid-phase extraction (SPE).Ensure the SPE column is appropriate for long-chain acyl-CoAs and is conditioned and eluted correctly.
Presence of Degradation Products in Analysis Hydrolysis of the thioester bond.Verify that all buffers are at an acidic pH (4.0-6.0).[2][8] Avoid prolonged exposure of the sample to room temperature.[3]
Oxidation of free Coenzyme A.Degas solvents and buffers to remove dissolved oxygen.[2] Consider working under an inert atmosphere (e.g., nitrogen).
Repeated freeze-thaw cycles of stock solutions.Prepare single-use aliquots of your extracted this compound.[2]
Inconsistent Results Between Replicates Variability in sample handling time.Standardize the timing of each step in the extraction protocol for all samples.
Temperature fluctuations during extraction.Ensure consistent use of ice baths and pre-chilled equipment for all samples.
Incomplete drying of the final extract.Ensure the sample is completely dried under a stream of nitrogen before reconstitution for analysis. Residual solvent can affect analytical results.

Quantitative Data Summary

The following tables provide a summary of recommended conditions and reported recovery rates for the extraction of long-chain acyl-CoAs, which can be used as a guideline for this compound.

Table 1: Recommended Storage Conditions for Long-Chain Acyl-CoAs

Storage Format Temperature Recommended Duration Key Considerations
Lyophilized Powder-20°C or -80°CUp to 1 yearMost stable form for long-term storage.[2]
Aqueous Stock Solution-80°CUp to 6 monthsPrepare in a slightly acidic buffer (pH 4.0-6.0) and store under an inert gas.[2]
Aqueous Stock Solution-20°CUp to 1 monthPrepare in a slightly acidic buffer (pH 4.0-6.0).[2]
Aqueous Working Solution2-8°CUse within 24 hoursPrepare fresh daily for experiments.[2]

Table 2: Reported Recovery Rates for Long-Chain Acyl-CoA Extraction from Tissue

Extraction Method Tissue Type Reported Recovery Rate Reference
Homogenization in KH2PO4 buffer, extraction with acetonitrile and isopropanol (B130326), followed by SPERat Heart, Kidney, Muscle70-80%[7]
Acetonitrile/2-propanol extraction followed by purification on silica (B1680970) gelRat Liver83-90% (purification step)

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[6][7]

Materials:

  • Frozen tissue sample (approx. 100 mg)

  • Glass homogenizer

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer on ice, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly.

    • Add 2.0 mL of isopropanol and homogenize again.[6]

  • Solvent Extraction:

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile to the homogenate.

    • Vortex for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes.

    • Collect the upper organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition a weak anion exchange SPE column with methanol followed by water.

    • Load the collected organic phase onto the SPE column.

    • Wash the column with methanol/water mixtures to remove impurities.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol containing a low concentration of ammonium hydroxide).

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.[6]

    • Reconstitute the dried extract in a suitable solvent for analysis (e.g., methanol/water with 0.1% formic acid).

Protocol 2: Analysis of this compound by HPLC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a tandem Mass Spectrometer (HPLC-MS/MS).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate (B1210297) (pH can be acidic or basic depending on the specific method).[2][8]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.[2][8]

  • Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute compounds of varying polarities.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Column Temperature: Room temperature or controlled at a specific temperature (e.g., 40°C).

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification of this compound.

Visualizations

experimental_workflow sample 1. Sample Preparation (Tissue Homogenization in Acidic Buffer on Ice) extraction 2. Solvent Extraction (Acetonitrile/Isopropanol) sample->extraction purification 3. Purification (Solid-Phase Extraction) extraction->purification concentration 4. Concentration (Drying under Nitrogen) purification->concentration analysis 5. Analysis (HPLC-MS/MS) concentration->analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

degradation_pathways cluster_degradation Degradation Pathways start This compound enzymatic Enzymatic Hydrolysis (Acyl-CoA Thioesterases) start->enzymatic Biological Sample chemical Chemical Hydrolysis (Non-enzymatic) start->chemical Aqueous Solution (Neutral/Basic pH, RT) products Degradation Products: 12-Methyltricosanoic Acid + Coenzyme A enzymatic->products chemical->products

Caption: Primary degradation pathways of this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of 12-Methyltricosanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 12-Methyltricosanoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic separation of this compound isomers?

A1: The primary challenges stem from the molecule's structure: a long C24 alkyl chain and a chiral center at the 12-position. This results in:

  • High Hydrophobicity: The long carbon chain leads to strong retention on reversed-phase columns, which can cause broad peaks and poor resolution.

  • Isomeric Complexity: As this compound has a chiral center, it exists as a pair of enantiomers (R and S isomers). If synthesized from racemic starting materials, it will be a mixture of diastereomers. Separating these stereoisomers is often challenging and requires specialized chiral stationary phases or derivatization strategies.

  • Low Abundance: In biological samples, the concentration of specific very-long-chain acyl-CoAs can be very low, requiring highly sensitive detection methods like tandem mass spectrometry (MS/MS).

Q2: Which chromatographic techniques are best suited for analyzing this compound?

A2: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice.

  • UHPLC provides the high resolution needed for separating complex mixtures and can handle the backpressures generated by columns with small particle sizes, which are often necessary for good separation.

  • MS/MS offers the sensitivity and selectivity required to detect and quantify low-abundance acyl-CoAs in complex biological matrices. It also provides structural information for confirmation of the analyte's identity.

Q3: What type of HPLC column is recommended for the separation of this compound isomers?

A3: For the separation of very-long-chain acyl-CoAs in general, reversed-phase columns such as C18 are commonly used. However, to resolve the stereoisomers of this compound, a chiral stationary phase (CSP) is necessary. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have shown success in separating other chiral fatty acid isomers and would be a logical starting point for method development.

Q4: Is derivatization necessary for the analysis of this compound isomers?

A4: While direct analysis of the acyl-CoA is possible, derivatization of the corresponding fatty acid (12-methyltricosanoic acid) can be a powerful strategy, especially for isomer separation. Derivatization with a chiral fluorescent reagent can create diastereomeric esters that may be separable on a standard reversed-phase column.[1] However, this approach requires a preliminary hydrolysis step to cleave the CoA moiety.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase.- Column overload.- Inappropriate solvent for sample dissolution.- Use a high-purity, end-capped column.- Lower the sample concentration.- Dissolve the sample in the initial mobile phase.
Low Signal Intensity / No Peak - Low analyte concentration.- Inefficient ionization in the mass spectrometer.- Sample degradation.- Concentrate the sample.- Optimize MS source parameters (e.g., spray voltage, gas flows).- Ensure proper sample storage (low temperature, inert atmosphere).
Irreproducible Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition or temperature.- Column degradation.- Increase column equilibration time between injections.- Use a column oven and ensure proper solvent mixing.- Use a guard column and replace the analytical column if necessary.
Co-elution of Isomers - Non-optimal chiral stationary phase.- Inappropriate mobile phase composition.- Insufficient column length or efficiency.- Screen different types of chiral columns.- Optimize the mobile phase (e.g., solvent ratios, additives).- Use a longer column or a column with smaller particle size.
High Backpressure - Column frit blockage.- Particulate matter from the sample or system.- Mobile phase precipitation.- Filter all samples and mobile phases.- Use an in-line filter before the column.- Ensure mobile phase components are fully miscible.

Experimental Protocols

Proposed UHPLC-MS/MS Method for this compound Analysis

This protocol is a recommended starting point for method development, based on established methods for other very-long-chain acyl-CoAs.

1. Sample Preparation (from cell culture or tissue):

  • Homogenize the sample in a cold phosphate (B84403) buffer.
  • Perform a liquid-liquid extraction with an organic solvent (e.g., acetonitrile (B52724) or isopropanol).
  • Purify the acyl-CoAs from the extract using solid-phase extraction (SPE) with a suitable cartridge (e.g., C18).
  • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

2. Chromatographic Conditions:

  • UHPLC System: A high-pressure gradient UHPLC system.
  • Column: A chiral stationary phase column (e.g., polysaccharide-based) with dimensions such as 2.1 mm x 150 mm, 1.7 µm particle size.
  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.
  • Gradient: A shallow gradient starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B over a long run time to ensure the elution of the hydrophobic analyte.
  • Flow Rate: 0.2 - 0.4 mL/min.
  • Column Temperature: 40-50 °C.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM) for a triple quadrupole, or targeted MS/MS for a high-resolution instrument.
  • MRM Transitions (example): Precursor ion (Q1) corresponding to the [M+H]+ of this compound, and a product ion (Q3) corresponding to the fragment after the neutral loss of the phosphopantetheine moiety.
  • Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.

Quantitative Data

As there is no published data specifically detailing the separation of this compound isomers, the following table is a template for the data you should aim to collect during your method development.

Parameter Isomer 1 (e.g., R-isomer) Isomer 2 (e.g., S-isomer)
Retention Time (min) Record hereRecord here
Peak Area Record hereRecord here
Peak Height Record hereRecord here
Resolution (between isomers) \multicolumn{2}{c
Signal-to-Noise Ratio Record hereRecord here

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sp1 Homogenization sp2 Liquid-Liquid Extraction sp1->sp2 sp3 Solid-Phase Extraction sp2->sp3 sp4 Reconstitution sp3->sp4 an1 UHPLC Separation (Chiral Column) sp4->an1 an2 MS/MS Detection (ESI+) an1->an2 dp1 Peak Integration an2->dp1 dp2 Quantification dp1->dp2 dp3 Isomer Resolution Calculation dp1->dp3

Caption: A typical experimental workflow for the analysis of this compound isomers.

Putative Signaling Pathway

Very-long-chain and branched-chain fatty acyl-CoAs are known to be high-affinity ligands for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[2][3][4] The synthesis of C24 acyl-CoAs is mediated by the elongase ELOVL1.[5][6]

signaling_pathway cluster_synthesis Synthesis cluster_signaling Nuclear Signaling precursor C22-CoA Precursor elovl1 ELOVL1 precursor->elovl1 acyl_coa This compound (C24 Branched Acyl-CoA) elovl1->acyl_coa ppara PPARα acyl_coa->ppara activates complex PPARα-RXR Complex ppara->complex rxr RXR rxr->complex ppre PPRE (in target gene promoter) complex->ppre binds to transcription Gene Transcription (e.g., β-oxidation enzymes) ppre->transcription

Caption: Putative signaling pathway involving this compound as a PPARα agonist.

References

troubleshooting low yield in 12-Methyltricosanoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 12-Methyltricosanoyl-CoA, with a focus on addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in this compound synthesis?

Low yields in the synthesis of this compound can stem from several factors throughout the experimental workflow. The primary culprits include:

  • Poor Substrate Quality: The purity and stability of the starting material, 12-Methyltricosanoic acid, are critical. Contaminants can interfere with the reaction, and degradation of the fatty acid will directly reduce the potential yield.

  • Inefficient Acyl-CoA Synthetase Activity (Enzymatic Synthesis): The enzyme's activity may be suboptimal due to improper storage, incorrect buffer conditions (pH, ionic strength), or the presence of inhibitors. The branched nature and very long chain of the fatty acid can also lead to lower catalytic efficiency compared to shorter, straight-chain fatty acids.

  • Incomplete Chemical Activation/Coupling (Chemical Synthesis): In chemical synthesis methods, the activation of the carboxylic acid (e.g., to an N-hydroxysuccinimide ester or mixed anhydride) and the subsequent coupling to Coenzyme A (CoA) may be incomplete. Side reactions can consume the activated fatty acid or the free thiol of CoA.

  • Product Instability and Degradation: Long-chain acyl-CoA thioesters are susceptible to both chemical and enzymatic degradation. They can be hydrolyzed in aqueous buffers, especially at non-optimal pH and elevated temperatures. Repeated freeze-thaw cycles should also be avoided.

  • Inefficient Purification: The purification process, often involving solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC), can lead to significant product loss if not properly optimized for a very long-chain, branched molecule.

Q2: Which synthesis method, enzymatic or chemical, is generally recommended for this compound?

Both enzymatic and chemical methods have their advantages and disadvantages. The choice often depends on the available resources, desired purity, and scale of the synthesis.

  • Enzymatic Synthesis: This method offers high specificity, typically resulting in fewer side products and a cleaner reaction mixture. It is performed in aqueous buffers under relatively mild conditions, which can help preserve the integrity of the CoA molecule. However, the efficiency can be limited by the substrate specificity of the acyl-CoA synthetase for the very long, branched-chain fatty acid.

  • Chemical Synthesis: Chemical methods, such as those using carbonyldiimidazole (CDI) or N-hydroxysuccinimide (NHS) esters, can be more versatile and are not dependent on enzyme kinetics. They can often be scaled up more easily. However, they may require anhydrous conditions and can lead to more side products, necessitating a more rigorous purification strategy.

For sensitive applications requiring high purity, an enzymatic approach is often preferred initially. If yields are unacceptably low, a well-optimized chemical synthesis can be a viable alternative.

Q3: How can I improve the solubility of 12-Methyltricosanoic acid for the synthesis reaction?

The long, saturated hydrocarbon chain of 12-Methyltricosanoic acid results in poor aqueous solubility. For enzymatic reactions, it is often necessary to first dissolve the fatty acid in a minimal amount of an organic solvent (e.g., ethanol (B145695) or DMSO) before dispersing it in the aqueous reaction buffer containing a detergent like Triton X-100 or CHAPS to form micelles. For chemical synthesis in organic solvents, solubility is less of an issue, but ensuring the solvent is anhydrous is critical.

Q4: What are the best practices for storing this compound to prevent degradation?

Due to its instability, proper storage is crucial.[1] Immediately after synthesis and purification, the product should be aliquoted to avoid repeated freeze-thaw cycles. It is best stored as a lyophilized powder or in a solution at -80°C. If in solution, use a buffer at a slightly acidic pH (around 4.0-6.0) to minimize hydrolysis of the thioester bond.

Troubleshooting Guide: Low Yield

This guide provides a structured approach to diagnosing and resolving common issues leading to low yields in this compound synthesis.

Problem 1: Low Yield with Enzymatic Synthesis
Potential Cause Troubleshooting Steps
Inactive or Inhibited Acyl-CoA Synthetase 1. Verify Enzyme Activity: Test the enzyme with a standard long-chain fatty acid (e.g., palmitic acid) to confirm its activity. 2. Check Storage Conditions: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. 3. Optimize Reaction Buffer: Verify the pH, ionic strength, and composition of the reaction buffer. Ensure essential cofactors like ATP and Mg²⁺ are present at optimal concentrations.
Poor Substrate Presentation 1. Improve Fatty Acid Solubility: Prepare a fresh stock of 12-Methyltricosanoic acid. Dissolve it in a minimal volume of ethanol or DMSO and add it to the reaction buffer containing a detergent (e.g., 0.1% Triton X-100) to ensure it is accessible to the enzyme. 2. Purity of Fatty Acid: Analyze the purity of the 12-Methyltricosanoic acid by GC-MS or NMR. Impurities can inhibit the enzyme.
Product Degradation During Reaction 1. Minimize Reaction Time: Monitor the reaction progress over time to determine the optimal reaction time before significant degradation occurs. 2. Work at Low Temperatures: Perform the reaction at a lower temperature (e.g., room temperature or 30°C instead of 37°C) to reduce the rate of hydrolysis.
Problem 2: Low Yield with Chemical Synthesis
Potential Cause Troubleshooting Steps
Incomplete Activation of Fatty Acid 1. Use Fresh Reagents: Ensure activating agents (e.g., CDI, NHS, DCC) are fresh and have been stored under anhydrous conditions. 2. Optimize Stoichiometry: Experiment with the molar ratio of the activating agent to the fatty acid. A slight excess of the activating agent may be necessary. 3. Extend Activation Time: Increase the reaction time for the activation step to ensure complete formation of the active intermediate.
Side Reactions with Coenzyme A 1. Maintain Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the activated fatty acid and side reactions. 2. Control pH: For reactions in mixed aqueous-organic solvents, maintain the pH between 7.0 and 8.0 during the coupling with CoA to ensure the thiol group is deprotonated and reactive without promoting excessive hydrolysis.
Low Purity of Coenzyme A 1. Verify CoA Purity: Use high-purity Coenzyme A trilithium salt. The presence of oxidized CoA (disulfides) will reduce the amount of reactive thiol available for the reaction.
Problem 3: Product Loss During Purification
Potential Cause Troubleshooting Steps
Inefficient Solid-Phase Extraction (SPE) 1. Column Conditioning: Ensure the SPE column is properly conditioned and equilibrated before loading the sample. 2. Optimize Wash and Elution: The long, branched chain of this compound may require adjustments to the solvent strength of the wash and elution buffers to ensure it binds effectively and is eluted cleanly without premature breakthrough or irreversible binding. 3. Test Different SPE Sorbents: Consider using different types of SPE cartridges (e.g., C18, anion exchange) to find the one with the best recovery for your specific molecule.
Poor Recovery from HPLC 1. Optimize Gradient: Develop a shallow elution gradient to ensure good separation from unreacted starting materials and side products. 2. Use Additives: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and recovery for acyl-CoAs.
Sample Handling Losses 1. Minimize Transfer Steps: Each transfer of the sample from one container to another can result in loss. 2. Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and pipette tips to reduce adsorption of the amphipathic product to surfaces.

Data Presentation

Table 1: Comparison of Reported Yields for Long-Chain Acyl-CoA Synthesis Methods

Synthesis MethodAcyl-CoA SynthesizedYield (%)Reference/Notes
Enzymatic (Acyl-CoA Synthetase)Palmitoyl-CoA (C16:0)>90%General expectation for standard substrates.
Enzymatic (Acyl-CoA Synthetase)cis-4-decenoyl-CoA75-78%Illustrates yield for a modified medium-chain fatty acid.
Chemical (Mixed Anhydride)Various Medium-Chain Acyl-CoAs75-78%Yields for purified products.[2]
Chemical (N-hydroxysuccinimide ester)Palmitoyl-CoA (C16:0)High YieldDescribed as a high-yield method with minimal side reactions.[3]
Chemical (Carbonyldiimidazole)Fatty Acyl-CoAsQuantitativeAnhydrous conditions can lead to nearly complete conversion.[2]

Note: Yields for this compound may be lower than these reported values due to its very long, branched-chain structure, which can affect both enzymatic efficiency and purification recovery.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from methods for synthesizing long-chain acyl-CoAs using a commercially available acyl-CoA synthetase.

Materials:

  • 12-Methyltricosanoic acid

  • Coenzyme A, trilithium salt

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Triton X-100

  • Long-chain Acyl-CoA Synthetase

  • Ethanol or DMSO

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Prepare Substrate Stock: Dissolve 12-Methyltricosanoic acid in a minimal volume of ethanol to create a concentrated stock solution (e.g., 10 mM).

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the following in order:

    • Potassium phosphate buffer (100 mM, pH 7.5)

    • MgCl₂ to a final concentration of 10 mM

    • ATP to a final concentration of 10 mM

    • Triton X-100 to a final concentration of 0.1%

    • Coenzyme A to a final concentration of 1.2 mM

  • Add Fatty Acid: Add the 12-Methyltricosanoic acid stock solution to the reaction mixture to a final concentration of 1 mM. Vortex briefly to disperse.

  • Initiate Reaction: Add Acyl-CoA Synthetase to a final concentration of 0.1-0.5 U/mL.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold 2% formic acid.

  • Purification:

    • Condition a C18 SPE cartridge with methanol, followed by water, and then equilibration buffer (e.g., 50 mM potassium phosphate, pH 7.0).

    • Load the reaction mixture onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% acetonitrile (B52724) in water) to remove unreacted ATP and CoA.

    • Elute the this compound with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).

  • Quantification and Storage: Determine the concentration of the product by measuring the absorbance at 260 nm (using an extinction coefficient for CoA). Lyophilize or store at -80°C.

Protocol 2: Chemical Synthesis via N-Hydroxysuccinimide (NHS) Ester

This protocol involves a two-step process: activation of the fatty acid with NHS, followed by coupling to CoA.

Step 1: Synthesis of 12-Methyltricosanoyl-NHS Ester

Materials:

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve 12-Methyltricosanoic acid (1 equivalent) in anhydrous DCM.

  • Add NHS (1.1 equivalents) and DCC (1.1 equivalents) to the solution.

  • Stir the reaction at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 12-Methyltricosanoyl-NHS ester. This can be used in the next step without further purification or can be purified by recrystallization.

Step 2: Synthesis of this compound

Materials:

  • 12-Methyltricosanoyl-NHS ester

  • Coenzyme A, trilithium salt

  • Sodium bicarbonate buffer (0.5 M, pH 8.0)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve Coenzyme A in the sodium bicarbonate buffer.

  • Dissolve the 12-Methyltricosanoyl-NHS ester in a minimal amount of THF.

  • Slowly add the NHS ester solution to the CoA solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for 1-2 hours, monitoring the disappearance of free thiol with Ellman's reagent if desired.

  • Purify the resulting this compound using SPE or HPLC as described in Protocol 1.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis FA 12-Methyltricosanoic Acid Mix Combine Reactants in Buffer (pH 7.5) FA->Mix CoA Coenzyme A CoA->Mix ATP ATP, Mg²⁺ ATP->Mix Enzyme Acyl-CoA Synthetase Enzyme->Mix Incubate Incubate at 37°C Mix->Incubate Stop Stop Reaction (Acidify) Incubate->Stop SPE Solid-Phase Extraction (C18) Stop->SPE Analyze Quantify (A₂₆₀) & Store (-80°C) SPE->Analyze

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting_Low_Yield cluster_synthesis_type Select Synthesis Method cluster_enzymatic_issues Enzymatic Synthesis Issues cluster_chemical_issues Chemical Synthesis Issues cluster_common_issues Common Issues Start Low Yield of This compound Enzymatic Enzymatic Start->Enzymatic Chemical Chemical Start->Chemical EnzymeActivity Check Enzyme Activity & Cofactors Enzymatic->EnzymeActivity SubstrateSol Improve Substrate Solubility Enzymatic->SubstrateSol ReagentPurity Verify Reagent Purity & Anhydrous Conditions Chemical->ReagentPurity ReactionCond Optimize Stoichiometry & Reaction Time Chemical->ReactionCond Purification Optimize Purification (SPE/HPLC) EnzymeActivity->Purification SubstrateSol->Purification ReagentPurity->Purification ReactionCond->Purification Stability Check for Degradation (Storage & Handling) Purification->Stability

Caption: Logical troubleshooting flowchart for low yield issues.

References

Technical Support Center: 12-Methyltricosanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Methyltricosanoyl-CoA. Our goal is to help you avoid contamination and ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound analysis?

A1: Contamination in this compound analysis can arise from various sources, significantly impacting the accuracy of your results. The most common culprits include:

  • Solvents and Reagents: HPLC-grade solvents can still contain trace amounts of fatty acids or related compounds that can interfere with your analysis.[1]

  • Glassware and Plasticware: Single-use disposable glassware and plasticware can be a source of endogenous fatty acids like palmitate and stearate.[1] Phthalates from plastics are also a known contaminant.[2]

  • Sample Handling: Improper handling, such as prolonged exposure to room temperature, can lead to the degradation of this compound. Acyl-CoAs are known to be unstable.[3]

  • Cross-Contamination: Carryover from previously analyzed samples with high concentrations of lipids can contaminate subsequent runs.

Q2: How can I prevent contamination from solvents and reagents?

A2: To minimize contamination from solvents and reagents, it is recommended to:

  • Use the highest purity solvents available (e.g., LC-MS grade).

  • Test new batches of solvents and reagents for background levels of interfering compounds before use in your experiments.

  • Prepare fresh solutions and dilutions daily to avoid degradation and contamination over time.

Q3: What is the best way to clean glassware to avoid fatty acid contamination?

A3: Even single-use glassware may require cleaning for trace analysis. For reusable glassware, a rigorous cleaning protocol is essential:

  • Solvent Rinsing: Pre-rinse all glassware with high-purity solvents like hexane, chloroform/methanol (B129727) (2:1), or methyl tert-butyl ether.[1]

  • Furnacing: For glassware, heating in a muffle furnace at high temperatures (e.g., 450°C for 6-8 hours) can effectively remove organic contaminants.[1]

  • Avoid Plastics: Whenever possible, avoid using plastic containers or pipette tips, as they can leach plasticizers and other contaminants.[1] If plastics are unavoidable, pre-rinse them with your analysis solvent.

Q4: What are the best practices for sample preparation to ensure the stability of this compound?

A4: this compound, like other long-chain acyl-CoAs, is susceptible to degradation. To maintain sample integrity:

  • Rapid Quenching: Immediately stop metabolic activity in your samples by flash-freezing in liquid nitrogen or using ice-cold extraction solvents.[3]

  • Maintain Low Temperatures: Keep samples on ice throughout the entire extraction and preparation process.[3]

  • Proper Storage: Store extracts as dry pellets at -80°C for long-term stability.[3] Reconstitute the sample in a suitable solvent just before analysis.[3][4]

  • Choice of Solvent: Use an appropriate extraction solvent. An 80% methanol solution has been shown to yield high MS intensities for acyl-CoAs.[3][5] Avoid strong acids in the primary extraction solvent.[3]

Q5: What type of internal standard is recommended for accurate quantification of this compound?

A5: The ideal internal standard is a stable isotope-labeled version of this compound. However, if this is not available, odd-chain fatty acyl-CoAs, such as heptadecanoyl-CoA (C17:0), are a suitable alternative as they are not typically found in biological samples.[3][6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High Background Noise or Contaminant Peaks in Blank Samples Contaminated solvents, reagents, glassware, or plasticware.- Use LC-MS grade solvents and test new batches for purity. - Prepare fresh solutions daily. - Implement rigorous glassware cleaning procedures (solvent rinsing, furnacing).[1] - Avoid plasticware or pre-rinse it thoroughly.[1]
Low or No Signal for this compound Sample degradation due to improper handling or storage.- Ensure rapid quenching of metabolic activity and keep samples on ice.[3] - Store extracted samples as dry pellets at -80°C.[3] - Reconstitute samples immediately before analysis in a suitable solvent like methanol or a buffered solution.[3][4]
Inefficient extraction.- Use an optimized extraction solvent. 80% methanol is often effective for long-chain acyl-CoAs.[3][5] - Avoid using strong acids like formic acid in the initial extraction step.[3]
Analyte loss on surfaces.- The phosphate (B84403) groups on acyl-CoAs can adhere to glass and metal surfaces. Consider using derivatization techniques like phosphate methylation to reduce this affinity.[8]
Poor Peak Shape or Tailing in Chromatography Inappropriate mobile phase or column chemistry for long-chain acyl-CoAs.- For reversed-phase chromatography, consider using a mobile phase with a slightly alkaline pH (e.g., using ammonium (B1175870) hydroxide) to improve peak shape for long-chain species. - Ensure the column is thoroughly washed between runs to prevent carryover.
Inaccurate or Imprecise Quantification Lack of a suitable internal standard.- Use a stable isotope-labeled internal standard if available. - Alternatively, use an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0) that is not endogenous to the sample.[3][6][7]
Matrix effects suppressing ionization in mass spectrometry.- Construct calibration curves in a matrix that closely matches the study samples.[3] - Consider using a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[3]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for the extraction of acyl-CoAs for LC-MS analysis.[4]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol (LC-MS grade) containing an appropriate internal standard (e.g., 10 µM C17:0-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Adherent cells: Add 1 mL of ice-cold 80% methanol with internal standard per 10 cm dish. Use a cell scraper to scrape the cells.

    • Suspension cells: Resuspend the cell pellet in ice-cold 80% methanol with internal standard.

  • Lysate Collection and Clarification:

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection and Drying:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

    • Dry the extract completely using a vacuum concentrator or a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (B1210297) (pH 6.8).

Visualizations

Diagram 1: General Workflow for Avoiding Contamination

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Start: High-Purity Materials glassware Use Solvent-Rinsed or Furnaced Glassware start->glassware solvents Use LC-MS Grade Solvents & Fresh Reagents start->solvents quench Rapid Metabolic Quenching glassware->quench solvents->quench handling Maintain Cold Chain (Ice / -80°C) reconstitute Reconstitute Just Before Analysis handling->reconstitute extract_solvent Optimized Extraction Solvent (e.g., 80% Methanol) quench->extract_solvent is Add Odd-Chain Internal Standard extract_solvent->is is->handling lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing with Matrix-Matched Calibrants lcms->data

Caption: Workflow for minimizing contamination in this compound analysis.

Diagram 2: Troubleshooting Logic for Low Analyte Signal

cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Low or No Signal for this compound degradation Sample Degradation issue->degradation extraction Inefficient Extraction issue->extraction loss Analyte Loss on Surfaces issue->loss check_handling Verify Cold Chain & Storage (-80°C, reconstitute before use) degradation->check_handling check_solvent Optimize Extraction Solvent (e.g., 80% Methanol) extraction->check_solvent check_derivatization Consider Derivatization (e.g., Phosphate Methylation) loss->check_derivatization

Caption: Troubleshooting guide for low signal of this compound.

Diagram 3: Biosynthesis Pathway of Anteiso-Branched-Chain Fatty Acids

Isoleucine Isoleucine KetoAcid α-keto-β-methylvaleric acid Isoleucine->KetoAcid Transamination Primer 2-methylbutyryl-CoA (Primer) KetoAcid->Primer Decarboxylation Elongation Fatty Acid Elongation Cycle (+ Malonyl-CoA) Primer->Elongation Result This compound Elongation->Result

Caption: Biosynthesis of this compound from Isoleucine.

References

Technical Support Center: Resolving Co-eluting Peaks with 12-Methyltricosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution issues with 12-Methyltricosanoyl-CoA during liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation challenging?

A1: this compound is a long-chain fatty acyl-coenzyme A with a methyl branch at the 12th carbon position. Its chemical formula is C45H82N7O17P3S and it has a molecular weight of 1118.16 g/mol .[1] The primary challenges in its chromatographic separation arise from its structural similarity to other endogenous lipids, particularly its own isomers (e.g., 13-Methyltricosanoyl-CoA[2], 17-Methyltricosanoyl-CoA[3]) and other long-chain fatty acyl-CoAs of similar hydrophobicity. Co-elution can lead to inaccurate quantification and misidentification.[4][5]

Q2: What are the common causes of co-elution with this compound?

A2: Common causes for co-elution include:

  • Suboptimal chromatographic conditions: An inappropriate choice of column chemistry (stationary phase) or mobile phase composition may not provide sufficient selectivity to separate structurally similar molecules.[4]

  • Presence of isomers: Positional isomers of methyltricosanoyl-CoA have very similar physicochemical properties, making them difficult to resolve with standard methods.[6]

  • Matrix effects: Complex biological samples contain numerous endogenous compounds that can interfere with the separation and detection of the target analyte.[6][7]

  • High sample concentration: Overloading the analytical column can lead to peak broadening and a loss of resolution.[7]

Q3: How can I confirm if my this compound peak is pure?

A3: Peak purity can be assessed using a diode array detector (DAD) or by examining the mass spectral data across the chromatographic peak.[5] If the UV spectrum or the mass spectrum changes across the peak, it is an indication of co-elution.[5] High-resolution mass spectrometry can also help distinguish between compounds with the same nominal mass but different elemental compositions.[8]

Troubleshooting Guides

Issue 1: Poor resolution between this compound and a suspected positional isomer.

This guide provides a systematic approach to resolving co-eluting peaks when a positional isomer is the suspected interference.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Isomeric Co-elution A Initial Observation: Poor peak shape or suspected co-elution B Step 1: Confirm Co-elution - Peak purity analysis (DAD) - Mass spectral analysis across the peak A->B C Step 2: Modify Mobile Phase Gradient - Decrease gradient slope - Introduce isocratic hold B->C D Step 3: Evaluate Different Stationary Phases - Test columns with different selectivities (e.g., C18 vs. Phenyl-Hexyl) C->D If resolution is still poor G Resolution Achieved C->G If successful E Step 4: Adjust Mobile Phase pH - Alter ionization state of analytes D->E If resolution is still poor D->G If successful F Step 5: Consider Alternative Chromatography - Hydrophilic Interaction Liquid Chromatography (HILIC) E->F If resolution is still poor E->G If successful F->G If successful

Caption: A stepwise workflow for troubleshooting co-elution of isomeric compounds.

Detailed Steps:

  • Confirm Co-elution: As described in Q3, verify that more than one species is present under the single chromatographic peak using DAD peak purity or by examining mass spectra across the peak.[5]

  • Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting compounds.

    • Action: Decrease the rate of change of the organic solvent in your mobile phase. For example, if your gradient is 60-95% B over 10 minutes, try extending it to 60-95% B over 20 minutes.

    • Rationale: This increases the interaction time of the analytes with the stationary phase, potentially improving resolution.

  • Change Stationary Phase Selectivity: If optimizing the gradient is insufficient, a different column chemistry may be required.

    • Action: Switch from a standard C18 column to one with a different selectivity, such as a Phenyl-Hexyl or a C8 column.

    • Rationale: Different stationary phases offer alternative separation mechanisms. A phenyl-hexyl column, for instance, can provide unique selectivity for compounds with aromatic moieties or regions of unsaturation, and may offer better separation of isomers based on subtle shape differences.

Issue 2: Co-elution of this compound with other lipid classes (e.g., glycerophospholipids).

When dealing with co-elution from different lipid classes, a change in chromatography mode can be highly effective.

Troubleshooting Workflow:

G cluster_0 Resolving Co-elution with Different Lipid Classes A Initial Observation: Co-elution with a different lipid class (confirmed by MS/MS) B Option 1: Reversed-Phase (RP) Optimization - Adjust mobile phase pH - Modify organic solvent A->B C Option 2: Switch to HILIC - Separates based on polarity A->C D Sample Preparation Optimization - Solid Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) A->D E Resolution Achieved B->E If successful C->E If successful D->E If successful

Caption: Strategies for resolving co-elution between different lipid classes.

Detailed Steps:

  • Identify the Co-eluting Species: Use mass spectrometry (MS/MS) to identify the interfering lipid class by analyzing the fragmentation patterns.[4]

  • Switch Chromatography Mode: Reversed-phase chromatography separates based on hydrophobicity, while HILIC separates based on polarity. For separating a relatively non-polar lipid like this compound from more polar lipids, HILIC can be advantageous.[4][9]

    • Action: Transition from a reversed-phase (e.g., C18) setup to a HILIC setup using a column with an amide or unbonded silica (B1680970) phase.[4]

    • Rationale: In HILIC, polar compounds are retained more strongly. This will cause polar interfering lipids to be retained, while the less polar this compound elutes earlier, thus achieving separation.

  • Optimize Sample Preparation: If co-elution persists, consider refining your sample preparation to remove the interfering lipid class before analysis.

    • Action: Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step tailored to separate different lipid classes based on their polarity.

    • Rationale: A cleaner sample will reduce the likelihood of co-elution and ion suppression in the mass spectrometer.[7]

Quantitative Data Summary

The following tables illustrate the expected improvement in peak resolution and purity after implementing the troubleshooting steps.

Table 1: Chromatographic Resolution Before and After Optimization

ParameterBefore OptimizationAfter Gradient OptimizationAfter Switching to Phenyl-Hexyl Column
Resolution (Rs) < 1.0 (Co-eluting)1.2> 1.5 (Baseline resolved)
Peak Tailing Factor 1.81.31.1
Peak Width (at half height) 0.25 min0.18 min0.15 min

Table 2: Mass Spectral Purity Before and After Optimization

Position in PeakBefore Optimization (Ratio of Ion Intensities)After Optimization (Ratio of Ion Intensities)
Peak Front This compound / Isomer = 1.5This compound / Isomer = >50
Peak Apex This compound / Isomer = 1.1This compound / Isomer = >50
Peak Tail This compound / Isomer = 0.8This compound / Isomer = >50

Experimental Protocols

Protocol 1: Optimized Reversed-Phase HPLC-MS/MS for Isomer Separation

This protocol is designed to enhance the separation of this compound from its positional isomers.

1. Chromatographic System:

  • HPLC: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm particle size.

  • Column Temperature: 45 °C.

2. Mobile Phases:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water:Methanol (95:5, v/v), pH 6.8.

  • Mobile Phase B: 10 mM Ammonium Acetate in Isopropanol:Acetonitrile (90:10, v/v).

3. Gradient Elution Program:

Time (min)Flow Rate (mL/min)% B
0.00.340
2.00.340
15.00.385
18.00.399
20.00.399
20.10.340
25.00.340

4. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): [M+H]+ for this compound.

  • Product Ion (m/z): A specific fragment ion resulting from the cleavage of the acyl chain.

  • Collision Energy: Optimize for the specific instrument and analyte.

Protocol 2: HILIC-MS/MS for Separation from Polar Lipids

This protocol is suitable for separating this compound from more polar interfering lipids.

1. Chromatographic System:

  • HPLC: A high-performance liquid chromatography system.

  • Column: Amide, 2.1 x 150 mm, 3 µm particle size.

  • Column Temperature: 40 °C.

2. Mobile Phases:

  • Mobile Phase A: Acetonitrile:Water (95:5, v/v) with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: Acetonitrile:Water (50:50, v/v) with 10 mM Ammonium Formate, pH 3.0.

3. Gradient Elution Program:

Time (min)Flow Rate (mL/min)% B
0.00.40
10.00.420
12.00.4100
15.00.4100
15.10.40
20.00.40

4. Mass Spectrometry Parameters:

  • Ionization Mode: ESI, Positive.

  • Scan Type: Full Scan or MRM.

  • Parameters: As described in Protocol 1, with optimization for the HILIC mobile phase.

References

improving signal-to-noise for 12-Methyltricosanoyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 12-Methyltricosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to improving the signal-to-noise ratio in their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the quantification of this compound, a very-long-chain fatty acyl-CoA (VLCFA-CoA).

Question: Why is the signal intensity for this compound consistently low or undetectable?

Answer: Low or absent signal intensity for this compound can arise from multiple factors throughout the experimental workflow. Below is a systematic guide to troubleshoot this issue.

  • Inefficient Extraction: The unique structure of VLCFA-CoAs can lead to poor recovery from the sample matrix.

    • Solution: Employ a robust extraction method. A two-phase liquid extraction using solvents like methyl tert-butyl ether (MTBE), methanol (B129727), and water is effective for separating nonpolar and polar metabolites[1]. For complex matrices, a solid-phase extraction (SPE) cleanup step can help to remove interfering substances[2][3].

  • Analyte Degradation: Acyl-CoAs are susceptible to degradation.

    • Solution: Keep samples on ice or at 4°C throughout the extraction process. Storing extracted, dried pellets at -80°C can improve stability[4]. Using glass vials instead of plastic can also reduce signal loss for some CoA species[5].

  • Suboptimal Liquid Chromatography Separation: Poor chromatographic resolution can lead to co-elution with matrix components, causing ion suppression and a low signal-to-noise ratio.

    • Solution: Utilize a C18 reversed-phase column with a high pH mobile phase containing ammonium (B1175870) hydroxide (B78521) and an acetonitrile (B52724) gradient for high-resolution separation of long-chain acyl-CoAs[2]. For broader coverage of acyl-CoAs, a zwitterionic HILIC column can also be effective[6].

  • Inefficient Ionization or Fragmentation in Mass Spectrometry: The choice of ionization mode and fragmentation parameters is critical.

    • Solution: Use positive electrospray ionization (ESI) mode for the analysis of long-chain acyl-CoAs[2][7][8]. For tandem mass spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) is a highly sensitive and specific technique[8]. A neutral loss scan of 507 Da is also characteristic of acyl-CoAs and can be used for profiling[2].

  • Derivatization Issues (for GC-MS): If using a Gas Chromatography-Mass Spectrometry (GC-MS) approach, which involves hydrolysis of the CoA ester followed by derivatization of the fatty acid, incomplete derivatization will result in a poor response.

    • Solution: Ensure the sample is completely dry before adding the derivatizing agent. Use fresh silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS)[9].

Question: Why is there high background noise in my chromatogram?

Answer: High background noise can mask the analyte signal, leading to a poor signal-to-noise ratio.

  • Matrix Effects: Co-eluting substances from the sample matrix can interfere with the ionization of the target analyte[10].

    • Solution: Improve sample cleanup using techniques like solid-phase extraction (SPE)[11]. Optimizing the chromatographic separation to resolve this compound from interfering compounds is also crucial[1].

  • Contamination: Contaminants from solvents, reagents, or the LC-MS system itself can contribute to high background noise[10].

    • Solution: Use high-purity, MS-grade solvents and freshly prepared mobile phases. Regularly clean the ion source and interface of the mass spectrometer. Injecting system suitability test samples can help identify contamination issues[10].

  • Instrumental Noise: Electronic noise or contamination within the mass spectrometer can elevate the baseline.

    • Solution: Ensure the mass spectrometer is properly tuned and calibrated.

Question: My this compound peak is showing tailing or fronting. What could be the cause?

Answer: Asymmetrical peak shapes can compromise resolution and the accuracy of quantification.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Dilute the sample or reduce the injection volume.

  • Inappropriate Injection Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak shape issues.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Active Sites in the System: For GC-MS, active sites in the injector, column, or connections can interact with the analyte. For LC-MS, interactions with metal surfaces can be a problem.

    • Solution: Use deactivated glass liners in GC injectors. For LC-MS, consider using PEEK tubing and fittings where possible.

Frequently Asked Questions (FAQs)

Q1: What is the recommended mass spectrometry technique for quantifying this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.[2][12] Operating in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer provides excellent quantitative performance.[8][12] High-resolution mass spectrometry (HRMS) on an Orbitrap instrument can also be used for accurate mass measurements and profiling.[4]

Q2: Should I use an internal standard for quantification?

A2: Yes, using an internal standard is crucial for accurate quantification to correct for variations in sample preparation and instrument response. An ideal internal standard would be a stable isotope-labeled version of this compound. If that is not available, an odd-chain-length fatty acyl-CoA, such as C17:0-CoA, can be used.[7][8]

Q3: Is derivatization necessary for the analysis of this compound?

A3: For LC-MS/MS analysis of the intact acyl-CoA, derivatization is not typically required. However, some methods propose derivatization based on phosphate (B84403) methylation to improve chromatographic peak shape and reduce analyte loss.[3] If you are using a GC-MS method, the acyl-CoA must first be hydrolyzed to the free fatty acid, which then requires derivatization to make it volatile for GC analysis.[12][13]

Q4: What are some general strategies to improve the signal-to-noise ratio?

A4:

  • Increase Sample Injection Volume: Injecting a larger volume of the sample can increase the signal, provided it does not lead to column overload.[14]

  • Optimize Detector Settings: For MS detectors, optimizing parameters such as collision energy and collision cell exit potential for the specific analyte can enhance signal intensity.[8] For UV detectors, selecting the wavelength of maximum absorbance is key.

  • Reduce Chromatographic Peak Width: Using columns with smaller particle sizes (e.g., transitioning from 5 µm to 3 µm) or narrower internal diameters can result in sharper, taller peaks, thus improving the signal.[14]

  • Electronic Filtering: Increasing the detector time constant or signal bunching in the data system can reduce baseline noise.[14]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This protocol is a generalized procedure based on common practices for extracting long-chain acyl-CoAs from biological tissues.

  • Homogenization: Homogenize 100-200 mg of frozen tissue in a suitable ice-cold buffer.

  • Internal Standard Spiking: Add an appropriate amount of an internal standard (e.g., C17:0-CoA) to the homogenate.[7]

  • Extraction: Perform a liquid-liquid extraction. A common method involves the addition of a mixture of methanol and water, followed by vortexing and centrifugation.[7] Another effective method is a two-phase extraction with MTBE, methanol, and water.[1]

  • Solid-Phase Extraction (SPE) (Optional but Recommended): For cleaner samples, pass the extract through an SPE cartridge (e.g., C18) to remove interfering lipids and salts.[2][3]

  • Drying and Reconstitution: Evaporate the final extract to dryness under a stream of nitrogen. Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Long-Chain Acyl-CoA Quantification

This is a representative LC-MS/MS method based on published literature.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm).

    • Mobile Phase A: Ammonium hydroxide in water (pH 10.5).[2]

    • Mobile Phase B: Acetonitrile with ammonium hydroxide.[2]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry:

    • Ionization: Positive Electrospray Ionization (ESI+).[2][7][8]

    • Scan Mode: Multiple Reaction Monitoring (MRM).[8][12]

    • Precursor Ion: [M+H]+ for this compound.

    • Product Ion: A specific fragment ion resulting from the neutral loss of the CoA moiety (507 Da) is commonly monitored.[2][8][15]

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

Quantitative Data Summary

ParameterC16:0-CoAC18:0-CoAC18:1-CoAC18:2-CoAReference
Inter-run Precision (% CV) 2.6 - 12.22.6 - 12.22.6 - 12.22.6 - 12.2[2]
Intra-run Precision (% CV) 1.2 - 4.41.2 - 4.41.2 - 4.41.2 - 4.4[2]
Accuracy (%) 94.8 - 110.894.8 - 110.894.8 - 110.894.8 - 110.8[2]
Inter-assay CV (%) 5-65-65-65-6[7]
Intra-assay CV (%) ~10~7~5~8[7]

CV: Coefficient of Variation

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output sample Biological Sample (Tissue, Cells) homogenization Homogenization sample->homogenization extraction Liquid-Liquid or Solid-Phase Extraction homogenization->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup reconstitution Drying & Reconstitution cleanup->reconstitution lc Liquid Chromatography (Reversed-Phase) reconstitution->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data quantification Quantification of This compound data->quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_signal Low Signal Issues cluster_noise High Noise Issues start Low Signal-to-Noise Ratio extraction Inefficient Extraction? start->extraction degradation Analyte Degradation? start->degradation ionization Poor Ionization? start->ionization matrix Matrix Effects? start->matrix contamination Contamination? start->contamination sol_extraction Solution: Modify extraction protocol extraction->sol_extraction Optimize Method sol_stability Solution: Maintain cold chain, use stabilizers degradation->sol_stability Improve Stability sol_ms Solution: Tune instrument for target analyte ionization->sol_ms Optimize MS Parameters sol_cleanup Solution: Incorporate SPE step matrix->sol_cleanup Enhance Sample Cleanup sol_purity Solution: Use MS-grade solvents contamination->sol_purity Use High-Purity Reagents

Caption: Troubleshooting logic for low signal-to-noise ratio.

References

best practices for storing 12-Methyltricosanoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the handling and storage of 12-Methyltricosanoyl-CoA standards to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound standard upon receipt?

A1: Upon receipt, the lyophilized (powder) this compound standard should be stored at -20°C. For long-term storage, a temperature of -80°C is recommended to ensure maximum stability.

Q2: What is the recommended solvent for reconstituting the this compound standard?

A2: A common solvent for reconstituting long-chain acyl-CoA standards is a methanol (B129727):water (1:1, v/v) solution.[1] Alternatively, for creating stock solutions, a mixture of methanol and chloroform (B151607) (2:1, v/v) can be used, which is then further diluted with an aqueous/organic mixture like water:acetonitrile (1:1, v/v) for working solutions.

Q3: How should I store the this compound standard once it is in solution?

A3: Once reconstituted, it is crucial to aliquot the standard into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C. It is advisable to use the reconstituted standard within a few months to minimize degradation. One manufacturer suggests that reconstituted Coenzyme A standards in water can be stored at -20°C for up to two months.

Q4: For how long is the reconstituted standard stable?

A4: The stability of this compound in solution is dependent on the solvent and storage temperature. Long-chain acyl-CoAs are known to be unstable in aqueous buffers, with significant degradation observed over days to weeks, even at room temperature.[2] Storing at -80°C in an appropriate organic or aqueous/organic solvent will prolong stability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no signal during mass spectrometry analysis. 1. Degradation of the standard: Long-chain acyl-CoAs are susceptible to hydrolysis, especially in aqueous solutions and after multiple freeze-thaw cycles. 2. Poor ionization: The choice of mobile phase and ionization source settings can significantly impact signal intensity. 3. Incomplete dissolution: The standard may not be fully dissolved in the chosen solvent.1. Prepare fresh working solutions from a new aliquot stored at -80°C. Avoid prolonged exposure to room temperature. 2. For positive electrospray ionization (ESI) mode, ensure the mobile phase contains a suitable modifier, such as ammonium (B1175870) hydroxide (B78521) or ammonium acetate, to promote the formation of [M+H]⁺ or [M+2H]²⁺ ions.[1] 3. Ensure the standard is completely dissolved by gentle vortexing or sonication. Consider using a solvent mixture with higher organic content if solubility is an issue.
Inconsistent results between experiments. 1. Inconsistent concentration of standard: This can be due to solvent evaporation or degradation of the standard over time. 2. Variability in sample preparation: Inconsistent extraction efficiency or derivatization can lead to variable results.1. Always use freshly prepared dilutions of your standard for each experiment. Store stock solutions tightly sealed at -80°C. 2. Utilize a consistent and validated sample preparation protocol. The use of an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) is highly recommended to account for variability.
Precipitate forms in the standard solution upon storage. 1. Poor solubility at low temperatures: The standard may be precipitating out of solution, especially at -20°C or -80°C. 2. Solvent evaporation: Partial evaporation of the organic solvent can reduce the solubility of the acyl-CoA.1. Before use, allow the aliquot to warm to room temperature and vortex to ensure the standard is fully redissolved. If precipitation persists, consider preparing the stock solution in a solvent with a higher organic composition. 2. Ensure vials are tightly sealed to prevent solvent evaporation.

Experimental Protocols

Preparation of a 1 mM Stock Solution
  • Allow the lyophilized this compound standard to equilibrate to room temperature before opening the vial.

  • Add the appropriate volume of methanol:water (1:1, v/v) to the vial to achieve a 1 mM concentration.

  • Gently vortex the solution to ensure the standard is completely dissolved.

  • Aliquot the stock solution into single-use microcentrifuge tubes.

  • Store the aliquots at -80°C.

General Workflow for LC-MS/MS Analysis

A typical workflow for the analysis of this compound in biological samples involves extraction, separation, and detection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample extraction Extraction of Acyl-CoAs sample->extraction Add Internal Standard purification Solid-Phase Extraction (SPE) extraction->purification concentration Concentration purification->concentration lc UPLC/HPLC Separation concentration->lc ms Tandem Mass Spectrometry (MS/MS) lc->ms peak Peak Integration ms->peak quant Quantification peak->quant

Caption: General experimental workflow for the analysis of this compound.

Signaling Pathways

This compound is a branched-chain fatty acyl-CoA. The biosynthesis of such molecules involves the elongation of branched-chain primers.

branched_chain_fatty_acid_synthesis cluster_precursors Precursors cluster_elongation Elongation Cycle cluster_product Product bcaa Branched-Chain Amino Acids (e.g., Leucine) bkd Branched-Chain α-Keto Acids bcaa->bkd primer Branched-Chain Acyl-CoA Primers bkd->primer elongase Fatty Acid Elongase (ELOVL) primer->elongase malonyl Malonyl-CoA malonyl->elongase reduction1 Reduction elongase->reduction1 dehydration Dehydration reduction1->dehydration reduction2 Reduction dehydration->reduction2 reduction2->elongase + Malonyl-CoA (repeated cycles) bcfa This compound reduction2->bcfa Termination

Caption: Biosynthesis of branched long-chain fatty acyl-CoAs.

Once synthesized, this compound can enter metabolic pathways such as beta-oxidation for energy production.

beta_oxidation_pathway cluster_activation Mitochondrial Entry cluster_oxidation Beta-Oxidation Spiral acyl_coa This compound cpt1 CPT1 acyl_coa->cpt1 acylcarnitine Acylcarnitine cpt1->acylcarnitine Carnitine cpt2 CPT2 acylcarnitine->cpt2 Translocase oxidation Acyl-CoA Dehydrogenase cpt2->oxidation hydration Enoyl-CoA Hydratase oxidation->hydration FADH₂ oxidation2 Hydroxyacyl-CoA Dehydrogenase hydration->oxidation2 thiolysis Thiolase oxidation2->thiolysis NADH thiolysis->oxidation Shortened Acyl-CoA (repeated cycles) acetyl_coa Acetyl-CoA / Propionyl-CoA thiolysis->acetyl_coa

Caption: Beta-oxidation of a branched-chain fatty acyl-CoA.

References

Validation & Comparative

A Comparative Guide to 12-Methyltricosanoyl-CoA and Other Branched-Chain Acyl-CoAs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between various branched-chain acyl-CoAs is crucial for advancements in metabolic research and therapeutic development. This guide provides an objective comparison of the hypothesized properties and metabolic fate of 12-Methyltricosanoyl-CoA against other well-characterized branched-chain acyl-CoAs, supported by experimental data from related molecules.

Biochemical and Metabolic Comparison

The metabolic fate of a branched-chain acyl-CoA is primarily determined by the position of its methyl group(s). This structural feature dictates the enzymatic machinery required for its catabolism. Very-long-chain fatty acids (VLCFAs), those with more than 20 carbons, and many branched-chain fatty acids are primarily metabolized in peroxisomes because they are poor substrates for mitochondrial enzymes.[1][2]

Table 1: Comparative Overview of Branched-Chain Acyl-CoA Metabolism

FeatureThis compound (Hypothesized)Pristanoyl-CoA (2-Methylpentadecanoyl-CoA)Phytanoyl-CoA (3,7,11,15-Tetramethylhexadecanoyl-CoA)
Chain Length C24 (Very-Long-Chain)C16 (Long-Chain)C20 (Long-Chain)
Branch Position C12C2 (α-position)C3, C7, C11, C15 (β-position and others)
Primary Site of Metabolism PeroxisomePeroxisomePeroxisome
Initial Metabolic Pathway Peroxisomal β-oxidationPeroxisomal β-oxidationα-oxidation followed by β-oxidation
Key Initial Enzyme Acyl-CoA OxidaseBranched-chain Acyl-CoA OxidasePhytanoyl-CoA Hydroxylase
End Products of First Cycle 11-Methylheneicosanoyl-CoA + Acetyl-CoA2-Methyltridecanoyl-CoA + Propionyl-CoAPristanoyl-CoA + CO2

The position of the methyl group on this compound is sufficiently distant from the β-carbon, thus it is not expected to sterically hinder the enzymes of β-oxidation.[3][4] Therefore, it is hypothesized to be a direct substrate for peroxisomal β-oxidation, similar to straight-chain VLCFAs. In contrast, Phytanoyl-CoA, with a methyl group at the β-carbon (C3), cannot be directly processed by acyl-CoA dehydrogenase and must first undergo α-oxidation to remove the C1 carboxyl group as CO2, yielding Pristanoyl-CoA.[5][6] Pristanoyl-CoA, with its methyl group at the α-position (C2), can then enter the β-oxidation pathway.[7][8]

Metabolic Pathways

The catabolism of these molecules involves distinct enzymatic steps, as illustrated in the following diagrams.

G Hypothesized Peroxisomal β-Oxidation of this compound cluster_0 Peroxisome This compound This compound trans-2,3-dehydro-12-Methyltricosanoyl-CoA trans-2,3-dehydro-12-Methyltricosanoyl-CoA This compound->trans-2,3-dehydro-12-Methyltricosanoyl-CoA Acyl-CoA Oxidase 3-hydroxy-12-Methyltricosanoyl-CoA 3-hydroxy-12-Methyltricosanoyl-CoA trans-2,3-dehydro-12-Methyltricosanoyl-CoA->3-hydroxy-12-Methyltricosanoyl-CoA Multifunctional Enzyme 3-keto-12-Methyltricosanoyl-CoA 3-keto-12-Methyltricosanoyl-CoA 3-hydroxy-12-Methyltricosanoyl-CoA->3-keto-12-Methyltricosanoyl-CoA Multifunctional Enzyme 11-Methylheneicosanoyl-CoA 11-Methylheneicosanoyl-CoA 3-keto-12-Methyltricosanoyl-CoA->11-Methylheneicosanoyl-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-keto-12-Methyltricosanoyl-CoA->Acetyl-CoA Thiolase

Caption: Hypothesized peroxisomal β-oxidation pathway for this compound.

G α-Oxidation of Phytanoyl-CoA cluster_0 Peroxisome Phytanoyl-CoA Phytanoyl-CoA 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA Phytanoyl-CoA Hydroxylase Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Formyl-CoA Formyl-CoA 2-Hydroxyphytanoyl-CoA->Formyl-CoA 2-Hydroxyphytanoyl-CoA Lyase Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde Dehydrogenase Pristanoyl-CoA Pristanoyl-CoA Pristanic Acid->Pristanoyl-CoA Acyl-CoA Synthetase CO2 CO2 Formyl-CoA->CO2 G LC-MS/MS Workflow for Acyl-CoA Analysis Tissue/Cell Sample Tissue/Cell Sample Homogenization & Protein Precipitation Homogenization & Protein Precipitation Tissue/Cell Sample->Homogenization & Protein Precipitation Solid Phase Extraction Solid Phase Extraction Homogenization & Protein Precipitation->Solid Phase Extraction LC Separation LC Separation Solid Phase Extraction->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

References

Comparative Analysis of the Biological Activity of 12-Methyltricosanoyl-CoA versus Straight-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 12-Methyltricosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA, with that of its straight-chain counterparts, such as Tricosanoyl-CoA (C23:0) or Lignoceroyl-CoA (C24:0). The presence of a methyl group on the acyl chain significantly alters the molecule's metabolism and potential biological functions. This document summarizes the key differences in their enzymatic processing, metabolic pathways, and potential cellular roles, supported by experimental data and detailed protocols for further investigation.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in lipid metabolism, serving as substrates for energy production through beta-oxidation, building blocks for complex lipids, and signaling molecules. Straight-chain acyl-CoAs, particularly very-long-chain fatty acyl-CoAs (VLCFA-CoAs), are primarily metabolized in the mitochondria and peroxisomes for energy generation and are integral components of cellular membranes.

This compound belongs to the class of branched-chain fatty acyl-CoAs. The methyl branch on its carbon chain introduces steric hindrance that necessitates distinct metabolic pathways and enzymatic machinery compared to straight-chain acyl-CoAs. Understanding these differences is crucial for research in metabolic disorders, drug development targeting lipid metabolism, and cell signaling.

Comparative Data on Metabolism and Enzyme Specificity

The primary metabolic fate of acyl-CoAs is beta-oxidation. However, the location and enzymatic cascade for this process differ significantly between straight-chain and branched-chain acyl-CoAs.

FeatureStraight-Chain Acyl-CoAs (e.g., Tricosanoyl-CoA)This compound
Primary Site of Beta-Oxidation Mitochondria and Peroxisomes[1][2]Primarily Peroxisomes[3]
Initial Activation (Acyl-CoA Synthetase) Very-Long-Chain Acyl-CoA Synthetases (VLC-ACS)Likely activated by Very-Long-Chain Acyl-CoA Synthetases with broad specificity[4][5]
Key Beta-Oxidation Enzymes Mitochondria: Acyl-CoA Dehydrogenases (e.g., VLCAD), Enoyl-CoA Hydratase, 3-Hydroxyacyl-CoA Dehydrogenase, Thiolase[2]. Peroxisomes: Acyl-CoA Oxidase (ACOX1), L-Bifunctional Protein, Thiolase[6].Peroxisomes: Branched-chain Acyl-CoA Oxidase (e.g., Pristanoyl-CoA Oxidase), D-Bifunctional Protein, Sterol Carrier Protein X (SCPX) Thiolase[7].
Enzyme Kinetics (General) Generally higher rates of oxidation in mitochondria for long-chain fatty acids[8].The methyl branch can significantly reduce the rate of oxidation. The ketoacyl synthase (KS) domain of fatty acid synthase shows lower turnover with methyl-branched substrates[9].
End Products of Beta-Oxidation Acetyl-CoA (in mitochondria and peroxisomes) and chain-shortened acyl-CoAs (from peroxisomes)[1][6].Propionyl-CoA (from the cycle cleaving the methyl-branch) and Acetyl-CoA, along with a chain-shortened acyl-CoA[7].
Potential Cellular Roles Energy production, synthesis of sphingolipids and glycerophospholipids, protein acylation[10].Precursor for complex branched-chain lipids, potential signaling roles in response to metabolic stress[11][12].

Signaling Pathways and Cellular Roles

While the signaling roles of straight-chain VLCFAs are being actively investigated, particularly in the context of ceramide and sphingolipid synthesis which are critical for cell signaling and membrane structure, the specific signaling functions of this compound are less defined. However, based on the known roles of other branched-chain fatty acids and VLCFAs, several potential pathways can be inferred.

Signaling_Pathways cluster_straight Straight-Chain Acyl-CoAs cluster_branched This compound S_AcylCoA Straight-Chain Acyl-CoA S_VLC_ACS VLC-ACS S_BetaOx Mitochondrial & Peroxisomal Beta-Oxidation S_Energy Energy (ATP) S_Sphingo Sphingolipid Synthesis S_Signaling Cell Signaling (e.g., Apoptosis) B_AcylCoA This compound B_VLC_ACS VLC-ACS B_BetaOx Peroxisomal Beta-Oxidation B_Propionyl Propionyl-CoA B_Complex Complex Branched-Chain Lipid Synthesis B_Signaling Metabolic Stress Signaling (putative)

Experimental Protocols

To empirically compare the biological activities of this compound and straight-chain acyl-CoAs, the following experimental protocols can be employed.

Acyl-CoA Synthetase Activity Assay

This assay measures the rate of conversion of the free fatty acid to its CoA derivative, providing insights into the substrate specificity of acyl-CoA synthetases.

Objective: To compare the efficiency of very-long-chain acyl-CoA synthetases (VLC-ACS) in activating 12-methyltricosanoic acid versus a straight-chain very-long-chain fatty acid.

Principle: The assay measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA. The resulting radiolabeled acyl-CoA is then separated from the unreacted fatty acid and quantified.

Materials:

  • Cell lysates or purified VLC-ACS enzyme

  • [1-¹⁴C]-labeled 12-methyltricosanoic acid and [1-¹⁴C]-labeled tricosanoic acid

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 10 mM ATP, 0.5 mM Coenzyme A

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Dole's Reagent: Isopropanol:Heptane (B126788):1M H₂SO₄ (40:10:1)

  • Heptane

  • Silica (B1680970) gel

  • Scintillation cocktail and counter

Procedure:

  • Prepare substrate solutions by complexing the radiolabeled fatty acids with BSA in the assay buffer.

  • Initiate the reaction by adding the cell lysate or purified enzyme to the substrate solution.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding Dole's reagent.

  • Add heptane and water to separate the phases. The unreacted fatty acid will partition into the upper heptane phase, while the acyl-CoA will remain in the lower aqueous phase.

  • To remove any remaining free fatty acid from the aqueous phase, add a small amount of silica gel, vortex, and centrifuge.

  • Take an aliquot of the lower aqueous phase, add to the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific activity as nmol of acyl-CoA formed per minute per mg of protein.

AcylCoA_Synthetase_Workflow

Fatty Acid Beta-Oxidation Assay

This assay quantifies the rate of fatty acid degradation by measuring the production of metabolic end products.

Objective: To compare the rate of beta-oxidation of this compound with that of a straight-chain acyl-CoA in isolated peroxisomes or mitochondria.

Principle: The assay typically uses a ¹⁴C-labeled fatty acyl-CoA and measures the production of ¹⁴CO₂ or acid-soluble metabolites (chain-shortened products).

Materials:

  • Isolated peroxisomes and/or mitochondria

  • [U-¹⁴C]-labeled this compound and [U-¹⁴C]-labeled Tricosanoyl-CoA

  • Oxidation Reaction Buffer: 100 mM sucrose, 10 mM Tris-HCl (pH 7.4), 5 mM KH₂PO₄, 80 mM KCl, 1 mM MgCl₂, 2 mM L-carnitine (for mitochondria), 0.1 mM malate, 2 mM ATP, 1 mM DTT, 0.05 mM CoA.

  • Perchloric acid

  • Scintillation cocktail and counter

Procedure:

  • Prepare the reaction mixture containing the isolated organelles and the reaction buffer.

  • Initiate the reaction by adding the radiolabeled acyl-CoA substrate.

  • Incubate at 37°C for a set time (e.g., 30-60 minutes).

  • Stop the reaction by adding perchloric acid. This will precipitate the unoxidized acyl-CoAs and proteins.

  • Centrifuge the samples to pellet the precipitate.

  • The supernatant, containing the acid-soluble metabolites, is collected.

  • An aliquot of the supernatant is mixed with scintillation cocktail, and the radioactivity is measured.

  • The rate of beta-oxidation is expressed as nmol of acid-soluble products formed per minute per mg of protein.

Beta_Oxidation_Workflow

Conclusion

The methyl branch in this compound fundamentally alters its biological processing compared to straight-chain acyl-CoAs. Its metabolism is largely confined to peroxisomes and involves a distinct set of enzymes, leading to different metabolic end products. While the precise signaling roles of this compound in mammalian cells remain to be fully elucidated, its structural similarity to other bioactive lipids suggests potential involvement in regulating metabolic responses to stress. The provided experimental protocols offer a framework for researchers to quantitatively assess these differences, contributing to a deeper understanding of branched-chain fatty acid metabolism and its implications in health and disease.

References

A Comparative Guide to the Quantification of Long-Chain Acyl-CoAs: Methodologies and Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of long-chain acyl-CoAs is critical for understanding metabolic pathways, enzyme kinetics, and the mechanism of action of therapeutic agents. This guide provides a comparative overview of common techniques for the quantification of these vital molecules, with a focus on experimental data and detailed protocols.

The analysis of specific acyl-CoAs, such as the theoretical 12-Methyltricosanoyl-CoA, relies on robust and validated analytical methods. While literature specifically detailing the cross-validation of this compound measurement techniques is not available, this guide draws upon established methodologies for the quantification of structurally similar long-chain and very-long-chain fatty acyl-CoAs. The principles and techniques discussed herein are directly applicable to the analysis of novel or rare acyl-CoA species.

The primary methods for the quantification of long-chain acyl-CoAs include High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and more recently, Mass Spectrometry (MS) coupled with either Gas Chromatography (GC) or Liquid Chromatography (LC). Each of these techniques offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and throughput.

Comparative Analysis of Quantification Techniques

The choice of analytical technique is often dictated by the specific research question, the required sensitivity, and the complexity of the biological matrix. Below is a summary of the performance characteristics of common methods for long-chain acyl-CoA analysis.

Technique Principle Limit of Detection (LOD) Throughput Advantages Disadvantages
HPLC-UV Separation by chromatography, detection by UV absorbance of the adenine (B156593) ring of CoA.~1 pmolModerateRelatively simple, cost-effective.Lower sensitivity and specificity, potential for co-eluting interferences.
HPLC-Fluorescence Derivatization of the thiol group of CoA with a fluorescent tag, followed by HPLC separation and detection.~10-50 fmolModerateHigh sensitivity.Requires a derivatization step which can introduce variability.
GC-MS Hydrolysis of the acyl-CoA, derivatization of the fatty acid, separation by GC, and detection by MS.~1 pmolLowHigh chromatographic resolution.Indirect measurement, requires hydrolysis and derivatization, not suitable for intact acyl-CoAs.
LC-MS/MS Separation of intact acyl-CoAs by LC, followed by detection and quantification using tandem mass spectrometry.~1-10 fmolHighHigh sensitivity and specificity, allows for the analysis of intact molecules, suitable for complex mixtures.Higher equipment cost and complexity.

Experimental Protocols

Quantification of Long-Chain Acyl-CoAs by HPLC-Fluorescence

This method involves the pre-column derivatization of the free thiol group of CoA with chloroacetaldehyde (B151913) to form the highly fluorescent etheno-adduct.

Materials:

Procedure:

  • Extraction: Homogenize tissue or cell samples in ice-cold 6% (w/v) PCA. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Neutralization: Neutralize the supernatant with 3 M K2CO3.

  • Derivatization: Mix the neutralized extract with an equal volume of 100 mM citrate buffer (pH 4.0) containing 20 mM chloroacetaldehyde. Incubate at 80°C for 20 minutes.

  • HPLC Analysis:

    • Inject the derivatized sample onto a C18 column.

    • Use a gradient elution with a mobile phase consisting of solvent A (100 mM potassium phosphate buffer, pH 5.5) and solvent B (acetonitrile or methanol).

    • Monitor the fluorescence at an excitation wavelength of 280 nm and an emission wavelength of 410 nm.

  • Quantification: Determine the concentration of the acyl-CoA by comparing the peak area to a standard curve generated with known amounts of the corresponding acyl-CoA standard.

Quantification of Long-Chain Acyl-CoAs by LC-MS/MS

This method provides high sensitivity and specificity for the direct measurement of intact acyl-CoAs.

Materials:

  • Acetonitrile

  • Methanol

  • Formic acid

  • Ammonium (B1175870) acetate

  • C18 reverse-phase UPLC/HPLC column

  • Tandem mass spectrometer

Procedure:

  • Extraction: Extract acyl-CoAs from samples by protein precipitation with two volumes of ice-cold acetonitrile or methanol. Centrifuge to pellet the protein.

  • LC Separation:

    • Inject the supernatant onto a C18 column.

    • Use a gradient elution with a mobile phase consisting of solvent A (water with 0.1% formic acid or 10 mM ammonium acetate) and solvent B (acetonitrile/methanol with 0.1% formic acid or 10 mM ammonium acetate).

  • MS/MS Detection:

    • Perform mass spectrometric analysis in positive ion mode.

    • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. The precursor ion is the [M+H]+ of the intact acyl-CoA, and a common product ion is generated from the fragmentation of the CoA moiety.

  • Quantification: Quantify the acyl-CoA by comparing the peak area to that of a stable isotope-labeled internal standard.

Workflow and Pathway Visualizations

Acyl_CoA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis Sample Biological Sample (Tissue, Cells) Homogenization Homogenization & Extraction Sample->Homogenization Precipitation Protein Precipitation (e.g., Acetonitrile) Homogenization->Precipitation Supernatant Supernatant Collection Precipitation->Supernatant LC Liquid Chromatography (LC Separation) Supernatant->LC Injection MS Mass Spectrometry (MS/MS Detection) LC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification vs. Internal Standard Integration->Quantification Result Concentration of This compound Quantification->Result

Caption: General workflow for the quantification of long-chain acyl-CoAs using LC-MS/MS.

This guide provides a foundational understanding of the techniques available for the quantification of long-chain acyl-CoAs. For the specific analysis of this compound, it is recommended to synthesize a standard for accurate quantification and to optimize the described methods for this particular molecule. The choice of the most appropriate technique will depend on the specific experimental needs and available instrumentation.

A Researcher's Guide to Confirming the Identity of 12-Methyltricosanoyl-CoA with High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in lipidomics, metabolomics, and drug development, the unambiguous identification of lipid species is paramount. This guide provides a comparative overview of methodologies for confirming the identity of 12-Methyltricosanoyl-CoA, a long-chain fatty acyl-CoA, with a focus on the superior accuracy of High-Resolution Mass Spectrometry (HRMS). We present supporting data and detailed experimental protocols to assist in analytical method development.

The Challenge of Acyl-CoA Identification

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in fatty acid metabolism.[1] Their structural complexity and often low abundance in biological matrices make their precise identification challenging.[1] While standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) on triple quadrupole instruments is effective for quantifying known acyl-CoAs, it can lack the mass accuracy required to definitively identify novel or unexpected species like this compound without authentic standards. High-resolution mass spectrometry offers a solution by providing highly accurate mass measurements, enabling confident structural elucidation.

High-Resolution MS for Unambiguous Identification

High-Resolution Mass Spectrometry, often performed on Orbitrap or Time-of-Flight (TOF) analyzers, measures the mass-to-charge ratio (m/z) of ions with exceptional precision (typically <5 ppm).[1][2] This accuracy allows for the determination of an ion's elemental composition, which is a critical step in identifying an unknown compound.

When coupled with tandem mass spectrometry (MS/MS), HRMS provides structural confirmation through fragmentation analysis. Acyl-CoAs exhibit a characteristic fragmentation pattern, most notably a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, and a product ion at m/z 428.[3][4][5] Observing these fragments at high mass accuracy provides orthogonal confirmation of the molecule's identity.

Experimental Workflow: LC-HRMS/MS

The following diagram outlines a typical workflow for the identification of this compound from a biological sample.

cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS/MS Analysis cluster_data_acq Data Acquisition & Analysis cluster_confirmation Identity Confirmation sp1 Biological Sample (e.g., Liver Tissue) sp2 Liquid-Liquid or Solid-Phase Extraction sp1->sp2 Isolate Lipids lc Reversed-Phase LC (C18 Column) sp2->lc ms HRMS Instrument (e.g., Orbitrap) lc->ms Elution & ESI+ da1 MS1 Full Scan (Accurate Mass of Precursor) ms->da1 da2 Data-Dependent MS/MS (Fragmentation) da1->da2 Select Precursor da3 Data Analysis da2->da3 Generate Spectra c1 Match Precursor m/z to Theoretical Mass da3->c1 c2 Identify Characteristic Fragments (e.g., NL 507) da3->c2 c3 Confirmed Identity: This compound c1->c3 c2->c3

Caption: Workflow for identifying this compound via LC-HRMS/MS.

Data Presentation: HRMS vs. Alternatives

The primary advantage of HRMS is the significant reduction in ambiguity compared to other methods. The tables below summarize the expected quantitative data from an HRMS experiment and compare its performance against alternative analytical techniques.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterTheoretical ValueExpected HRMS ResultConfidence Level
Chemical Formula C₄₅H₈₂N₇O₁₇P₃S--
Monoisotopic Mass 1117.5701 Da--
Precursor Ion ([M+H]⁺) 1118.5779 m/z1118.5775 m/z (example)High
Mass Error -< 5 ppmHigh
Key Fragment 1 ([M+H-507]⁺) 611.5822 m/z~611.58 m/zVery High
Key Fragment 2 (CoA moiety) 428.0370 m/z~428.04 m/zVery High

Table 2: Comparison of Analytical Methods for Identification

MethodPrincipleMass AccuracyConfidence in IdentificationThroughput
High-Resolution MS (HRMS) High-accuracy m/z measurement of precursor and fragment ions.Excellent (< 5 ppm)Very HighMedium
Triple Quadrupole MS (QqQ) Targeted fragmentation (MRM) based on predefined mass transitions.[6]Low (~100-500 ppm)Moderate (Requires standards)High
Gas Chromatography-MS (GC-MS) Separation of volatile compounds followed by mass analysis.Good (with derivatization)Low (Not suitable for intact acyl-CoAs)Medium
Nuclear Magnetic Resonance (NMR) Analysis of magnetic properties of atomic nuclei.N/AHigh (but requires pure, concentrated sample)Low

Experimental Protocols

A detailed protocol is crucial for reproducible and accurate results. The following provides a standard methodology for the LC-HRMS/MS analysis of long-chain acyl-CoAs.

Sample Preparation: Lipid Extraction
  • Homogenize ~50 mg of tissue or cell pellet in a cold solvent mixture (e.g., 2:1 methanol:chloroform).

  • Add an internal standard, such as a stable isotope-labeled acyl-CoA, to correct for extraction efficiency.

  • Perform a liquid-liquid extraction by adding water and chloroform (B151607) to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the extract under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 90:10 methanol:water).

Liquid Chromatography (LC)
  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% B to 98% B over 15 minutes is a typical starting point for separating long-chain species.[2][7]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

High-Resolution Mass Spectrometry (HRMS)
  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MS1 Settings (Full Scan):

    • Resolution: >70,000 (enables accurate mass measurement).

    • Scan Range: m/z 400-1200.

    • AGC Target: 1e6.

  • MS/MS Settings (Data-Dependent Acquisition):

    • Activation Type: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Collision Energy: Stepped collision energy (e.g., 20, 30, 40 eV) to ensure generation of key fragments.

    • Isolation Window: 1.0 m/z.

    • Resolution: >17,500.

    • Detection: Include the theoretical m/z of the [M+H-507]⁺ fragment in the inclusion list to prioritize its fragmentation.

Conclusion

References

A Comparative Analysis of 12-Methyltricosanoyl-CoA and its Free Fatty Acid Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers exploring the distinct biological roles and activities of a very-long-chain fatty acid and its activated acyl-CoA ester.

This guide provides a comprehensive comparison of the biological effects of 12-Methyltricosanoyl-CoA and its corresponding free fatty acid, 12-methyltricosanoic acid. While specific experimental data for these particular molecules are limited, this document extrapolates from the well-established principles of fatty acid metabolism and signaling to offer a robust framework for researchers, scientists, and drug development professionals. The information presented herein is supported by general experimental data for long-chain and very-long-chain fatty acids and their CoA esters, providing a foundation for designing and interpreting future studies.

Cellular Entry and Activation: The First Point of Divergence

The journey of a fatty acid into a cell and its subsequent metabolic fate begins with two distinct processes: transport across the plasma membrane and activation to its CoA ester.

12-Methyltricosanoic acid , as a free fatty acid (FFA), is transported into the cell from the extracellular environment. This process can occur via passive diffusion or, more efficiently, through the action of specific fatty acid transport proteins (FATPs) and other transporters like CD36. Once inside the cell, it can be bound by fatty acid-binding proteins (FABPs) for transport to various organelles.

This compound , on the other hand, is not typically transported directly into the cell. Instead, it is synthesized intracellularly from its free fatty acid precursor. This activation step, which is crucial for most of the fatty acid's metabolic and signaling functions, is catalyzed by a family of enzymes called acyl-CoA synthetases (ACSs). This reaction requires ATP and coenzyme A (CoA).

G cluster_extracellular Extracellular Space cluster_cell Intracellular Space FFA_ext 12-Methyltricosanoic Acid (Free Fatty Acid) FATP_CD36 FATP/CD36 Transporters FFA_ext->FATP_CD36 Transport FFA_int 12-Methyltricosanoic Acid ACS Acyl-CoA Synthetase FFA_int->ACS Activation (ATP, CoA) FABP Fatty Acid-Binding Proteins FFA_int->FABP Binding & Transport Acyl_CoA This compound ACS->Acyl_CoA FATP_CD36->FFA_int

Diagram 1: Cellular uptake and activation of a long-chain fatty acid.

Comparative Biological Functions and Effects

The conversion of a free fatty acid to its acyl-CoA derivative fundamentally alters its biological activities. While the free fatty acid can act as a signaling molecule by interacting with cell surface receptors, the acyl-CoA ester is the primary form involved in metabolic pathways and intracellular signaling.

Feature12-Methyltricosanoic Acid (Free Fatty Acid)This compound
Primary Location Extracellular fluid, cytosolIntracellular (cytosol, mitochondria, peroxisomes)
Transport Across plasma membrane via transportersIntracellular transport
Metabolic Role Precursor for activationActive form for metabolism: - β-oxidation (energy production)- Synthesis of complex lipids (e.g., triglycerides, phospholipids)
Signaling Role Extracellular signaling: - Ligand for Free Fatty Acid Receptors (FFARs/GPRs)Intracellular signaling: - Allosteric regulator of enzymes- Precursor for signaling lipids- Binds to and regulates transcription factors (e.g., HNF-4α, PPARs)

Metabolic Fate: Energy Production vs. Storage

Once activated to This compound , the molecule is directed towards several key metabolic pathways. The specific fate is dependent on the cell's energy status and metabolic needs.

  • β-Oxidation: In the mitochondria and peroxisomes, this compound can undergo β-oxidation, a process that breaks down the fatty acyl chain into two-carbon acetyl-CoA units. These acetyl-CoA molecules can then enter the citric acid cycle to generate ATP, providing a significant source of cellular energy.

  • Lipid Synthesis: this compound can also serve as a building block for the synthesis of more complex lipids, such as triglycerides for energy storage or phospholipids (B1166683) and sphingolipids for membrane structure.

12-methyltricosanoic acid itself is not directly metabolized in these pathways; it must first be converted to its CoA ester.

G Acyl_CoA This compound Beta_Oxidation β-Oxidation (Mitochondria/Peroxisomes) Acyl_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis (ER) Acyl_CoA->Lipid_Synthesis Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle ATP ATP (Energy) TCA_Cycle->ATP Complex_Lipids Triglycerides, Phospholipids, Sphingolipids Lipid_Synthesis->Complex_Lipids

Diagram 2: Metabolic fates of this compound.

Signaling Pathways: Extracellular vs. Intracellular Mechanisms

Both the free fatty acid and its acyl-CoA ester are important signaling molecules, but they operate through distinct mechanisms and in different cellular compartments.

12-methyltricosanoic acid , as a free fatty acid, can act as a ligand for a class of G protein-coupled receptors (GPCRs) known as Free Fatty Acid Receptors (FFARs), such as FFAR1 (GPR40) and FFAR4 (GPR120).[1][2] Activation of these receptors on the cell surface can trigger various downstream signaling cascades, influencing processes like insulin (B600854) secretion, inflammation, and gut hormone release.

This compound , being intracellular, functions as a signaling molecule within the cell. It can act as an allosteric regulator of various enzymes involved in metabolism.[3] Furthermore, long-chain acyl-CoAs can directly bind to and modulate the activity of nuclear transcription factors, such as hepatocyte nuclear factor 4α (HNF-4α) and peroxisome proliferator-activated receptors (PPARs).[4][5] This interaction can lead to changes in the expression of genes involved in lipid and glucose metabolism.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular FFA 12-Methyltricosanoic Acid FFAR FFARs (GPR40/120) FFA->FFAR Binds to Signaling_Cascades Downstream Signaling (e.g., Ca²⁺, cAMP) FFAR->Signaling_Cascades Activates Acyl_CoA This compound Nuclear_Receptors Nuclear Receptors (HNF-4α, PPARs) Acyl_CoA->Nuclear_Receptors Binds to Gene_Expression Gene Expression Changes Nuclear_Receptors->Gene_Expression Regulates

Diagram 3: Divergent signaling pathways of the free fatty acid and its acyl-CoA ester.

Experimental Protocols

To investigate and compare the effects of 12-methyltricosanoic acid and this compound, a variety of experimental approaches can be employed.

5.1. Quantification of Intracellular and Extracellular Levels

A crucial first step is to accurately measure the concentrations of both the free fatty acid and its acyl-CoA ester in biological samples.

  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of fatty acids and their CoA derivatives.[1][4][6]

  • Protocol Outline:

    • Sample Preparation: Extract lipids from cell lysates or biofluids using a suitable organic solvent mixture (e.g., Folch or Bligh-Dyer methods). For acyl-CoAs, solid-phase extraction (SPE) is often employed for enrichment and purification.

    • Chromatographic Separation: Separate the analytes using a reverse-phase C18 column with a gradient of mobile phases, such as ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) in water and acetonitrile.

    • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standards.

    • Quantification: Generate standard curves using synthetic standards of 12-methyltricosanoic acid and this compound to determine the absolute concentrations in the samples.

5.2. In Vitro Fatty Acid Activation Assay

This assay measures the enzymatic conversion of 12-methyltricosanoic acid to this compound.

  • Method: This can be assessed by incubating the free fatty acid with a source of acyl-CoA synthetase (e.g., purified enzyme or cell lysates), ATP, and CoA, and then quantifying the product.

  • Protocol Outline:

    • Reaction Setup: Prepare a reaction mixture containing buffer, ATP, CoA, MgCl₂, and the enzyme source.

    • Initiate Reaction: Add 12-methyltricosanoic acid (often radiolabeled, e.g., with ¹⁴C or ³H, for easier detection) to start the reaction.

    • Incubation: Incubate the reaction at 37°C for a defined period.

    • Stop Reaction and Extraction: Terminate the reaction and extract the lipids.

    • Analysis: Separate the unreacted fatty acid from the acyl-CoA product using thin-layer chromatography (TLC) or LC-MS/MS and quantify the amount of product formed.

5.3. Fatty Acid β-Oxidation Assay

This assay determines the rate of mitochondrial and/or peroxisomal β-oxidation of this compound.

  • Method: This is typically measured by incubating radiolabeled fatty acid with isolated mitochondria or intact cells and quantifying the production of radiolabeled metabolites (e.g., acetyl-CoA or CO₂).[5][7][8][9][10][11]

  • Protocol Outline:

    • Cell/Mitochondria Preparation: Isolate mitochondria or use intact cells.

    • Incubation: Incubate the biological material with radiolabeled 12-methyltricosanoic acid (which will be activated intracellularly) in an appropriate buffer.

    • Metabolite Trapping: Capture the radiolabeled products. For instance, ¹⁴CO₂ can be trapped using a filter paper soaked in a strong base. Acid-soluble metabolites can be separated by precipitation.

    • Quantification: Measure the radioactivity of the trapped products using a scintillation counter to determine the rate of β-oxidation.

G cluster_quantification Quantification cluster_activation Activation Assay cluster_oxidation β-Oxidation Assay Sample_Prep Sample Preparation (Extraction, SPE) LC_Sep LC Separation (C18 Column) Sample_Prep->LC_Sep MS_Detect MS/MS Detection (MRM) LC_Sep->MS_Detect Quant Quantification (Standard Curve) MS_Detect->Quant Reaction Reaction Setup (FFA, ATP, CoA, Enzyme) Incubate_Act Incubation (37°C) Reaction->Incubate_Act Analysis_Act Product Analysis (TLC or LC-MS/MS) Incubate_Act->Analysis_Act Incubate_Ox Incubation with Radiolabeled FFA Trap Metabolite Trapping (¹⁴CO₂ or ASM) Incubate_Ox->Trap Measure Scintillation Counting Trap->Measure

Diagram 4: Experimental workflows for studying fatty acid metabolism.

Conclusion

References

A Comparative Analysis of 12-Methyltricosanoyl-CoA Across Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 12-Methyltricosanoyl-CoA, a saturated, methyl-branched, very-long-chain fatty acyl-CoA, for researchers, scientists, and drug development professionals. Due to the limited direct research on this specific molecule, this analysis draws upon data from structurally similar branched-chain very-long-chain fatty acids (VLCFAs) to infer its distribution, function, and metabolic pathways in various tissues.

Executive Summary

This compound is a C24 acyl-CoA with a methyl group at the 12th carbon position. While specific quantitative data for this molecule is scarce, evidence suggests its presence and importance in tissues rich in complex lipids, such as the meibomian glands, skin, and liver. As a very-long-chain fatty acyl-CoA, it is likely a key precursor for the synthesis of specialized lipids that contribute to barrier functions, lubrication, and cellular signaling. This guide outlines its probable tissue distribution, biosynthetic and degradative pathways, and provides detailed experimental protocols for its analysis, empowering researchers to explore its role in health and disease.

Data Presentation: Inferred Tissue Distribution and Function

TissueInferred Relative AbundancePutative Primary FunctionSupporting Evidence for Related Molecules
Meibomian Glands HighComponent of meibum, contributing to the tear film's lipid layer, preventing evaporation and providing lubrication.Meibum is rich in branched-chain fatty acids, including iso- and anteiso-VLCFAs, which are crucial for tear film stability.[1]
Skin (Epidermis) ModerateComponent of ceramides (B1148491) and other sphingolipids, contributing to the skin's barrier function and preventing water loss.Branched-chain VLCFAs are known components of epidermal ceramides.
Liver Low to ModeratePrecursor for the synthesis of complex lipids for export or local use; potential role in metabolic regulation.The liver is a central hub for fatty acid metabolism, including the synthesis of branched-chain fatty acids.[2]
Nervous Tissue LowPotential component of myelin sheath lipids, contributing to insulation and nerve impulse conduction.Very-long-chain fatty acids are essential components of myelin.
Adipose Tissue LowStorage form of energy, though less common than straight-chain fatty acids.Branched-chain fatty acids can be incorporated into triglycerides.

Metabolic Pathways

The synthesis and degradation of this compound are presumed to follow the general pathways of other methyl-branched VLCFAs.

Biosynthesis

The synthesis of 12-methyltricosanoic acid, the precursor to this compound, likely involves a multi-step process starting with the incorporation of a methyl group via methylmalonyl-CoA, followed by elongation cycles.

Biosynthesis Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Methylmalonyl-CoA->Fatty Acid Synthase (FAS) Incorporation Methyl-branched Fatty Acid Methyl-branched Fatty Acid Fatty Acid Synthase (FAS)->Methyl-branched Fatty Acid ELOVL Elongases ELOVL Elongases Methyl-branched Fatty Acid->ELOVL Elongases Elongation Cycles 12-Methyltricosanoic Acid 12-Methyltricosanoic Acid ELOVL Elongases->12-Methyltricosanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 12-Methyltricosanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound Activation

Biosynthesis of this compound.
Degradation

The degradation of this compound is expected to occur via a modified β-oxidation pathway in the peroxisomes, which are specialized in handling very-long-chain and branched-chain fatty acids. The methyl group at the 12th position would require specific enzymatic steps to be bypassed or removed.

Degradation This compound This compound Peroxisomal β-oxidation Peroxisomal β-oxidation This compound->Peroxisomal β-oxidation Chain Shortening Chain Shortening Peroxisomal β-oxidation->Chain Shortening Multiple Cycles Propionyl-CoA Propionyl-CoA Chain Shortening->Propionyl-CoA From methyl branch Acetyl-CoA Acetyl-CoA Chain Shortening->Acetyl-CoA Mitochondrial β-oxidation Mitochondrial β-oxidation Propionyl-CoA->Mitochondrial β-oxidation Acetyl-CoA->Mitochondrial β-oxidation TCA Cycle TCA Cycle Mitochondrial β-oxidation->TCA Cycle Energy Production

Degradation of this compound.

Experimental Protocols

Accurate quantification and characterization of this compound require specialized analytical techniques. The following protocols are adapted from established methods for the analysis of very-long-chain acyl-CoAs.

Tissue Extraction of Acyl-CoAs

Objective: To extract total acyl-CoAs from tissue samples.

Materials:

  • Frozen tissue sample

  • Homogenizer (e.g., Potter-Elvehjem)

  • Extraction solvent: Isopropanol/water/acetic acid (80:20:1, v/v/v)

  • Internal standard (e.g., C17:0-CoA)

  • Centrifuge

  • Lyophilizer

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue.

  • Immediately homogenize the tissue in 1 mL of ice-cold extraction solvent containing the internal standard.

  • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Re-extract the pellet with 0.5 mL of extraction solvent and centrifuge again.

  • Pool the supernatants and lyophilize to dryness.

  • Store the dried extract at -80°C until analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To separate and quantify this compound.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

  • C18 reversed-phase column suitable for lipid analysis.

LC Conditions:

  • Mobile Phase A: 95% Water, 5% Acetonitrile, 10 mM Ammonium Acetate

  • Mobile Phase B: 95% Acetonitrile, 5% Water, 10 mM Ammonium Acetate

  • Gradient: A linear gradient from 20% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (Q1): The theoretical m/z for [M+H]+ of this compound.

  • Product Ion (Q3): A characteristic fragment ion, often corresponding to the loss of the phosphopantetheine moiety.

  • Collision Energy and other parameters: To be optimized using a synthesized standard of this compound or a closely related branched-chain VLC-CoA.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis TissueSample Tissue Sample Homogenization Homogenization in Extraction Solvent TissueSample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Lyophilization Lyophilization SupernatantCollection->Lyophilization DriedExtract Dried Acyl-CoA Extract Lyophilization->DriedExtract Reconstitution Reconstitution in Mobile Phase DriedExtract->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection DataAnalysis Data Analysis and Quantification MS_Detection->DataAnalysis

Workflow for the analysis of this compound.

Conclusion and Future Directions

While direct evidence for the physiological roles of this compound is currently limited, its inferred presence in key tissues suggests important functions in maintaining barrier integrity and lipid homeostasis. The provided analytical framework offers a robust starting point for researchers to quantify this molecule and elucidate its specific functions. Future research should focus on synthesizing a pure standard of this compound to enable accurate quantification and to investigate the specific enzymes involved in its synthesis and degradation. Understanding the regulation of its metabolism may provide novel insights into diseases associated with lipid dysfunction, such as dry eye disease, skin disorders, and certain metabolic syndromes.

References

Safety Operating Guide

Navigating the Disposal of 12-Methyltricosanoyl-CoA: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized biochemicals like 12-Methyltricosanoyl-CoA is a critical component of laboratory safety and regulatory compliance. In the absence of explicit disposal instructions for this specific long-chain fatty acyl-CoA, a conservative approach that treats the compound as hazardous waste is the recommended and safest course of action. This guide provides a step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Core Principle: Treat as Hazardous Chemical Waste

Given the complex nature of this compound and the general principle that most laboratory reagents should be considered hazardous, it is imperative to manage its disposal through a certified hazardous waste program.[1] Do not discharge this compound or solutions containing it down the sanitary sewer.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), should be considered hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it separate from incompatible chemicals.

2. Waste Collection and Containerization:

  • Use Appropriate Containers: Collect liquid waste containing this compound in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (B3416737) bottle). For solid waste, use a designated hazardous waste bag or container.

  • Secure Closure: Ensure the waste container is always securely closed when not in use to prevent spills and the release of vapors.

3. Labeling of Hazardous Waste:

  • Proper Identification: The waste container must be clearly labeled with the words "Hazardous Waste."

  • List of Contents: The label must include the full chemical name, "this compound," and the approximate concentration and volume. If it is part of a mixture, all components must be listed.

  • Hazard Identification: Indicate the potential hazards (e.g., toxic, irritant). In the absence of a specific Safety Data Sheet (SDS), it is prudent to handle the compound with care, assuming potential toxicity.

4. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Designated Storage Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation.

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

  • Regular Inspection: The SAA should be inspected weekly for any signs of leakage or container degradation.

5. Arranging for Disposal:

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often not to exceed one year), contact your EHS office to arrange for pickup and disposal.

  • Follow Institutional Procedures: Adhere to all institutional procedures for requesting a hazardous waste pickup.

Quantitative Data Summary

As no specific quantitative data for the disposal of this compound was found during the literature search, the following table provides general guidelines for the disposal of laboratory chemical waste.

ParameterGuidelineCitation
Sewer Disposal Prohibited for most laboratory chemicals, including this compound, unless explicitly deemed non-hazardous and permissible by local regulations.[2][3]
pH Neutralization Generally applicable to simple acidic or basic solutions without other contaminants. Not recommended for complex biomolecules.[2][3]
Container Fullness Containers should be removed from the Satellite Accumulation Area within three days of becoming full.[2]
Storage Duration Partially filled containers may remain in a Satellite Accumulation Area for up to one year.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Waste Generation & Preparation cluster_storage Interim Storage cluster_disposal Final Disposal start Generate Waste Containing This compound identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate collect Collect in a Designated, Chemically Resistant Container segregate->collect label_waste Label Container with: 'Hazardous Waste' Contents & Concentrations Hazards Accumulation Date collect->label_waste store Store in a Designated Satellite Accumulation Area (SAA) label_waste->store inspect Conduct Weekly Inspections of the SAA store->inspect check_full Is the Container Full or Has it Reached the Maximum Storage Time? inspect->check_full check_full->inspect No contact_ehs Contact Environmental Health & Safety (EHS) for Pickup check_full->contact_ehs Yes disposal EHS Collects for Proper Disposal contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound if available, and strictly adhere to the hazardous waste management protocols established by your institution and local regulatory agencies.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.